molecular formula C8H6BrFO2 B577531 3-Bromo-5-fluorophenyl acetate CAS No. 1260846-67-0

3-Bromo-5-fluorophenyl acetate

Cat. No.: B577531
CAS No.: 1260846-67-0
M. Wt: 233.036
InChI Key: SGUIVYFPXKKWBY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenyl acetate is a halogenated aromatic ester that serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The presence of both bromine and fluorine substituents on the phenyl ring makes it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmaceutical compounds. Halogenated aromatic structures similar to this are frequently employed in drug discovery, such as in the synthesis of kinase inhibitors for neurodegenerative disease research and the development of novel phosphonic acid-based inhibitors for zinc-dependent aminopeptidases . Furthermore, fluorine and bromine-containing phenyl derivatives are key intermediates in the synthesis of potential antibacterial, antifungal, and anticancer agents, highlighting the utility of this compound class in exploring new therapeutic options . Researchers utilize this compound for its reactive sites, which allow for further functionalization via cross-coupling reactions and nucleophilic substitutions, facilitating the study of structure-activity relationships in various biochemical contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUIVYFPXKKWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenyl Esters in Modern Chemistry

Phenyl esters, particularly those with halogen substitutions, represent a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the tunable reactivity of the aromatic ring and the ester functionality, which can be strategically modified to achieve desired molecular architectures and biological activities. 3-Bromo-5-fluorophenyl acetate is a prime example of such a versatile building block, incorporating both bromine and fluorine atoms. This unique substitution pattern offers distinct advantages in medicinal chemistry and drug design, where the introduction of halogens can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[1][2] The strategic placement of the bromo and fluoro groups on the phenyl ring, meta to each other and to the acetate group, creates a unique electronic and steric environment that influences its reactivity and spectroscopic properties.

PropertyValueSource
CAS Number 1260846-67-0[3]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1][2]
SMILES Code CC(OC1=CC(F)=CC(Br)=C1)=O[1]

Synthesis Pathway: A Generalized Approach

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 3-Bromo-5-fluorophenol 3-Bromo-5-fluorophenol Solvent_Base Solvent with Base (e.g., Pyridine or Triethylamine in DCM) 3-Bromo-5-fluorophenol->Solvent_Base Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Acetylating_Agent->Solvent_Base Aqueous_Workup Aqueous Work-up Solvent_Base->Aqueous_Workup Reaction Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acetylating agent, such as acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using the analytical techniques detailed below.

Spectroscopic Characterization: A Multi-faceted Approach

A thorough structural confirmation of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework and functional groups.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared (IR) Spectroscopy Synthesized_Compound->IR NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR->NMR_Analysis MS_Analysis Molecular Ion Peak, Isotopic Pattern, Fragmentation MS->MS_Analysis IR_Analysis Functional Group Identification IR->IR_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Predicted ¹H NMR Data (in CDCl₃):

    • Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine and bromine atoms will influence the chemical shifts and give rise to complex splitting patterns due to proton-fluorine coupling.

    • Acetate Methyl Protons (3H): A sharp singlet is expected for the methyl group of the acetate moiety, typically appearing in the upfield region around δ 2.3 ppm.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Predicted ¹³C NMR Data (in CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm, is characteristic of the ester carbonyl carbon.[4][5][6]

    • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the halogen substituents. The carbon bearing the bromine will be in the range of δ 120-125 ppm, while the carbon attached to the fluorine will be significantly downfield, likely around δ 160-164 ppm with a large coupling constant.[7]

    • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-22 ppm, corresponds to the acetate methyl carbon.[4]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom.[8][9]

  • Predicted ¹⁹F NMR Data (referenced to CFCl₃):

    • A single resonance is expected for the fluorine atom. For a fluorobenzene derivative, this signal would typically appear in the range of δ -105 to -115 ppm.[7][10][11] The signal will likely be a triplet of doublets or a more complex multiplet due to coupling with the aromatic protons.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz) Assignment
¹H ~ 7.0 - 7.5MultipletsAromatic CH
~ 2.3Singlet-OCOCH₃
¹³C ~ 168-170SingletC =O
~ 160-164Doublet, ¹JCF ≈ 250 HzC -F
~ 150-152Doublet, ³JCF ≈ 8 HzC -O
~ 120-135MultipletsAromatic C H and C -Br
~ 20-22Singlet-OCOC H₃
¹⁹F ~ -105 to -115MultipletAr-F

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be calibrated to a known secondary standard.[10]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants for all spectra to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Expected Mass Spectrum Features:

    • Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity for the molecular ion, one for the molecule containing ⁷⁹Br and another for the molecule containing ⁸¹Br, at m/z values corresponding to their respective molecular weights.

    • Fragmentation Pattern: A characteristic fragmentation would be the loss of the acetyl group (CH₂=C=O, 42 Da), leading to a prominent fragment ion corresponding to the 3-bromo-5-fluorophenol radical cation.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if derivatization is performed.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks and their characteristic isotopic pattern for bromine. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected IR Absorption Bands:

    • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1760-1770 cm⁻¹. The position is slightly higher than a typical aliphatic ester due to the electronic effect of the aromatic ring.[12]

    • C-O Stretch (Ester): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

    • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

    • C-Br Stretch: An absorption in the fingerprint region, usually between 500-650 cm⁻¹.

Protocol for IR Spectroscopy Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Conclusion: A Robust Framework for Structural Verification

The comprehensive structural analysis of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous confirmation of the molecular structure. The methodologies and predicted data presented in this guide offer a robust framework for researchers and scientists working with this and structurally related halogenated phenyl esters, ensuring the integrity and reliability of their chemical research and development endeavors.

References

  • Çakmak, O., et al. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 484–490. Available at: [Link]

  • Cerqueira, C. R., et al. (2016). Spectroscopic and theoretical studies of some 2-ethylsulfinyl-(4′-substituted)-phenylthioacetates. Journal of Molecular Structure, 1118, 133-141. Available at: [Link]

  • Douglas, J. T., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science, 4(4), 1327-1332. Available at: [Link]

  • Wang, L., et al. (2016). Supporting Information for: A General and Efficient Copper-Catalyzed Aerobic Oxidative C–C Bond Cleavage of Alkynes for the Synthesis of Ynamides. Organic Letters, 18(15), 3746-3749. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. BMRB. Available at: [Link]

  • NIST. (n.d.). Acetic acid, phenyl ester. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. NIST WebBook. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • de la Cal, A., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1152(1-2), 11-27. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • SpectraBase. (n.d.). 11-(5-Bromo-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][7][12]diazepin-1-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • SpectraBase. (n.d.). 3-p-fluorophenyl-5-bromodifluoromethylphenol - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Pentane, 3-bromo-. NIST WebBook. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-fluorophenyl acetate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra to elucidate the molecular structure and the underlying principles guiding the experimental choices.

Introduction

This compound is a substituted aromatic ester with potential applications in the synthesis of complex organic molecules. Accurate and unambiguous characterization of this compound is paramount for its use in further synthetic steps and for ensuring the purity and identity of the final products. This guide will delve into the key spectroscopic techniques used for its characterization, providing both predicted data based on established principles and detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The substitution pattern on the benzene ring (bromo at C3 and fluoro at C5) dictates the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.30dddJ(H-F) ≈ 8.5, J(H-H) ≈ 2.0, J(H-H) ≈ 1.5H-6
~7.15tJ(H-H) ≈ 2.0H-2
~6.95dddJ(H-F) ≈ 9.0, J(H-H) ≈ 2.0, J(H-H) ≈ 1.0H-4
2.32s--CH₃

Interpretation and Rationale:

  • The methyl protons of the acetate group are expected to appear as a sharp singlet around 2.32 ppm, a typical chemical shift for this functional group.

  • The aromatic protons will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent bromine and the ester oxygen. It will appear as a doublet of doublet of doublets due to coupling with H-2, H-4, and the fluorine at C-5.

  • H-2 will likely appear as a triplet (or more accurately, a narrow multiplet) due to coupling with H-4 and H-6.

  • H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublet of doublets due to coupling with H-2, H-6, and the fluorine at C-5. The coupling to the fluorine atom is expected to be significant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Coupling (J, Hz)Assignment
~168.5C=O
~163.0d, ¹J(C-F) ≈ 250C-5
~151.0d, ³J(C-F) ≈ 3C-1
~131.0d, ³J(C-F) ≈ 9C-3
~124.0d, ⁴J(C-F) ≈ 3C-6
~117.0d, ²J(C-F) ≈ 23C-4
~112.0d, ²J(C-F) ≈ 21C-2
21.1-CH₃

Interpretation and Rationale:

  • The carbonyl carbon of the ester group is expected at the most downfield position, around 168.5 ppm.[1]

  • The carbon directly attached to the highly electronegative fluorine atom (C-5 ) will show a large one-bond coupling constant (¹J(C-F)) of approximately 250 Hz and will be significantly downfield.

  • The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.

  • The carbon bearing the bromine atom (C-3 ) will be downfield due to the inductive effect of the halogen.

  • The methyl carbon of the acetate group will appear at a characteristic upfield position around 21.1 ppm.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester group and the substituted benzene ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~1765StrongC=O stretch (ester)
~1600, 1580, 1470Medium-StrongAromatic C=C stretches
~1200StrongC-O stretch (ester, C(=O)-O)
~1150StrongC-O stretch (ester, O-Aryl)
~1050StrongC-F stretch
~700-600StrongC-Br stretch

Interpretation and Rationale:

  • The most prominent peak in the spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1765 cm⁻¹. The position is slightly higher than that of a typical alkyl acetate due to the electron-withdrawing nature of the phenyl ring.

  • Strong absorptions corresponding to the C-O stretches of the ester linkage will be observed in the 1200-1150 cm⁻¹ region.

  • The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1470 cm⁻¹ region.

  • The C-F stretch will give rise to a strong absorption band around 1050 cm⁻¹.[2]

  • The C-Br stretch is expected to appear at a lower wavenumber, typically in the 700-600 cm⁻¹ range.[2]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Label the major peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
234/236High[M]⁺˙ (Molecular ion)
192/194Moderate[M - CH₂=C=O]⁺˙
113Low[C₆H₄FO]⁺
43Very High[CH₃C≡O]⁺ (Acylium ion)

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺˙) will be observed as a pair of peaks at m/z 234 and 236 with an approximate intensity ratio of 1:1, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, which would result in a fragment ion at m/z 192/194.

  • The base peak (the most intense peak) in the spectrum is expected to be the acylium ion ([CH₃C≡O]⁺) at m/z 43.

  • Other fragment ions corresponding to the substituted phenyl ring may also be observed.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the molecular ion and the major fragment ions.

Interconnectivity of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of this compound. The following diagram illustrates the relationship between the molecular structure and the key spectroscopic data.

Spectroscopic_Data_Correlation cluster_structure This compound cluster_nmr NMR cluster_ir IR cluster_ms MS Structure Br-C₆H₃(F)-O-C(=O)CH₃ H_NMR ¹H NMR - Aromatic protons (3H) - Methyl protons (3H) Structure->H_NMR Proton environment C_NMR ¹³C NMR - Carbonyl carbon - Aromatic carbons (6C) - Methyl carbon (1C) Structure->C_NMR Carbon framework IR IR - C=O stretch (~1765 cm⁻¹) - C-O stretch (~1200 cm⁻¹) - C-F stretch (~1050 cm⁻¹) - C-Br stretch (~650 cm⁻¹) Structure->IR Functional groups MS MS - [M]⁺˙ at m/z 234/236 - Acylium ion at m/z 43 Structure->MS Molecular weight & fragmentation

Caption: Correlation of the molecular structure of this compound with its key NMR, IR, and MS spectroscopic features.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted data and detailed experimental protocols, provides a robust framework for the characterization of this compound. By integrating the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The principles and methodologies outlined here are broadly applicable to the characterization of other novel organic compounds.

References

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034237). (n.d.). Retrieved from [Link]

  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC - NIH. (n.d.). Retrieved from [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Acetic acid, phenyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. (2012, December 31). Retrieved from [Link]

  • Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PubMed Central. (2023, November 12). Retrieved from [Link]

  • C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

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Physical and chemical properties of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-5-fluorophenyl acetate (CAS No. 1260846-67-0).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's structure, physicochemical characteristics, and spectroscopic profile. Additionally, a detailed, field-proven protocol for its synthesis via the acetylation of 3-bromo-5-fluorophenol is provided, along with an exploration of its chemical reactivity and safety considerations.

Introduction

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and an acetate group on a phenyl ring, offers a versatile platform for the synthesis of complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily deprotected under mild conditions. This unique combination of functional groups makes this compound a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 1260846-67-0[1]
Molecular Formula C₈H₆BrFO₂[2]
Molecular Weight 233.03 g/mol [2]
Appearance White to orange to green powder to crystal (Predicted based on precursor)[3]
Melting Point 40 - 44 °C (of precursor, 3-Bromo-5-fluorophenol)[4]
Boiling Point Not available
Density Not available
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the acetylation of its precursor, 3-bromo-5-fluorophenol. This reaction is typically carried out using acetic anhydride in the presence of a base catalyst, such as pyridine.[5][6] The pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.

Experimental Protocol: Acetylation of 3-Bromo-5-fluorophenol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 3-Bromo-5-fluorophenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorophenol (1 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Purification & Product Phenol 3-Bromo-5-fluorophenol Reaction Stir at Room Temperature Phenol->Reaction Reagents Acetic Anhydride, Pyridine, DCM Reagents->Reaction Quench Wash with 1M HCl Reaction->Quench Reaction complete Neutralize Wash with NaHCO3 Quench->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group.

  • Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents. The proton situated between the bromine and fluorine atoms is expected to be the most downfield.

  • Acetate Methyl Group (δ 2.3 ppm): The three equivalent protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~169 ppm): The ester carbonyl carbon is expected to resonate in the typical downfield region for such functionalities.

  • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will show distinct signals, with the carbon atoms directly attached to the electronegative fluorine and oxygen atoms appearing at lower field. The carbon-fluorine coupling will be observable.

  • Methyl Carbon (δ ~21 ppm): The methyl carbon of the acetate group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ester functional groups.

  • C=O Stretch (around 1765 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

  • C-O Stretch (around 1200-1250 cm⁻¹): A strong band corresponding to the C-O stretching of the acetate group.

  • C-Br Stretch (around 500-600 cm⁻¹): A weaker absorption in the fingerprint region.

  • C-F Stretch (around 1000-1100 cm⁻¹): A moderate to strong absorption.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) will be observed at m/z 232 and 234 with approximately equal intensity.

  • Fragmentation: A prominent fragment corresponding to the loss of the acetyl group (M-43) is expected.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional groups: the bromo substituent, the fluoro substituent, and the phenyl acetate moiety.

Reactivity A This compound B Hydrolysis (Deprotection) A->B -OAc -> -OH C Palladium-Catalyzed Cross-Coupling A->C -Br -> -R D Nucleophilic Aromatic Substitution A->D -F -> -Nu E Electrophilic Aromatic Substitution A->E Ring Substitution

Key reaction pathways for this compound.
Hydrolysis of the Acetate Group

The acetate group can be readily hydrolyzed under basic or acidic conditions to yield 3-bromo-5-fluorophenol. This deprotection is a common step to unmask the phenolic hydroxyl group for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[7][8][9][10] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine, enabling the synthesis of a wide range of derivatives. The reactivity order for halogens in these reactions is typically I > Br > Cl > F.[8]

Nucleophilic Aromatic Substitution

While less reactive than the bromine in cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNA) reactions, especially when activated by additional electron-withdrawing groups on the ring.[11][12][13][14]

Electrophilic Aromatic Substitution

The phenyl ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, fluoro, and acetoxy) will influence the position of the incoming electrophile. Both halogens are ortho-, para-directing but deactivating, while the acetoxy group is also ortho-, para-directing and activating.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for its precursor, 3-bromo-5-fluorophenol, the compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically valuable compound with a rich and versatile chemical profile. Its well-defined physicochemical properties and predictable reactivity make it an important building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The straightforward synthesis from its corresponding phenol, coupled with the diverse reactivity of its functional groups, ensures its continued relevance in modern organic chemistry. This guide provides the foundational knowledge necessary for the effective and safe utilization of this compound in a research and development setting.

References

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An In-Depth Technical Guide to 3-Bromo-5-fluorophenyl acetate: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery and fine chemical synthesis is increasingly reliant on intricately functionalized aromatic building blocks. Among these, 3-Bromo-5-fluorophenyl acetate emerges as a key intermediate, offering a versatile scaffold for the introduction of bromine and fluorine moieties, which are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of the safety protocols, handling precautions, and core chemical reactivity of this compound, designed to empower researchers in its effective and safe utilization.

Compound Profile and Hazard Identification

This compound (CAS No. 1260846-67-0) is a halogenated aromatic ester. A thorough understanding of its physicochemical properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂CymitQuimica
Molecular Weight 233.03 g/mol CymitQuimica
Appearance Colorless to almost colorless clear liquidChem-Impex
Boiling Point 78 °C/13 mmHgChem-Impex

The primary hazards associated with this compound, as identified in safety data sheets for similar compounds, include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

These hazards necessitate the stringent handling precautions detailed in the subsequent sections.

Core Principles of Reactivity: A Causal Analysis

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the phenyl acetate group, the bromine atom, and the fluorine atom. Understanding this interplay is crucial for predicting its reactivity and for making informed decisions in experimental design.

The Phenyl Acetate Moiety: Susceptibility to Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-bromo-5-fluorophenol and acetic acid. This reaction is of practical significance for both synthetic transformations and degradation considerations. The hydrolysis typically proceeds via a tetrahedral intermediate.[4]

The Aromatic Ring: A Platform for Substitution and Cross-Coupling

The substituted benzene ring is the hub of this molecule's synthetic utility. The bromine and fluorine atoms, being ortho-para directing deactivators, influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. However, the true synthetic power of the aryl bromide moiety lies in its participation in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).

  • Electrophilic Aromatic Substitution (EAS): While the electron-withdrawing nature of the halogens and the acetate group deactivates the ring towards EAS, reactions such as nitration or further halogenation can occur under forcing conditions.[5][6] The incoming electrophile would be directed to the positions ortho and para to the bromine and fluorine atoms.

  • Nucleophilic Aromatic Substitution (SNA r): The presence of electron-withdrawing groups, such as the fluorine atom and the ester (which can be hydrolyzed to a phenoxide in situ under basic conditions), can activate the aromatic ring for nucleophilic attack, particularly at the carbon bearing the bromine atom.[1][7][8][9][10] This allows for the displacement of the bromide by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through powerful reactions like the Suzuki and Heck couplings.[2][11][12][13] These reactions are cornerstones of modern pharmaceutical synthesis.[14]

Laboratory Handling and Safety Protocols

Given the identified hazards, a multi-layered approach to safety is imperative when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A laboratory coat.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary reagents and equipment readily available.

  • Dispensing: When transferring the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills.

  • Reaction Setup: If the compound is to be used in a reaction, the setup should be assembled within the fume hood.

  • Post-Handling: After use, securely seal the container and return it to its designated storage location. Thoroughly wash hands and any exposed skin with soap and water.

Diagram: Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Careful Dispensing prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Securely Seal Container handle2->clean1 clean3 Decontaminate Work Area handle2->clean3 clean2 Store Appropriately clean1->clean2 clean4 Dispose of Waste clean3->clean4

Aryl-Br + R-B(OH)₂ --[Pd catalyst, base]--> Aryl-R

Caption: A diagram illustrating the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the pharmaceutical industry. Its safe and effective use hinges on a solid understanding of its hazards, reactivity, and proper handling procedures. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile compound to advance their scientific endeavors.

References

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A Comprehensive Technical Guide to 3-Bromo-5-fluorophenyl acetate: Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical overview of 3-Bromo-5-fluorophenyl acetate, a crucial chemical intermediate for professionals in pharmaceutical and agrochemical research and development. We will delve into its commercial landscape, establish rigorous quality control protocols, and detail its application in pivotal synthetic transformations, providing a framework for its effective and reliable use.

Commercial Landscape and Supplier Evaluation

This compound is readily accessible from a multitude of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. However, for the discerning scientist, the simple availability of a compound is secondary to its quality and the reliability of its source.

A survey of the market reveals that this compound is offered by major global suppliers, typically with purities of 97% or higher.[1][2][3] These suppliers generally provide a range of quantities, from grams to multi-kilogram batches, accommodating various stages of research and development.

Table 1: Representative Suppliers of this compound

SupplierPurity (Typical)Available QuantitiesKey Strengths
Sigma-Aldrich (Merck) ≥97%Grams to KilogramsExtensive documentation, global distribution, and a strong history of quality control.
Thermo Fisher Scientific (Alfa Aesar) ≥98%Grams to KilogramsComprehensive catalog of research chemicals with readily available safety and technical data.
BLD Pharmatech ≥97%Grams to KilogramsOffers access to diverse analytical data, including NMR, HPLC, and LC-MS for their products.[4]
Career Henan Chemical Co. 97-98%Kilogram ScaleManufacturer in China, offering competitive pricing for larger quantities.[2]

Expert Insight: Beyond listed purity, a critical step in supplier validation is the meticulous review of the Certificate of Analysis (CoA) for each batch. This document provides essential data on identity, purity (often determined by GC or HPLC), and the presence of residual solvents or impurities. For drug development applications under Good Manufacturing Practices (GMP), a comprehensive supplier qualification, including audits of manufacturing facilities and quality management systems, is non-negotiable.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the integrity of your starting material is paramount to the success and reproducibility of any synthetic endeavor. A multi-technique approach to quality control for incoming this compound provides a self-validating system, confirming both structure and purity.

QC_Workflow cluster_0 Incoming Material Qualification A Receive Material & CoA B Visual Inspection (Color, Physical State) A->B C ¹H and ¹⁹F NMR Spectroscopy (Structural Confirmation) B->C D GC-MS Analysis (Purity & Volatile Impurities) C->D E FTIR Spectroscopy (Functional Group ID) D->E F Decision: Accept/Reject E->F

Caption: A robust workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a singlet for the acetate methyl protons (CH₃) and complex multiplets for the three aromatic protons. The integration and splitting patterns are crucial for confirming the 1,3,5-substitution pattern.[5]

  • ¹³C NMR: The carbon spectrum will show distinct resonances for the carbonyl carbon of the acetate, the methyl carbon, and the six aromatic carbons (some may be equivalent due to symmetry). The chemical shifts are highly indicative of the electronic environment of each carbon atom.[6]

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and clean technique. A single resonance is expected, and its chemical shift is highly sensitive to the molecular structure, providing unambiguous confirmation of the fluorine's presence and position. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for assessing purity and identifying volatile impurities. The gas chromatogram will quantify the main component as a percentage of the total area, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern. Key fragments for this compound would likely arise from the loss of the acetyl group and subsequent fragmentation of the aromatic ring.[9][10]

Synthetic Utility and Key Transformations

The trifunctional nature of this compound—possessing bromo, fluoro, and acetate moieties—renders it a highly versatile building block. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, a common motif in pharmaceuticals.[11][12][13]

Experimental Protocol: Synthesis of 3-Aryl-5-fluorophenyl acetate

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot by TLC are indicative of a successful reaction.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Workflow Reactants This compound Arylboronic Acid Pd(PPh₃)₄ Base (e.g., K₂CO₃) Reaction Suzuki-Miyaura Coupling (Toluene/H₂O, 80-100 °C) Reactants->Reaction Product 3-Aryl-5-fluorophenyl acetate Byproducts Reaction->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. Other palladium sources and ligands can be employed to optimize yield and reaction time for specific substrates.[14]

  • Base: The base is crucial for activating the boronic acid in the catalytic cycle. Aqueous inorganic bases like K₂CO₃ are effective and economical.[12]

  • Solvent System: A biphasic solvent system like toluene/water allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base, facilitating the reaction at the interface.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[15][16]

Experimental Protocol: Synthesis of N-Alkyl/Aryl-3-amino-5-fluorophenyl acetate

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

  • Reagents: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Trustworthiness Through In-Process Controls: The progress of both the Suzuki and Buchwald-Hartwig reactions must be monitored. This in-process control (e.g., TLC, GC-MS, LC-MS) is a self-validating system. It confirms that the desired transformation is occurring and allows for informed decisions about reaction time, preventing the formation of degradation byproducts from prolonged heating and ensuring a more efficient purification process.

Hydrolysis to 3-Bromo-5-fluorophenol

The acetate group can be readily hydrolyzed to reveal the corresponding phenol, a valuable intermediate for introducing further diversity, for example, through Williamson ether synthesis.

Experimental Protocol: Saponification of the Acetate Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Hydrolysis: Add an aqueous solution of a base like sodium hydroxide or potassium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting ester and the appearance of the more polar phenol product.

  • Workup: Once the reaction is complete, neutralize the mixture with an acid (e.g., 1M HCl) to a pH of ~6-7.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-bromo-5-fluorophenol, which can be further purified by chromatography or distillation if necessary.[17]

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its commercial sources, rigorous implementation of analytical quality control, and the application of robust, well-understood synthetic protocols are essential for its successful and reliable use in research and development.

References

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A Senior Application Scientist's Guide to 3-Bromo-5-fluorophenyl Acetate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-bromo-5-fluorophenyl acetate, a strategic building block in contemporary organic synthesis. We will move beyond a simple cataloging of reactions to explore the causal logic behind its application, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. This document is structured to provide both high-level strategic insights and detailed, field-proven experimental protocols, grounded in authoritative references.

The Strategic Value Proposition: Orthogonal Reactivity in a Single Reagent

In the landscape of medicinal chemistry, the incorporation of fluorine is a well-established strategy for enhancing a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] Simultaneously, the presence of a bromine atom on an aromatic ring serves as a versatile linchpin for transition-metal-catalyzed cross-coupling reactions, the bedrock of modern C-C and C-heteroatom bond formation.[5]

This compound is a powerful embodiment of this dual-functionality. It offers:

  • A Reactive Handle for Cross-Coupling: The carbon-bromine bond is readily activated by palladium catalysts, enabling a diverse range of transformations.

  • A Stable Fluorine Substituent: The robust carbon-fluorine bond remains inert under most cross-coupling conditions, ensuring the fluorine atom is carried through to the final product.

  • A Masked Phenol: The acetate group serves as a stable protecting group for the phenol, which can be easily cleaved post-coupling to reveal a hydroxyl group for further functionalization or to act as a key pharmacophoric feature.

This combination of attributes allows for a modular and efficient approach to synthesizing complex, fluorinated aromatic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260846-67-0[6][7][8]
Molecular Formula C₈H₆BrFO₂[6][7]
Molecular Weight 233.03 g/mol [6][7]
Appearance White to off-white solidGeneric Supplier Data
Purity ≥97%[7]

Core Synthetic Pathways: Leveraging the C-Br Bond

The primary utility of this compound revolves around the selective transformation of the C-Br bond. The diagram below illustrates the most common and powerful synthetic routes originating from this building block.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Coupled Products start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C sp Bond Formation) start->sonogashira prod_suzuki 3-Aryl-5-fluorophenyl acetate suzuki->prod_suzuki prod_buchwald 3-Amino-5-fluorophenyl acetate buchwald->prod_buchwald prod_sonogashira 3-Alkynyl-5-fluorophenyl acetate sonogashira->prod_sonogashira deprotection Acetate Deprotection (Hydrolysis) prod_suzuki->deprotection prod_buchwald->deprotection prod_sonogashira->deprotection final_phenol 3-Substituted-5-fluorophenol deprotection->final_phenol

Figure 1: Primary synthetic transformations of this compound.

Field-Proven Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[9] The protocol below details a reliable procedure for coupling this compound with an arylboronic acid.

Workflow: Synthesis of a 3-Aryl-5-fluorophenyl Acetate Derivative

G reactants 1. Reagent Assembly - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(dppf)Cl₂ (0.03 eq) - K₂CO₃ (2.0 eq) solvent 2. Solvent & Degas - Add Dioxane/H₂O (4:1) - Sparge with Argon for 20 min reactants->solvent reaction 3. Thermal Reaction - Heat to 90 °C for 16 h - Monitor by TLC/LC-MS solvent->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with H₂O - Extract with EtOAc (3x) reaction->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica) workup->purification product Final Product (3-Aryl-5-fluorophenyl acetate) purification->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Causality: The use of excess boronic acid drives the reaction to completion. Potassium carbonate is a cost-effective base essential for the transmetalation step in the catalytic cycle.[9]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings, demonstrating good functional group tolerance.

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of dioxane and water.

    • Causality: Oxygen must be rigorously excluded as it can lead to the oxidation of the active Pd(0) species and homocoupling of the boronic acid. The mixed solvent system ensures the solubility of both organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless drugs.[10][11][12]

Workflow: Synthesis of a 3-Amino-5-fluorophenyl Acetate Derivative

Detailed Step-by-Step Protocol:

  • Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), a suitable palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a bulky phosphine ligand like XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

    • Causality: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is critical for facilitating the oxidative addition and reductive elimination steps, especially with less reactive amines.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[13]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the desired primary or secondary amine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

  • Handling: Handle this compound in a well-ventilated fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[15]

  • Irritant: This compound, like many aryl halides, should be treated as a potential irritant.[16][17] In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged combination of reactivity and stability. Its ability to undergo selective palladium-catalyzed cross-coupling at the C-Br position while preserving the strategic C-F bond and masked phenol makes it an exceptionally efficient and versatile reagent. The protocols and strategic insights provided herein demonstrate its broad applicability for the rapid construction of fluorinated compounds, empowering chemists in the pursuit of novel therapeutics and advanced materials.

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Unlocking Synthetic Versatility: A Technical Guide to the Potential Research Applications of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Chemistry

In the landscape of synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. 3-Bromo-5-fluorophenyl acetate emerges as a molecule of significant interest, not for a singular, well-defined application, but for the latent potential held within its trifunctionalized aromatic core. This guide provides a forward-looking perspective on the prospective research and development avenues involving this compound, grounded in established chemical principles.

The unique arrangement of a bromine atom, a fluorine atom, and an acetate ester on a phenyl ring offers a rich platform for a diverse array of chemical transformations. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1] The fluorine atom, with its high electronegativity, can influence the electronic properties of the ring, potentially activating it for nucleophilic aromatic substitution and offering a means to enhance the metabolic stability and binding affinity of derivative compounds.[2] Finally, the acetate group provides a protected phenol, which can be readily unmasked to reveal a nucleophilic site for further functionalization. This strategic combination of reactive sites makes this compound a versatile precursor for the synthesis of complex molecules, from novel pharmaceutical agents to advanced materials.

This technical guide will explore the plausible synthesis of this compound, delve into its potential reaction pathways with illustrative protocols, and highlight its promising applications in medicinal chemistry and drug discovery.

Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor, 3-Bromo-5-fluorophenol

3-Bromo-5-fluorophenol is a commercially available starting material.[3] For researchers requiring its synthesis, various methods for the halogenation and functionalization of aromatic rings can be employed.

Step 2: Acetylation of 3-Bromo-5-fluorophenol

The conversion of 3-Bromo-5-fluorophenol to its corresponding acetate ester can be efficiently achieved through reaction with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base to activate the phenol.

A plausible synthetic workflow is outlined below:

cluster_synthesis Proposed Synthesis of this compound 3_Bromo_5_fluorophenol 3-Bromo-5-fluorophenol 3_Bromo_5_fluorophenyl_acetate This compound 3_Bromo_5_fluorophenol->3_Bromo_5_fluorophenyl_acetate Acetylation Acetic_anhydride Acetic Anhydride / Pyridine Acetic_anhydride->3_Bromo_5_fluorophenyl_acetate

Caption: Proposed synthetic route to this compound.

Potential Reaction Pathways and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile intermediate for a multitude of chemical transformations. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds. This is one of the most widely used C-C bond-forming reactions.[4][5]

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize arylalkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.[6][7][8]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines, providing access to a wide range of substituted anilines.[9][10]

  • Heck Reaction: Reaction with alkenes to form substituted alkenes, a powerful tool for the construction of complex carbon skeletons.[11][12]

cluster_coupling Potential Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Heck Heck (Alkene) Start->Heck Biaryl Biaryl Derivative Suzuki->Biaryl Arylalkyne Arylalkyne Derivative Sonogashira->Arylalkyne Arylamine Arylamine Derivative Buchwald->Arylamine Alkene Substituted Alkene Heck->Alkene

Caption: Overview of potential cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom can activate the aromatic ring towards nucleophilic attack, especially when there are other electron-withdrawing groups present or under specific reaction conditions.[13][14] While the meta-positioning of the bromo and acetate groups relative to the fluorine is not ideal for activation, SNAr reactions with strong nucleophiles might be possible, leading to the displacement of the fluorine atom. The reactivity order in SNAr is often F > Cl > Br > I, a counterintuitive trend that is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[15][16]

Hydrolysis of the Acetate Group

The acetate group serves as a protecting group for the phenol. It can be readily hydrolyzed under basic or acidic conditions to yield 3-bromo-5-fluorophenol.[17][18][19] This unmasks a nucleophilic hydroxyl group that can participate in a variety of subsequent reactions, such as etherification (e.g., Williamson ether synthesis) or esterification with different acyl groups.

Directed ortho-Metalation (DoM)

The functional groups on the ring, particularly the acetate and fluorine, could potentially act as directing metalation groups (DMGs).[20] This would involve deprotonation at an adjacent ortho position by a strong base like an organolithium reagent, followed by quenching with an electrophile.[21][22][23] This strategy allows for precise functionalization of the aromatic ring at positions that are not easily accessible through other means.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its utility in this field can be envisioned in several key areas.

Fragment-Based Drug Discovery (FBDD)

This compound itself, or simple derivatives thereof, fits the criteria for a molecular fragment.[24][25] FBDD involves screening small, low-complexity molecules for weak binding to a biological target.[26][27] Once a binding fragment is identified, it can be elaborated into a more potent lead compound through synthetic modifications. The reactive handles on this molecule make it an ideal starting point for such "fragment growing" or "fragment linking" strategies.[28]

Lead Optimization

In the process of optimizing a lead compound, the introduction of halogen atoms like bromine and fluorine is a common strategy. Fluorine can enhance metabolic stability and binding affinity by participating in hydrogen bonding and other non-covalent interactions.[2] Bromine can be used to probe steric pockets in a binding site and can also increase lipophilicity. The ability to introduce a 3-bromo-5-fluorophenyl moiety into a lead structure via cross-coupling reactions provides a powerful tool for fine-tuning its pharmacokinetic and pharmacodynamic properties.

Synthesis of Bioactive Scaffolds

The core structure of this compound can be found in or used to synthesize various classes of compounds with known biological activity. For instance, biaryl structures, readily accessible via Suzuki coupling, are common in many approved drugs. Arylamines, synthesized through Buchwald-Hartwig amination, are also a prevalent motif in medicinal chemistry. Furthermore, the 3,5-disubstituted pattern is a feature in a number of bioactive molecules.

Illustrative Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for key transformations of this compound, based on established literature procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-acetyl-5-fluoro-3'-methylbiphenyl

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) and an aqueous solution of a base (e.g., 2 M potassium carbonate, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Acetate Group

Reaction: Synthesis of 3-Bromo-5-fluorophenol

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or tetrahydrofuran (10 mL).

  • Add an aqueous solution of a base, such as 1 M sodium hydroxide (2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.

  • Purify further by column chromatography or recrystallization if necessary.

Data Presentation

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance (Predicted) White to off-white solid
Key Reactive Sites C-Br, C-F, Acetate Ester
Reaction TypeReagentsPotential Product
Suzuki-Miyaura Arylboronic acid, Pd catalyst, baseBiaryl derivative
Sonogashira Terminal alkyne, Pd/Cu catalyst, baseArylalkyne derivative
Buchwald-Hartwig Amine, Pd catalyst, baseArylamine derivative
Heck Alkene, Pd catalyst, baseSubstituted alkene
Hydrolysis Acid or base3-Bromo-5-fluorophenol

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its strategically positioned functional groups provide a versatile platform for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. The potential applications of this compound and its derivatives in medicinal chemistry, particularly in fragment-based drug discovery and lead optimization, are significant. This guide serves as a foundational resource to stimulate further research into the chemistry and applications of this versatile molecule, encouraging the scientific community to unlock its full synthetic potential.

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  • Zhang, Y., & Wu, J. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4476-4479. [Link]

  • Zhang, Y., & Wu, J. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Zhang, Y., & Wu, J. (2014). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(14), 2141-2144.
  • Zhang, Y., & Wu, J. (2014). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 126(11), 3480-3481.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-5-fluorophenyl acetate, a valuable intermediate in pharmaceutical and agrochemical research. The procedure details the efficient acetylation of 3-bromo-5-fluorophenol using acetic anhydride with pyridine as a catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.

Introduction: Significance and Application

This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of bromine, fluorine, and a protected hydroxyl group (acetate) on the phenyl ring offers multiple reaction sites for further chemical transformations. This trifunctional scaffold is particularly useful in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, where the fluorine and bromine atoms can modulate the compound's biological activity, metabolic stability, and binding affinity.[1] The acetate group serves as a protecting group for the phenol, which can be easily removed under basic conditions to liberate the hydroxyl functionality for subsequent reactions.

Reaction Mechanism: The Role of Pyridine in Catalysis

The synthesis of this compound from 3-bromo-5-fluorophenol is an esterification reaction, specifically an acylation. While phenols are generally unreactive towards acetic anhydride alone, the addition of a base like pyridine significantly accelerates the reaction.[2]

The mechanism proceeds through the following key steps:

  • Activation of Acetic Anhydride: Pyridine, acting as a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate.

  • Deprotonation of the Phenol: Pyridine also functions as a base, deprotonating the hydroxyl group of 3-bromo-5-fluorophenol to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbonyl carbon of the N-acetylpyridinium ion.

  • Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of this compound and the regeneration of the pyridine catalyst.

This pyridine-catalyzed pathway is significantly more favorable than the direct reaction between the phenol and acetic anhydride.

Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-fluorophenol≥97%Commercially AvailableStore in a cool, dry place.
Acetic AnhydrideReagent Grade, ≥98%Commercially AvailableCorrosive and moisture-sensitive. Handle in a fume hood.
PyridineAnhydrous, ≥99.8%Commercially AvailableFlammable and toxic. Handle in a fume hood.
Dichloromethane (DCM)ACS GradeCommercially AvailableUsed for extraction.
1 M Hydrochloric Acid (HCl)AqueousPrepared in-houseUsed in work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPrepared in-houseUsed in work-up.
Brine (Saturated NaCl)AqueousPrepared in-houseUsed in work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableUsed for drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification A Dissolve 3-bromo-5-fluorophenol in anhydrous pyridine B Cool to 0 °C (Ice Bath) A->B C Add Acetic Anhydride dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Methanol D->E Reaction Complete F Dilute with DCM E->F G Wash with 1 M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Silica Gel Column Chromatography K->L Crude Product M Isolate Pure Product L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-fluorophenol (1.0 eq).

    • Dissolve the starting material in anhydrous pyridine (approximately 5-10 mL per gram of phenol) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the resulting solution to 0 °C using an ice bath.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution while stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

    • Dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations involving acetic anhydride and pyridine must be performed in a well-ventilated fume hood.[5][6][7][8]

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and causes severe skin burns and eye damage.[3][5] It is also fatal if inhaled. Avoid contact with skin and eyes, and do not breathe the vapors.

  • Pyridine: Pyridine is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] It can cause serious eye irritation.

  • 3-Bromo-5-fluorophenol: This compound is harmful if swallowed and causes skin and eye irritation.[4][10] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Physical Appearance: Expected to be a solid or oil at room temperature.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (around δ 2.3 ppm) and multiplets in the aromatic region for the phenyl protons.

    • ¹³C NMR: The spectrum should show a peak for the carbonyl carbon of the ester (around δ 168-170 ppm), a peak for the methyl carbon (around δ 21 ppm), and several peaks in the aromatic region, with carbon-fluorine coupling observable.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (233.03 g/mol ).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after an extended period, gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion.

  • Moisture Sensitivity: Acetic anhydride is highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous pyridine to prevent hydrolysis of the reagent.

  • Purification Challenges: The complete removal of pyridine can sometimes be challenging due to its high boiling point. Thorough washing with 1 M HCl during the work-up is crucial. Co-evaporation with toluene after concentrating the reaction mixture can also help remove residual pyridine.[7]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. Adherence to the specified safety precautions is paramount throughout the experimental process.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795. [Link]

  • Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
  • neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A..
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Flinn Scientific. (n.d.). Acetic Anhydride SDS (Safety Data Sheet).
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • MDPI. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
  • Ossila. (n.d.). 3-Bromo-5-fluorophenol - SAFETY DATA SHEET.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoropyridine 97 407-20-5.
  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-fluorophenol 97 433939-27-6.

Sources

Application Notes and Protocols for the Acylation of 3-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient acylation of 3-bromo-5-fluorophenol to synthesize 3-bromo-5-fluorophenyl acetate. This protocol is designed for researchers, scientists, and professionals in drug development who utilize halogenated phenolic compounds as key building blocks in the synthesis of complex organic molecules. We will delve into two robust methods for this transformation: a base-catalyzed approach using acetic anhydride and pyridine, and a milder, environmentally conscious method employing sodium bicarbonate. This guide offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, work-up, and purification. Furthermore, we will explore the mechanistic underpinnings of the reaction and provide essential safety precautions.

Introduction: The Significance of Acylating 3-bromo-5-fluorophenol

3-bromo-5-fluorophenol is a valuable trifunctional building block in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and hydroxyl groups offers distinct reactive sites for sequential chemical modifications. The acylation of the phenolic hydroxyl group to form an ester, such as this compound, serves several critical purposes:

  • Protecting Group Strategy: The acetate group acts as a robust protecting group for the phenol, allowing for selective reactions at the bromine or fluorine positions, such as cross-coupling reactions.

  • Modulation of Physicochemical Properties: Conversion of the phenol to an ester alters the compound's polarity, solubility, and electronic properties, which can be crucial for subsequent synthetic steps or for tuning the characteristics of the final product.

  • Bioisosteric Replacement: In drug design, the replacement of a phenolic hydroxyl group with an ester can influence a molecule's pharmacokinetic and pharmacodynamic profile.

Phenols are generally less nucleophilic than aliphatic alcohols, making their esterification with carboxylic acids a slow and often inefficient process.[1] Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically employed to achieve high yields under milder conditions.[2]

Reaction Mechanism: A Tale of Two Catalysts

The acylation of 3-bromo-5-fluorophenol proceeds via a nucleophilic acyl substitution reaction. The choice of catalyst, either a base or an acid, significantly influences the reaction pathway.

Base-Catalyzed Acylation with Pyridine

In the presence of a base like pyridine, the reaction is initiated by the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the acetate leaving group yields the desired ester, this compound. The pyridine also serves to neutralize the acetic acid byproduct formed during the reaction.[1]

Acylation_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ester Formation Phenol 3-Bromo-5-fluorophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Phenol->Phenoxide Pyridine Pyridine (Base) Pyridine->Phenol Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate Nucleophilic Attack Phenoxide->Tetrahedral_Intermediate Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Tetrahedral_Intermediate Ester This compound Tetrahedral_Intermediate->Ester Collapse & Elimination Tetrahedral_Intermediate->Ester Acetate_Leaving_Group Acetate (Leaving Group) Tetrahedral_Intermediate->Acetate_Leaving_Group

Figure 1: Base-catalyzed acylation mechanism.

Acid-Catalyzed Acylation

In an acidic environment, the acid catalyst protonates the carbonyl oxygen of the acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon. The weakly nucleophilic phenol then attacks the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a molecule of acetic acid result in the formation of the final ester product.[1]

Materials and Methods

Reagents and Solvents
  • 3-bromo-5-fluorophenol (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • Sodium bicarbonate (≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: Base-Catalyzed Acylation using Acetic Anhydride and Pyridine

This is a classic and highly effective method for the acylation of phenols.[3]

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorophenol (1.0 eq.) in anhydrous pyridine (2-5 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.

ParameterValue
Reactant Scale 10 mmol (1.91 g of 3-bromo-5-fluorophenol)
Acetic Anhydride 15 mmol (1.42 mL)
Pyridine 20-50 mL
Reaction Time 1-3 hours (monitor by TLC)
Expected Yield >90%

Table 1: Quantitative data for the base-catalyzed acylation.

Protocol 2: Acylation using Acetic Anhydride and Sodium Bicarbonate

This method offers a milder and more environmentally friendly alternative to the use of pyridine.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-5-fluorophenol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a suitable solvent such as ethyl acetate or toluene.

  • Addition of Acylating Agent: To this stirred suspension, add acetic anhydride (5.0 eq.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the sodium bicarbonate.

    • Wash the filtrate with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

ParameterValue
Reactant Scale 10 mmol (1.91 g of 3-bromo-5-fluorophenol)
Acetic Anhydride 50 mmol (4.72 mL)
Sodium Bicarbonate 20 mmol (1.68 g)
Solvent 50 mL
Reaction Time 2-6 hours (monitor by TLC)
Expected Yield 80-95%

Table 2: Quantitative data for the sodium bicarbonate-catalyzed acylation.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the benzene ring. A singlet corresponding to the methyl protons of the acetate group should appear around 2.3 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 110-165 ppm and a signal for the carbonyl carbon of the ester at approximately 168-170 ppm. The methyl carbon of the acetate group will appear around 21 ppm.[5]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic carbonyl (C=O) stretching band for the ester at approximately 1760-1770 cm⁻¹. The C-O stretching bands will appear in the region of 1200-1250 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₈H₆BrFO₂), which is approximately 232.95 g/mol .

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and solvents mentioned in this protocol.

Chemical Hazards:

  • 3-bromo-5-fluorophenol: Harmful if swallowed and causes skin and eye irritation.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle in a well-ventilated fume hood.[2]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Acetyl Chloride: Flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[6]

  • Dichloromethane: Suspected of causing cancer.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Sources

Application Note: Strategic Use of 3-Bromo-5-fluorophenyl Acetate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Fluoro-5-hydroxyphenyl Moiety

In modern medicinal chemistry and materials science, the synthesis of complex biaryl structures is a foundational activity. Fluorinated biaryls, in particular, are highly sought after due to the unique properties fluorine imparts, such as enhanced metabolic stability, improved binding affinity, and altered lipophilicity.[1][2] The 3-fluoro-5-hydroxyphenyl scaffold is a key building block for a range of biologically active molecules. 3-Bromo-5-fluorophenyl acetate serves as a stable, easily handled precursor to this valuable motif. The acetate group acts as a protecting group for the phenol, which can be sensitive under various reaction conditions.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[5][6] This application note provides a comprehensive guide to leveraging the Suzuki-Miyaura reaction with this compound, focusing on mechanistic principles, robust protocols, and troubleshooting strategies to enable the efficient synthesis of advanced biaryl intermediates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7][8] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[3][5] The reactivity of aryl halides follows the general trend I > Br > OTf >> Cl, making aryl bromides excellent substrates for this reaction.[6][8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium center. Crucially, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[3][9][10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)L₂-R' (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation R'-B(OH)₂ + Base ArPdR->Pd0 Reductive Elimination Ar-R' Product Ar-R' (Biaryl Product) Reactants Ar-X (this compound) + R'-B(OH)₂ (Boronic Acid) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Critical Parameters for Success with this compound

The specific nature of this substrate—an electron-deficient aryl bromide bearing a base-labile acetate group—requires careful consideration of each reaction component.

Catalyst and Ligand Selection

For electron-deficient aryl bromides, a highly active catalyst system is beneficial. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern systems often provide superior results at lower catalyst loadings and milder temperatures.

  • Palladium Source : Common and effective pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][9] These are typically used in conjunction with a supporting ligand.

  • Ligands : The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands have proven exceptionally effective for challenging substrates.[7] Ligands such as SPhos and XPhos can promote high reaction rates and yields, even at room temperature for some substrates.[7][12] For general screening, triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are also robust choices.[13]

The Critical Role of the Base

The base is arguably the most critical parameter when working with this compound. Its primary role is to activate the boronic acid for transmetalation.[3][9] However, a strongly alkaline environment can lead to the premature hydrolysis of the acetate ester, a significant side reaction that complicates purification and reduces the yield of the desired product.

  • Recommended Bases : To mitigate hydrolysis, milder inorganic bases are preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[14] Potassium phosphate (K₃PO₄) is also widely used and effective.[7]

  • Bases to Avoid : Strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) should be avoided as they will almost certainly cleave the acetate group.

  • Special Case : For substrates that are extremely sensitive to basic conditions, powdered potassium fluoride (KF) can be an effective alternative for activating the boronic acid while minimizing hydrolysis of labile groups like esters.[9]

Solvent and Temperature

The choice of solvent influences reagent solubility and reaction kinetics.

  • Solvent Systems : A mixture of an organic solvent and water is standard, as water is often necessary to dissolve the inorganic base. Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water[14]

  • Degassing : It is imperative to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.[11][15]

  • Temperature : Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[15] However, with highly active catalyst systems (e.g., using SPhos), reactions can sometimes proceed at lower temperatures, which would be advantageous for preserving the acetate group.[12]

Experimental Protocols

The following protocols are designed as a robust starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative reaction between this compound and a generic arylboronic acid.

ParameterRecommended Value/ReagentRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol%
Ligand SPhos or PPh₃2 - 6 mol% (L:Pd ratio ~2:1)
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane and Water4:1 or 5:1 ratio (v/v)
Temperature 80 - 100 °CBalances reaction rate and stability
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • Reagent Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Atmosphere Control : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Solvent Addition : Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe.

  • Catalyst Addition : In a separate vial, quickly weigh the palladium source and ligand, dissolve them in a small amount of the degassed organic solvent, and add this solution to the reaction flask via syringe. Alternatively, for air-stable pre-catalysts, they can be added in step 1.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[15]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic salts.[15]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired biaryl acetate.[16]

Protocol for Post-Coupling Acetate Deprotection

To unmask the phenol, the resulting biaryl acetate can be easily deprotected.

  • Dissolve the purified biaryl acetate in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate, or a few drops of aqueous HCl.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction, remove the methanol under reduced pressure, and perform a standard aqueous workup to isolate the final 3-fluoro-5-hydroxybiaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Low yields are a common issue that can often be resolved through systematic optimization.[14]

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is Starting Material (SM) Consumed? Start->Check_Completion Incomplete_Rxn Incomplete Reaction: - Increase Temperature - Increase Time - Screen Catalyst/Ligand Check_Completion->Incomplete_Rxn No SM_Consumed SM Consumed, Low Yield Check_Completion->SM_Consumed Yes Check_Side_Products Analyze Crude Mixture: Identify Side Products SM_Consumed->Check_Side_Products Homocoupling Homocoupling Product Found? (R'-R') Check_Side_Products->Homocoupling Protodeboronation Protodeboronation Product Found? (R'-H) Check_Side_Products->Protodeboronation Dehalogenation Dehalogenation Product Found? (Ar-H) Check_Side_Products->Dehalogenation Hydrolysis Acetate Hydrolysis Found? (Product-OH) Check_Side_Products->Hydrolysis Yes_Homo Solution: - Ensure thorough degassing - Check boronic acid purity Homocoupling->Yes_Homo Yes Yes_Proto Solution: - Use anhydrous solvents - Switch to boronic ester (e.g., pinacol ester) - Use milder base (KF) Protodeboronation->Yes_Proto Yes Yes_Dehalo Solution: - Screen different ligands - Lower reaction temperature Dehalogenation->Yes_Dehalo Yes Yes_Hydrolysis Solution: - Use milder base (K₂CO₃, KF) - Lower reaction temperature Hydrolysis->Yes_Hydrolysis Yes

Caption: Fig. 2: A workflow for troubleshooting low yields.

Common Issues and Solutions:

  • Problem: Incomplete conversion of the starting aryl bromide.

    • Cause: Insufficient catalyst activity or low temperature.

    • Solution: Increase the reaction temperature in 10 °C increments. If this fails, screen a more active ligand system, such as switching from PPh₃ to SPhos or XPhos.[7][15]

  • Problem: Formation of a biaryl byproduct from the boronic acid (R'–R').

    • Cause: Homocoupling, often promoted by the presence of oxygen.[11][15]

    • Solution: Ensure the reaction setup is rigorously degassed before adding the catalyst. Use fresh, high-purity reagents.

  • Problem: Loss of the boronic acid functionality (protodeboronation).

    • Cause: The boronic acid group is replaced by a hydrogen atom, often facilitated by excess water or strong base.[15]

    • Solution: Use anhydrous solvents (if possible with the chosen base) or switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).

  • Problem: The acetate group is cleaved during the reaction.

    • Cause: The base is too strong or the temperature is too high.

    • Solution: Switch to a milder base like K₂CO₃ or KF.[9] Attempt the reaction at a lower temperature, which may require a longer reaction time or a more active catalyst.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • García-García, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Casares, J. A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14231-14243. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Molecules. (2012). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-phenylpentanoic acid. Retrieved from [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • MDPI. (2021). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved from [Link]

Sources

The Strategic Utility of 3-Bromo-5-fluorophenyl acetate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of rational molecular design. Among these, 3-Bromo-5-fluorophenyl acetate emerges as a versatile and highly valuable building block. Its trifunctional nature, presenting an acetoxy group, a bromine atom, and a fluorine atom on a central phenyl ring, offers medicinal chemists a powerful tool for the nuanced construction of complex bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

The Molecular Logic: Why this compound is a Privileged Scaffold

The efficacy of this compound as a synthetic intermediate is rooted in the distinct reactivity of its three key functional groups. This strategic arrangement allows for a modular and sequential approach to molecular elaboration, a critical advantage in the synthesis of compound libraries and in lead optimization campaigns.

  • The Acetoxy Group: This group serves as a protected phenol. It is relatively stable to many reaction conditions, particularly those employed in cross-coupling chemistry. However, it can be readily hydrolyzed under basic or acidic conditions to reveal the free phenol, which can then be used for the synthesis of diaryl ethers or other phenol-derived functionalities.

  • The Bromo Group: The bromine atom is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This includes the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.[2][3] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, while being more cost-effective and stable than a C-I bond, offering a balanced profile for synthetic utility.[1]

  • The Fluoro Group: The fluorine atom is a bioisostere for a hydrogen atom but imparts significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence the overall electronic character of the molecule. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[4]

This multi-faceted reactivity profile makes this compound a highly sought-after intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.

Core Applications in Medicinal Chemistry

The strategic placement of the bromo and fluoro substituents on the phenyl ring makes this scaffold particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs. The 3,5-disubstitution pattern allows for the introduction of pharmacophoric elements that can interact with key residues in the ATP-binding pocket of various kinases.

For instance, the 3-bromophenyl moiety is a known feature in a number of potent kinase inhibitors.[5] The bromine atom can be utilized to introduce larger, often heterocyclic, groups via Suzuki coupling, which can occupy hydrophobic regions of the kinase active site. The fluorine atom, in turn, can form favorable interactions with the protein backbone and enhance the overall binding affinity.

Beyond kinase inhibitors, this building block is valuable for the synthesis of a broad range of bioactive molecules where precise control over substitution patterns is required. This includes compounds targeting G-protein coupled receptors (GPCRs), ion channels, and other important drug targets.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the key transformations involving this compound and its precursor, 3-Bromo-5-fluorophenol.

Synthesis of this compound

The synthesis of the title compound is a straightforward acetylation of the corresponding phenol. This reaction is typically high-yielding and can be performed under mild conditions.

Protocol: Acetylation of 3-Bromo-5-fluorophenol

This protocol is adapted from standard acetylation procedures for phenols.[6]

Materials:

  • 3-Bromo-5-fluorophenol

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-Bromo-5-fluorophenol (1.0 eq) in dichloromethane.

  • To this solution, add pyridine or triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.

Data Presentation:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1260846-67-0C₈H₆BrFO₂233.04
Application in Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The following protocols provide a general framework for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is based on established methods for Suzuki-Miyaura coupling of aryl bromides.[7][8]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask or a vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination.[9]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand (if not using a pre-formed catalyst), the base, and a magnetic stir bar to a Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.

G cluster_synthesis Synthesis of this compound cluster_applications Key Applications in Medicinal Chemistry 3-Bromo-5-fluorophenol 3-Bromo-5-fluorophenol This compound This compound 3-Bromo-5-fluorophenol->this compound Acetic anhydride, Base Biaryl Derivatives Biaryl Derivatives This compound->Biaryl Derivatives Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) Arylamine Derivatives Arylamine Derivatives This compound->Arylamine Derivatives Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Diaryl Ether Precursors Diaryl Ether Precursors This compound->Diaryl Ether Precursors Hydrolysis (NaOH or HCl) Kinase Inhibitors Kinase Inhibitors Biaryl Derivatives->Kinase Inhibitors Further Elaboration Arylamine Derivatives->Kinase Inhibitors Further Elaboration Diaryl Ethers Diaryl Ethers Diaryl Ether Precursors->Diaryl Ethers Chan-Lam Coupling (ArB(OH)2, Cu catalyst, Base)

Caption: Synthetic pathways for this compound and its key applications.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemists. Its unique combination of functional groups allows for a wide range of selective chemical transformations, making it an ideal starting point for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this valuable synthon in drug discovery programs, ultimately contributing to the development of novel and impactful therapeutics.

References

  • MDPI. (2022). Synthesis of Diaryl Ethers. Retrieved from [Link]

  • SYNTHETIC COMMUNICATIONS. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinases Home. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Bromo-5-fluorophenyl acetate as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Intermediates in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A key strategy in the medicinal chemist's arsenal is the use of halogenated aromatic scaffolds as versatile intermediates. The unique electronic properties and steric attributes of halogens can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This guide focuses on the utility of 3-Bromo-5-fluorophenyl acetate as a strategic intermediate in the synthesis of potent kinase inhibitors. The presence of both bromine and fluorine atoms on the phenyl ring offers a dual advantage. The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability.[2][3] The bromine atom serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, for the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).[4][5]

This document provides a comprehensive overview of the synthesis of this compound, its conversion to a key aniline intermediate, and a detailed protocol for the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward yet critical first step. The procedure involves the acylation of the commercially available 3-Bromo-5-fluorophenol.

Experimental Protocol: Acylation of 3-Bromo-5-fluorophenol

Objective: To synthesize this compound from 3-Bromo-5-fluorophenol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-5-fluorophenol≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃Prepared in-house
Anhydrous MgSO₄Commercially Available
Round-bottom flaskStandard laboratory glassware
Magnetic stirrerStandard laboratory equipment
Separatory funnelStandard laboratory glassware
Rotary evaporatorStandard laboratory equipment

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-fluorophenol (1.0 eq).

  • Dissolve the phenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Expected Yield: 85-95%

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR: To confirm the presence of the acetyl group and the aromatic protons.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 2: From Intermediate to a Kinase Inhibitor Scaffold: The Synthesis of 3-Bromo-5-fluoroaniline

A pivotal step in utilizing this compound for the synthesis of many kinase inhibitors is its conversion to the corresponding aniline. This transformation opens the door to a plethora of well-established synthetic routes for constructing the core scaffolds of numerous kinase inhibitors, particularly those targeting EGFR.[1][6]

The first step in this conversion is the hydrolysis of the acetate group to regenerate the phenol, followed by a conversion of the phenol to an aniline. While several methods exist for the direct conversion of phenols to anilines, a common and reliable two-step approach is often employed in a research setting.[7][8]

Experimental Protocol: Hydrolysis of this compound

Objective: To hydrolyze this compound to 3-Bromo-5-fluorophenol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundSynthesized as above
MethanolReagent GradeCommercially Available
1M Sodium Hydroxide (NaOH)Prepared in-house
1M Hydrochloric Acid (HCl)Prepared in-house
Ethyl AcetateReagent GradeCommercially Available

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add 1M NaOH solution (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-Bromo-5-fluorophenol.

Experimental Protocol: Conversion of 3-Bromo-5-fluorophenol to 3-Bromo-5-fluoroaniline

A number of methods can be employed for this transformation, including the Bucherer reaction (typically for naphthols) and more modern palladium-catalyzed methods.[9] A practical one-pot synthesis of anilines from phenols has been developed via a Smiles rearrangement.[8] For the purpose of this guide, a representative palladium-catalyzed amination of the corresponding aryl triflate derived from the phenol is presented as a versatile and widely applicable method.

Step 1: Synthesis of 3-Bromo-5-fluorophenyl trifluoromethanesulfonate

Procedure:

  • Dissolve 3-Bromo-5-fluorophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

Objective: To synthesize 3-Bromo-5-fluoroaniline from the corresponding triflate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-5-fluorophenyl triflateSynthesized as above
Benzophenone imine≥97%Commercially Available
Pd₂(dba)₃Commercially Available
BINAPCommercially Available
Sodium tert-butoxideCommercially Available
TolueneAnhydrousCommercially Available
1M Hydrochloric Acid (HCl)Prepared in-house

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq).

  • Add anhydrous toluene and stir for 10 minutes under an inert atmosphere.

  • Add 3-Bromo-5-fluorophenyl triflate (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer and dissolve the residue in THF.

  • Add 2M HCl and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude aniline.

  • Purify by column chromatography to obtain pure 3-Bromo-5-fluoroaniline.

Part 3: Application in the Synthesis of an EGFR Kinase Inhibitor

The synthesized 3-Bromo-5-fluoroaniline is a key building block for a variety of kinase inhibitors. As a representative example, we will outline the synthesis of a Gefitinib analogue, a well-known EGFR inhibitor.[1][6] The core of Gefitinib is a quinazoline ring, and the aniline derivative is crucial for its biological activity.

Synthetic Workflow for a Gefitinib Analogue:

G cluster_0 Intermediate Synthesis cluster_1 Quinazoline Core Synthesis cluster_2 Final Coupling and Functionalization A This compound B 3-Bromo-5-fluorophenol A->B Hydrolysis C 3-Bromo-5-fluoroaniline B->C Amination G Coupling Reaction (SNAr) C->G D Substituted Anthranilic Acid E Quinazolinone Intermediate D->E Cyclization F 4-Chloroquinazoline E->F Chlorination F->G H Final Kinase Inhibitor G->H Side-chain Functionalization

Caption: Synthetic workflow for an EGFR kinase inhibitor.

Experimental Protocol: Synthesis of a 4-(3-Bromo-5-fluoroanilino)quinazoline Analogue

Objective: To synthesize a key intermediate for an EGFR kinase inhibitor via nucleophilic aromatic substitution (SNAᵣ).

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-6,7-dimethoxyquinazoline≥98%Commercially Available
3-Bromo-5-fluoroanilineSynthesized as above
IsopropanolReagent GradeCommercially Available

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-Bromo-5-fluoroaniline (1.1 eq) in isopropanol.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC. A precipitate of the product's hydrochloride salt should form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold isopropanol and diethyl ether.

  • Dry the product under vacuum to yield the desired 4-(3-bromo-5-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride.

This intermediate can then be further functionalized, for example, through Suzuki or Sonogashira coupling at the bromine position to explore SAR and optimize the inhibitor's properties.

Part 4: The Role of the 3-Bromo-5-fluoro Substitution Pattern in Kinase Inhibition

The 3,5-disubstituted phenyl ring is a privileged scaffold in many kinase inhibitors. The specific placement of the bromo and fluoro groups in our intermediate is not arbitrary and plays a significant role in the inhibitor's interaction with the kinase active site.

  • Fluorine: The highly electronegative fluorine atom often participates in hydrogen bonding or other favorable electrostatic interactions with amino acid residues in the ATP-binding pocket. Its small size allows it to be well-tolerated in sterically constrained regions. Furthermore, the C-F bond is very stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug.[2][3][10]

  • Bromine: The larger bromine atom can occupy a hydrophobic pocket within the kinase domain. More importantly, as demonstrated in our synthetic protocol, it serves as a crucial point for chemical modification. By employing palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at this position, allowing for the fine-tuning of the inhibitor's potency and selectivity.

EGFR Signaling Pathway and Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4][11][12][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized kinase inhibitor, a Gefitinib analogue, acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor 3-Bromo-5-fluorophenyl acetate-derived Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of kinase inhibitors. Its straightforward preparation, coupled with the strategic placement of bromo and fluoro substituents, provides medicinal chemists with a powerful tool for the development of novel therapeutics. The protocols and insights provided in this guide are intended to facilitate the use of this important building block in drug discovery and development programs.

References

  • Quora. How can phenol be converted into aniline? Published October 15, 2017. [Link]

  • Lee, S., et al. A New Practical One-Pot Conversion of Phenols to Anilines. American Chemical Society. Published May 10, 2005. [Link]

  • Li, Z., et al. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. PubMed Central. [Link]

  • Wang, F., et al. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. [Link]

  • Li, Z., et al. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. RSC Publishing. Published March 26, 2019. [Link]

  • Poulsen, S. A., et al. Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship.org. Published June 28, 2016. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. [Link]

  • New Drug Approvals. Gefitinib. Published June 15, 2015. [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. [Link]

  • Li, D., et al. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. [Link]

  • Google Patents.
  • Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. SciSpace. Published December 1, 2019. [Link]

  • Bio-Rad Antibodies. EGF R Signaling Pathway. [Link]

  • Request PDF. Formal Direct Cross-Coupling of Phenols with Amines. ResearchGate. Published August 7, 2025. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • UH Institutional Repository. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. [Link]

  • PubMed Central. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of GPCR Modulators Utilizing 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them a paramount target class for modern drug discovery. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-5-fluorophenyl acetate as a versatile starting material for the synthesis of novel GPCR modulators. We will delve into the synthetic rationale, provide detailed, field-tested protocols for key transformations, and outline robust methodologies for the biological evaluation of the synthesized compounds. The inherent reactivity of the aryl bromide and the directing effects of the fluorine and acetate substituents make this reagent a valuable scaffold for building molecular complexity through palladium-catalyzed cross-coupling reactions.

Introduction: The Enduring Importance of GPCRs in Pharmacology

G-protein coupled receptors are integral membrane proteins characterized by seven transmembrane helices. They are responsible for transducing a vast array of extracellular signals—including hormones, neurotransmitters, and sensory stimuli—into intracellular responses. This is primarily achieved through their interaction with heterotrimeric G-proteins, which subsequently initiate downstream signaling cascades. The critical role of GPCRs in regulating virtually every physiological process has cemented their status as one of the most successful drug target families, with approximately 34% of all FDA-approved drugs acting on these receptors.

The development of novel GPCR modulators, including agonists, antagonists, and allosteric modulators, remains a fervent area of research. Agonists activate the receptor to elicit a biological response, while antagonists block the action of endogenous agonists. Allosteric modulators bind to a site distinct from the primary (orthosteric) site, offering a more nuanced approach to receptor modulation and potentially leading to drugs with improved safety and efficacy profiles.

The strategic design and synthesis of small molecules that can selectively interact with specific GPCRs is therefore a cornerstone of modern medicinal chemistry. The selection of a suitable starting material is a critical first step in this process. This compound presents an attractive scaffold due to its pre-functionalized aromatic ring, which allows for precise and sequential chemical modifications.

Synthetic Strategy: Leveraging the Reactivity of this compound

The chemical architecture of this compound offers a powerful platform for diversification. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis. The fluorine atom, with its strong electron-withdrawing properties, can influence the reactivity of the aromatic ring and provide a site for potential metabolic blocking or enhanced binding interactions. The acetate group can be readily hydrolyzed to a phenol, which can then be further functionalized.

This multi-faceted reactivity allows for a modular approach to building GPCR modulator libraries. Key transformations that can be employed include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures, a common motif in bioactive molecules.

  • Sonogashira Coupling: To introduce alkynyl groups, providing linear extensions and opportunities for further cyclization reactions.

  • Buchwald-Hartwig Amination: A powerful method for the synthesis of aryl amines, a critical functional group in many GPCR ligands.

The following diagram illustrates a generalized workflow for the synthesis of diverse GPCR modulator scaffolds from this compound.

High-Fidelity Purity Analysis of 3-Bromo-5-fluorophenyl acetate: Validated HPLC and LC-MS Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This comprehensive application note provides detailed, validated analytical methodologies for the purity assessment and impurity characterization of 3-Bromo-5-fluorophenyl acetate, a key intermediate in pharmaceutical synthesis. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, robust analytical control is paramount. We present two orthogonal liquid chromatography methods: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for precise quantitative purity analysis and a liquid chromatography-mass spectrometry (LC-MS) method for the definitive identification of process-related impurities and degradation products. These protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

This compound is a halogenated aromatic compound frequently utilized as a building block in the synthesis of complex APIs. The purity of such intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization of impurities and degradation products throughout the drug development lifecycle.[5][6][7] This guide provides the foundational analytical framework to meet these stringent requirements, ensuring that process-related impurities and potential degradants are accurately quantified and identified.

The methodologies herein are designed to be both practical for routine quality control and powerful enough for in-depth investigations, such as forced degradation studies, which are essential for developing stability-indicating methods and understanding potential degradation pathways.[8][9]

Principles of the Analytical Approach

The selection of analytical techniques is driven by the specific questions being asked. For routine purity assessment, a robust, reproducible, and quantitative method is required. For identifying unknown peaks, a method that provides structural information is necessary.

HPLC-UV: The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination.[10] Our method employs Reversed-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute compounds from the column.[11] Less polar compounds are retained longer. For this compound, this technique provides excellent separation from potential impurities. Detection is achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

LC-MS: The Power of Mass-Based Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the powerful separation capabilities of HPLC with the high specificity of mass spectrometry, making it the definitive tool for structural elucidation of unknown impurities.[12][13][14] After chromatographic separation, eluting compounds are ionized (e.g., via Electrospray Ionization - ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, providing the molecular weight of the compound.

A key advantage for analyzing this compound is the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which results in a distinctive M+2 peak for any bromine-containing fragment, serving as a clear fingerprint for identification.[15][16] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that helps to pinpoint the exact site of modification in an impurity or degradant.[15]

Experimental Workflow: From Sample to Result

A logical and systematic workflow is crucial for achieving accurate and reproducible results. The following diagrams outline the procedural flow for both HPLC-UV purity analysis and LC-MS impurity identification.

HPLCFlow HPLC-UV Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Accurately weigh This compound sample dissolve 2. Dissolve in Diluent (Acetonitrile/Water) to ~1 mg/mL prep_sample->dissolve filter 3. Filter through 0.22 µm syringe filter dissolve->filter sst 4. Perform System Suitability Test (SST) (Replicate injections of standard) filter->sst inject 5. Inject prepared sample onto the HPLC system sst->inject If SST passes separate 6. Separate components on C18 column with gradient elution inject->separate detect 7. Detect peaks using UV detector separate->detect integrate 8. Integrate all peaks in the chromatogram detect->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate report 10. Generate final report with chromatogram and results calculate->report LCMSFlow LC-MS Workflow for Impurity Identification cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Structure Elucidation stress 1. Subject sample to stress conditions (Acid, Base, Peroxide, Heat, Light) prep_sample 2. Prepare stressed & unstressed samples (~1 mg/mL in Diluent) stress->prep_sample filter 3. Filter through 0.22 µm syringe filter prep_sample->filter inject 4. Inject onto LC-MS system filter->inject separate 5. Chromatographic Separation inject->separate ms1 6. Acquire Full Scan MS Data (Accurate Mass, Isotope Pattern) separate->ms1 ms2 7. Acquire MS/MS Data (Fragmentation Pattern) ms1->ms2 identify 8. Identify impurity peaks by comparing stressed vs. unstressed ms2->identify propose 9. Propose structures based on MS and MS/MS data identify->propose report 10. Report identified impurities and degradation pathways propose->report

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Application Note & Protocol: Base-Catalyzed Hydrolysis of 3-Bromo-5-fluorophenyl acetate to Synthesize 3-Bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of 3-Bromo-5-fluorophenyl acetate to yield 3-Bromo-5-fluorophenol, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust, base-catalyzed saponification procedure, followed by a meticulous workup and purification strategy. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a thorough examination of the reaction mechanism, and critical safety and handling information.

Introduction

3-Bromo-5-fluorophenol is a trifunctionalized molecular scaffold with distinct reactivity at its hydroxyl, bromo, and fluoro groups, making it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The controlled hydrolysis of its acetate precursor, this compound, is a fundamental and efficient route for its preparation. This application note outlines a standard laboratory procedure for this transformation, emphasizing safety, efficiency, and high purity of the final product.

The core of this procedure is the saponification reaction, a classic method for the basic hydrolysis of esters.[2][3] In this reaction, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide, driving the reaction to completion.[2][3]

Reaction Mechanism: A Stepwise Perspective

The base-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The mechanism involves two primary stages:

  • Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This step is generally the rate-determining step for esters with good leaving groups, such as phenoxides.[4][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the 3-bromo-5-fluorophenoxide ion, which is a relatively good leaving group due to the electron-withdrawing effects of the bromine and fluorine substituents. This results in the formation of acetic acid.

  • Acid-Base Reaction: The newly formed acetic acid is immediately deprotonated by the strongly basic 3-bromo-5-fluorophenoxide ion (or another hydroxide ion) to form acetate and 3-bromo-5-fluorophenol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[2][3]

The subsequent acidic workup is necessary to neutralize any remaining base and protonate the phenoxide to yield the final phenol product.[2][3]

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Acid-Base Reaction cluster_step3 Step 3: Acidic Workup start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Addition products Acetic Acid + 3-Bromo-5-fluorophenoxide intermediate->products Elimination final_products Acetate + 3-Bromo-5-fluorophenol products->final_products Proton Transfer (Irreversible) workup Addition of H₃O⁺ final_product_protonated Purified 3-Bromo-5-fluorophenol workup->final_product_protonated Workflow A 1. Reaction Setup: Dissolve starting material in methanol in a round-bottom flask. B 2. Saponification: Add aqueous NaOH and reflux the mixture. A->B C 3. Quenching & Solvent Removal: Cool the reaction and remove methanol via rotary evaporation. B->C D 4. Acidification: Cool the aqueous residue in an ice bath and acidify with HCl. C->D E 5. Extraction: Extract the product with diethyl ether or ethyl acetate. D->E F 6. Washing & Drying: Wash the organic layer with brine and dry over Na₂SO₄. E->F G 7. Solvent Evaporation: Remove the solvent under reduced pressure. F->G H 8. Purification & Characterization: Purify the crude product and analyze for identity and purity. G->H

Caption: Step-by-step experimental workflow for the hydrolysis of this compound.

Step-by-Step Procedure

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in methanol (50 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.0 g, ~2.5 equivalents) in deionized water (20 mL). Caution: The dissolution of NaOH is highly exothermic; add the pellets to water slowly while stirring and allow the solution to cool. [6] Saponification:

  • Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle or oil bath.

  • Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Workup and Extraction: 6. After the reaction is complete, allow the mixture to cool to room temperature. 7. Remove the methanol from the reaction mixture using a rotary evaporator. 8. Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. 9. Slowly add concentrated hydrochloric acid dropwise to the cooled solution with stirring until the pH is acidic (pH ~1-2), as indicated by pH paper. A precipitate of the product may form. 10. Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). 11. Combine the organic extracts and wash them with brine (saturated NaCl solution) (1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

Purification and Characterization: 13. Remove the solvent from the dried organic phase using a rotary evaporator to yield the crude 3-Bromo-5-fluorophenol. 14. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. 15. Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and melting point determination to confirm its identity and purity. The expected melting point is in the range of 36-40°C. [7]

Safety and Waste Management

4.1. Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are mandatory at all times. [6]* Wear chemical-resistant gloves (e.g., nitrile or neoprene). * A lab coat should be worn to protect clothing and skin.

4.2. Reagent Handling:

  • Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage. [8]Handle with care, avoiding contact with skin and eyes. Always add NaOH to water, never the other way around, to dissipate the heat generated. [6]* Hydrochloric Acid (HCl): Concentrated HCl is corrosive and has noxious vapors. [9]Handle only in a well-ventilated fume hood.

4.3. Waste Disposal:

  • The neutralized aqueous layer from the extraction should be disposed of in the appropriate aqueous waste container.

  • Organic solvents should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.

  • Solid waste, such as used filter paper and drying agents, should be disposed of in the solid waste container.

  • All waste disposal must comply with local and institutional regulations. [6]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Bromo-5-fluorophenol from its acetate precursor. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this important chemical intermediate for their synthetic applications.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, June 20). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Tennessee Department of Health. (n.d.). Sodium Hydroxide. Retrieved from [Link]

  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Innovate Tech Hub. (2026, January 8). 5 Tips Sodium Hydroxide MSDS. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Hydrolysis of an Ester - Procedure. Retrieved from [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and.... Retrieved from [Link]

Sources

The Strategic Utility of 3-Bromo-5-fluorophenyl Acetate in the Synthesis of Advanced Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of versatile chemical building blocks. 3-Bromo-5-fluorophenyl acetate emerges as a key strategic intermediate, offering a synthetically tractable platform for the introduction of the critically important 3,5-disubstituted fluorophenyl moiety found in a range of modern pesticides. This application note provides a comprehensive technical guide for researchers, elucidating the utility of this compound through a detailed, multi-step synthesis of a representative N-(3-fluoro-5-aminophenyl)picolinamide scaffold, a common core in advanced insecticides. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present quantitative data to support the described transformations.

Introduction: The Significance of the 3,5-Disubstituted Fluorophenyl Moiety

The incorporation of fluorine into agrochemical candidates is a well-established strategy to enhance their biological activity and metabolic stability.[1][2] The 3-fluoro-5-substituted phenyl ring system, in particular, is a privileged scaffold. The fluorine atom can modulate the electronic properties (pKa) of adjacent functional groups and improve membrane permeability, while the substitution at the 5-position provides a vector for introducing additional pharmacophoric elements or for tuning the overall physicochemical properties of the molecule.

This compound is an ideal starting material for accessing this scaffold due to its orthogonal functionalities. The acetate group can be readily hydrolyzed to a phenol, providing a handle for ether linkages or for directing further aromatic substitutions. The bromo group is a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the introduction of nitrogen-based substituents and the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.[3][4] This dual reactivity allows for a modular and convergent approach to complex agrochemical targets.

This guide will illustrate a synthetic pathway from this compound to a key agrochemical scaffold, highlighting the key transformations that underscore its synthetic value.

Overall Synthetic Workflow

The following workflow outlines the transformation of this compound into a representative N-(5-amino-3-fluorophenyl)picolinamide scaffold. This scaffold is representative of modern diamide insecticides.

G A 3-Bromo-5-fluorophenyl acetate (1) B 3-Bromo-5-fluorophenol (2) A->B  Hydrolysis C 1-Bromo-3-fluoro-5- methoxybenzene (3) B->C  O-Methylation D tert-Butyl (3-fluoro-5- methoxyphenyl)carbamate (4) C->D  Buchwald-Hartwig  Amination E 3-Fluoro-5-methoxyaniline (5) D->E  Boc Deprotection F 2-Chloro-N-(3-fluoro-5-methoxyphenyl) -6-(trifluoromethyl)nicotinamide (6) E->F  Amide Coupling G Final Scaffold: N-(5-Amino-3-fluorophenyl) -2-chloro-6-(trifluoromethyl)nicotinamide (7) F->G  Demethylation G cluster_0 Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Br)L₂ Pd0->Pd_complex Amide_complex [Ar-Pd(II)(NHBoc)L₂] Pd_complex->Amide_complex Ligand Exchange & Deprotonation Amide_complex->Pd0 Product Ar-NHBoc Amide_complex->Product Reductive Elimination ArBr Ar-Br (3) ArBr->Pd_complex Oxidative Addition Amine tBuOCONH₂ Amine->Amide_complex Base NaOtBu Base->Amide_complex

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-5-fluorophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for optimizing the synthesis of 3-Bromo-5-fluorophenyl acetate. It is structured as a practical support center, moving from high-level frequently asked questions to in-depth troubleshooting, ensuring you can navigate common challenges and optimize your reaction conditions effectively.

Technical Support Center: Synthesis of this compound

Introduction: this compound is a valuable substituted aryl acetate intermediate in the development of pharmaceuticals and other complex organic molecules. Its synthesis via O-acetylation of 3-bromo-5-fluorophenol is a fundamental nucleophilic acyl substitution. While straightforward in principle, achieving high yield and purity requires careful control of reaction parameters. This guide provides detailed protocols, mechanistic insights, and solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for experimental design.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the O-acetylation of 3-bromo-5-fluorophenol using either acetic anhydride (Ac₂O) or acetyl chloride (AcCl) as the acetylating agent. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as both a catalyst and an acid scavenger.

Q2: What is the specific role of pyridine in this acetylation reaction?

Pyridine serves three critical functions:

  • Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of the acetylating agent to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and reacts more rapidly with the phenoxide ion.

  • Acid Scavenger: The reaction generates an acidic byproduct (acetic acid from Ac₂O or hydrochloric acid from AcCl). Pyridine is a base that neutralizes this acid, preventing potential side reactions or reversal of the esterification.[1][2]

  • Solvent: Pyridine can also serve as the solvent for the reaction, ensuring all reactants are in the same phase.[3]

Q3: Should I use acetic anhydride or acetyl chloride?

Both are effective, but the choice depends on reaction control and safety considerations.

FeatureAcetic Anhydride (Ac₂O)Acetyl Chloride (AcCl)
Reactivity Moderately reactive.Highly reactive, often leading to faster reactions.
Byproduct Acetic Acid (weaker acid).Hydrochloric Acid (strong, corrosive acid).
Handling Less hazardous, less moisture-sensitive.Highly moisture-sensitive, corrosive, and releases HCl gas upon contact with water.
Recommendation Generally preferred for its ease of handling and less corrosive nature. Ideal for standard lab conditions.Use when higher reactivity is needed, but requires stricter anhydrous conditions and safety precautions.

Q4: What are the primary safety concerns with the starting material, 3-Bromo-5-fluorophenol?

According to its Safety Data Sheet (SDS), 3-Bromo-5-fluorophenol is a solid with a melting point of 36-40 °C and presents the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Standard Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Part 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your synthesis and analysis.

Protocol 2.1: Representative Synthesis of this compound

This procedure is a standard, reliable method adapted from established protocols for phenol acetylation.[1][3]

Materials:

  • 3-Bromo-5-fluorophenol

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Toluene

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-5-fluorophenol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of phenol).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol (MeOH) to consume excess acetic anhydride.

  • Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure all pyridine is removed.[3]

  • Aqueous Work-up:

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2x) to remove any remaining traces of pyridine.

      • Water (1x).

      • Saturated aqueous NaHCO₃ (2x) to remove acetic acid.

      • Brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Protocol 2.2: Quality Control & Characterization

Confirming the identity and purity of the final product is critical.

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate.

  • Visualization: UV light (254 nm).

  • Expected Result: The product should appear as a single spot with a higher Rf value than the starting phenol.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental data is not publicly available, the expected chemical shifts can be predicted based on analogous structures.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted:

    • ~7.20-7.00 ppm (m, 3H): Aromatic protons. The electron-withdrawing nature of the bromo, fluoro, and acetate groups will shift these protons downfield. The splitting pattern will be complex due to H-F and H-H coupling.

    • ~2.30 ppm (s, 3H): The methyl protons of the acetate group. This will be a sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted:

    • ~168-170 ppm: Carbonyl carbon (C=O) of the ester.[6]

    • ~161-164 ppm (d, J ≈ 250 Hz): Carbon bearing the fluorine (C-F).

    • ~150-152 ppm: Carbon bearing the oxygen (C-O).

    • ~110-135 ppm: Remaining aromatic carbons.

    • ~21 ppm: Methyl carbon (-CH₃).[6]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q: My reaction is very slow or appears incomplete, with significant starting material remaining after several hours. What should I do?

A: This is a common issue related to reactivity and catalysis.

  • Cause 1: Insufficiently Activated Acetylating Agent. Pyridine catalysis might be insufficient.

    • Solution: Add a catalytic amount (0.05-0.1 equiv.) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms an even more reactive acetylpyridinium intermediate, significantly accelerating the reaction.

  • Cause 2: Poor Quality Reagents. Acetic anhydride can hydrolyze over time if exposed to moisture.

    • Solution: Use a fresh bottle of acetic anhydride or distill it before use. Ensure your pyridine is anhydrous.

  • Cause 3: Low Temperature. Room temperature may be insufficient for this specific substituted phenol.

    • Solution: Gently heat the reaction mixture to 40-50 °C and continue to monitor by TLC.

Q: My final product is a brownish oil or solid, and the yield is low. What are the likely impurities?

A: The color suggests the formation of side products or degradation.

  • Cause 1: Fries Rearrangement. This is a major potential side reaction where the acetyl group migrates from the oxygen to the aromatic ring (C-acylation), forming hydroxyacetophenone isomers. This is particularly favored by Lewis acid catalysts but can occur under other conditions.[4][7][8]

    • Solution: Avoid any Lewis acid contamination. Ensure the reaction temperature does not exceed 50-60 °C, as higher temperatures can favor the thermodynamically more stable C-acylated product.[8] These impurities can often be removed by column chromatography.

  • Cause 2: Incomplete Removal of Pyridine. Residual pyridine can cause coloration upon concentration.

    • Solution: Ensure the co-evaporation with toluene is thorough. The acidic wash (1 M HCl) during work-up is crucial for removing the last traces of pyridine.[9]

  • Cause 3: Oxidation. Phenols can be susceptible to oxidation, leading to colored impurities.

    • Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction to minimize contact with oxygen.

Q: I'm having difficulty purifying my product by column chromatography. The product is streaking or not separating well from a close-running impurity.

A: This points to issues with the chromatography conditions or persistent impurities.

  • Cause 1: Residual Acetic Acid. If the NaHCO₃ wash was not effective, residual acetic acid can cause the product to streak on the silica gel column.

    • Solution: Before chromatography, dissolve the crude product in EtOAc and wash again thoroughly with saturated NaHCO₃ solution. Ensure the organic layer is dried completely.

  • Cause 2: Inappropriate Solvent System. The polarity of your eluent may not be optimal.

    • Solution: Systematically test different solvent systems using TLC. Try adding a small percentage (~0.5%) of triethylamine or acetic acid to the eluent system to improve peak shape for basic or acidic compounds, respectively. For this product, a non-polar system like Hexane/EtOAc or Hexane/DCM should be effective.

  • Cause 3: Fries Rearrangement Product. The C-acylated isomer is often close in polarity to the desired O-acylated product.

    • Solution: Use a long column and a shallow elution gradient to improve separation. If separation is still poor, consider recrystallization as an alternative purification method.

Troubleshooting Workflow Diagram

G start Problem: Low Product Yield check_reaction Check TLC of Crude Mixture start->check_reaction sm_present Significant Starting Material (SM) Remains check_reaction->sm_present Yes side_products SM Consumed, Multiple Side Products check_reaction->side_products No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn side_rxn_diag Diagnosis: Side Reactions Occurred side_products->side_rxn_diag solution1 Option 1: Add catalytic DMAP incomplete_rxn->solution1 solution2 Option 2: Use fresh Ac₂O & anhydrous pyridine incomplete_rxn->solution2 solution3 Option 3: Heat reaction to 40-50 °C incomplete_rxn->solution3 solution4 Check for Fries Rearrangement: Avoid Lewis Acids & High Temp. side_rxn_diag->solution4 solution5 Improve Purification: Optimize chromatography gradient side_rxn_diag->solution5

Caption: Troubleshooting decision tree for low yield.

Reaction Mechanism Diagram

G cluster_0 Catalyst Activation cluster_1 Esterification cluster_2 Byproduct Neutralization Py Pyridine (Py) Intermediate N-Acetylpyridinium Ion (Highly Reactive) Py->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Product 3-Br-5-F-Phenyl Acetate Intermediate->Product Nucleophilic Attack by Phenoxide Phenol 3-Br-5-F-Phenol Phenol->Product AcOH Acetic Acid (Byproduct) Salt Pyridinium Acetate (Salt) AcOH->Salt Py_scavenger Pyridine (Base) Py_scavenger->Salt Acid-Base Reaction

Caption: Key roles of pyridine in the acetylation reaction.

References

  • Fries, K. T. (1908). Fries rearrangement. Grokipedia. Available at: [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • Deshmukh, M. B., et al. (2014). How can I get acetylation with acetic anhydride and pyridine? ResearchGate. Available at: [Link]

  • Patel, V., et al. (2019). What is the best work-up for acetic anhydride/pyridine acetylation? ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about how to improve the yield and purity of 3-Bromo-5-fluorophenyl acetate.

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and pharmaceutical development professionals aiming to optimize their synthetic outcomes. Here, we address common challenges and provide expert insights to enhance both the yield and purity of this valuable intermediate.

Frequently Asked Questions (FAQs)

Reaction Fundamentals

Q1: What is the general reaction for synthesizing this compound?

The synthesis is a nucleophilic acyl substitution, specifically an O-acylation (esterification) of 3-Bromo-5-fluorophenol. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. A base is typically used to deprotonate the phenol, increasing its nucleophilicity, or to scavenge the acidic byproduct.

Reaction_Scheme cluster_reaction Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) phenol 3-Bromo-5-fluorophenol arrow plus1 + acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) product This compound plus2 + byproduct Byproduct (e.g., Acetic Acid) arrow->product Troubleshooting_Yield start Low Yield Observed check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup reagent_purity Is 3-bromo-5-fluorophenol pure? Is acetylating agent fresh? Are solvents anhydrous? check_reagents->reagent_purity Purity & Dryness reagent_stoichiometry Are molar ratios correct? (Typically 1.1-1.5 eq. Ac₂O) check_reagents->reagent_stoichiometry Stoichiometry temp_time Is temperature optimal? (Often 0°C to RT) Is reaction time sufficient? (Monitor by TLC) check_conditions->temp_time Temp & Time mixing Is stirring efficient? check_conditions->mixing Mixing extraction Were there losses during extraction? (Emulsions, incomplete phase separation) check_workup->extraction Extraction purification_loss Was product lost during purification? (e.g., too soluble for recrystallization) check_workup->purification_loss Purification

Caption: Troubleshooting flowchart for low reaction yield.

Q5: How can I ensure my starting materials are suitable for the reaction?

The quality of your starting materials is paramount.

  • 3-Bromo-5-fluorophenol: This reactant should be pure. Impurities can interfere with the reaction. Its melting point is 36-40°C; a broad or depressed melting range suggests impurities. Crucially, it must be dry. Phenols are hygroscopic, and any water present will readily consume the highly reactive acetylating agent, reducing the yield. [1]Dry the phenol in a vacuum oven or desiccator before use if moisture is suspected.

  • Acetylating Agent: Acetic anhydride and especially acetyl chloride degrade over time, often through hydrolysis. Always use a fresh bottle or a recently opened one. Acetyl chloride that fumes excessively may have partially decomposed to HCl. [2]3. Solvents and Bases: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) must be anhydrous. Bases like pyridine and triethylamine should also be stored over molecular sieves or potassium hydroxide to keep them dry.

Q6: How do I properly set up and monitor the reaction to maximize conversion?

A controlled and monitored reaction is key to maximizing yield.

  • Setup: Flame-dry or oven-dry all glassware to remove adsorbed water. [3]Assemble the apparatus under an inert atmosphere (e.g., Nitrogen or Argon), especially if using the highly moisture-sensitive acetyl chloride.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0°C in an ice bath), particularly during the addition of the acetylating agent. This helps to control the initial exothermic reaction and prevent side product formation. After the addition is complete, the reaction can be allowed to warm to room temperature. [4]* Monitoring: Do not rely on a fixed reaction time. The best way to determine completion is by using Thin-Layer Chromatography (TLC). Spot the starting phenol, a co-spot (phenol + reaction mixture), and the reaction mixture. The reaction is complete when the starting phenol spot has been completely consumed. A typical mobile phase for TLC would be 20-30% Ethyl Acetate in Hexanes.

Improving Purity

Q7: My final product is impure. What are the likely side products?

If your reaction conditions are not optimized, several side products can form, complicating purification.

  • Unreacted 3-Bromo-5-fluorophenol: The most common impurity, resulting from an incomplete reaction.

  • Acetic Acid/Acetate Salts: Byproducts from the reaction or hydrolysis of the acetylating agent.

  • C-Acylation Products (Aryl Ketones): Under harsh conditions, particularly with Lewis acids, acylation can occur on the aromatic ring instead of the hydroxyl group (a Friedel-Crafts reaction). The O-acylated ester can also rearrange to the more stable C-acylated ketone in a process known as the Fries rearrangement. To avoid this, strictly avoid Lewis acid catalysts (like AlCl₃) and excessive heat.

Q8: What is the best work-up procedure to remove common impurities?

A thorough aqueous work-up is essential for removing unreacted starting materials and byproducts before final purification.

  • Quench: Once the reaction is complete (as per TLC), cool the mixture and carefully quench it by adding cold water or ice to hydrolyze any remaining acetic anhydride.

  • Extract: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash with Base: Wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution. [4]This is a critical step. It will react with and remove:

    • Acidic, unreacted 3-Bromo-5-fluorophenol (by forming the water-soluble sodium phenoxide salt).

    • The acetic acid byproduct.

  • Wash with Water & Brine: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer. [5]5. Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator. [4][6]

Q9: Which purification technique is most effective for this compound?

After a good work-up, you will have the crude product. The choice between recrystallization and chromatography depends on the nature and amount of impurities.

  • Recrystallization: This is the preferred method for purifying solids on a larger scale if impurities are minimal. [6]The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures.

    • Solvent Screening: Test small amounts of your crude product in solvents like hexanes, ethanol, isopropanol, or mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

    • Advantage: Fast, economical, and can yield very pure crystalline material.

  • Silica Gel Column Chromatography: This method is necessary if recrystallization fails or if impurities have very similar solubility profiles to the product. [7] * Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15-20% ethyl acetate) is a good starting point.

    • Advantage: Excellent separation capabilities for a wide range of impurities.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized for high yield and purity on a laboratory scale.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-fluorophenol (5.0 g, 26.2 mmol).

  • Dissolution: Add anhydrous pyridine (25 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagent: While stirring at 0°C, add acetic anhydride (3.0 mL, 3.2 g, 31.4 mmol, 1.2 eq.) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (20% EtOAc/Hexanes) until the starting phenol is no longer visible.

  • Work-up:

    • Cool the flask back to 0°C and slowly add 50 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL, to remove pyridine), saturated NaHCO₃ solution (2 x 30 mL), and finally, brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude this compound to an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol or a hexane/ethyl acetate mixture).

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid just dissolves. Add the solvent dropwise until a clear solution is obtained. Avoid adding excess solvent. [6]3. Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Characterize the final product by melting point and NMR to confirm purity.

References

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... Retrieved from [Link]

  • University document. (n.d.). LAB 2. ACETYLATION.
  • Polshettiwar, V., & Kaushik, M. P. (2004).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Vedantu. (n.d.). Why are acetyl chloride or acetic anhydride used instead of acetic acid in preparing esters of acetic acid?. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Reeves, J. T., et al. (2014).
  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

  • Save My Exams. (2024). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]

  • Patil, S. S., et al. (2021). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega, 6(4), 3138–3146.
  • University of Calgary, Department of Chemistry. (n.d.). Acylation of Phenols. Retrieved from [Link]

  • Sung, D. D., et al. (2003). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 47(5), 469-474.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Crystallization: How To. Retrieved from [Link]

  • JETIR. (2021).

Sources

Common impurities in 3-Bromo-5-fluorophenyl acetate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for handling and purifying this important chemical intermediate. Here, we address common challenges encountered during its use, focusing on the identification and removal of typical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. However, the most prevalent impurities typically include:

  • Unreacted Starting Material: 3-Bromo-5-fluorophenol is a common impurity resulting from incomplete acetylation.[1]

  • Regioisomers: If the synthesis involves the bromination of 3-fluorophenyl acetate, positional isomers can form. These can include other bromo-fluoro-phenyl acetate isomers. A study on the regioisomer impurities of a similar compound, 3-chloro-5-fluorophenol, highlights the possibility of multiple positional isomers.[2]

  • Hydrolysis Products: The ester linkage in this compound can be susceptible to hydrolysis, leading to the formation of 3-Bromo-5-fluorophenol, especially if the compound is exposed to moisture or acidic/basic conditions.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup, as well as any excess acetylating or brominating agents, may also be present.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an efficient and rapid method for preliminary purity assessment. By spotting your sample alongside the starting material (3-Bromo-5-fluorophenol), you can quickly visualize any unreacted phenol. The ester, being less polar, will have a higher Rf value than the more polar phenol. A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.[3][4] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: My purified this compound appears as an oil instead of a solid. What could be the cause?

A3: The presence of impurities is a common reason for a compound failing to crystallize and instead appearing as an oil. Even small amounts of contaminants can disrupt the crystal lattice formation. If you encounter this issue, further purification by column chromatography is strongly recommended to remove these impurities.[5]

Troubleshooting Guide: Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Broad or multiple spots on TLC after initial workup Incomplete reaction or formation of byproducts.Proceed with column chromatography for separation. The difference in polarity between the product and common impurities is usually sufficient for good separation.
Low yield after purification Product loss during aqueous washes or premature crystallization.Ensure the pH of the aqueous wash is controlled to prevent hydrolysis of the ester. If premature crystallization occurs during extraction, add a small amount of fresh organic solvent.
Co-elution of impurities during column chromatography Improper solvent system for chromatography.Optimize the mobile phase for better separation. A gradient elution, starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can be effective.[3]
Product degradation during purification Exposure to strong acids or bases, or excessive heat.Avoid harsh conditions. Use mild bases like sodium bicarbonate for neutralization and purify at room temperature whenever possible.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the most reliable method for obtaining high-purity this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Carefully load the sample onto the top of the silica gel.

3. Elution:

  • Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[3][6]
  • Gradually increase the polarity of the mobile phase if necessary to elute the product.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC.
  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method if the impurity profile is not complex.

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.
  • Common solvent systems for recrystallization of similar compounds include ethanol/water or a hydrocarbon/ethyl acetate mixture.[7][8] Conduct small-scale trials to find the optimal solvent or solvent pair.

2. Procedure:

  • Dissolve the crude product in the minimum amount of hot solvent.
  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
  • Hot filter the solution to remove any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
  • Further cool the solution in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow Crude Crude 3-Bromo-5-fluorophenyl acetate TLC Purity Assessment (TLC) Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recrystallization Recrystallization SingleSpot->Recrystallization Yes MultipleSpots Multiple Spots or Oily SingleSpot->MultipleSpots No PureSolid Pure Solid Product Recrystallization->PureSolid ColumnChromatography Column Chromatography MultipleSpots->ColumnChromatography Yes ColumnChromatography->PureSolid

Caption: Purification workflow for this compound.

Logical Relationships of Impurities and Removal

The diagram below outlines the relationship between the potential impurities and the recommended purification techniques.

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Phenol 3-Bromo-5-fluorophenol (Starting Material/Hydrolysis) BaseWash Aqueous Base Wash (e.g., NaHCO3) Phenol->BaseWash Effective for removal Column Column Chromatography Phenol->Column Regioisomers Regioisomers Regioisomers->Column Primary method Reagents Residual Reagents/Solvents Reagents->BaseWash Reagents->Column BaseWash->Column Pre-treatment Recrystallization Recrystallization Column->Recrystallization Optional final step

Caption: Impurity types and their corresponding removal methods.

References

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC. PubMed Central. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization- Organic Chemistry Lab- purification - YouTube. Available at: [Link]

  • Top 6 Steps to Run The PERFECT Column Chromatography - YouTube. Available at: [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving 3-Bromo-5-fluorophenyl acetate. As a versatile building block, this compound is frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its reactivity profile can present unique challenges. This document offers a structured, question-and-answer approach to diagnose and resolve common experimental failures, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no formation of the desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer:

Failure in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the stability of the starting materials, the activity of the catalyst, or suboptimal reaction conditions. The presence of the acetate group introduces a potential site for side reactions, particularly hydrolysis under basic conditions.

Root Cause Analysis & Solutions:

  • Decomposition of the Boronic Acid: A primary culprit for low yields is the decomposition of the boronic acid partner, often through protodeboronation, especially in the presence of water.[1][2]

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled and degassed solvents.

      • Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to premature decomposition.[1]

      • Diethanolamine Adducts: For particularly sensitive boronic acids, conversion to a diethanolamine adduct can enhance stability. This adduct can then be used directly in the coupling reaction.[3]

  • Catalyst Inactivity or Decomposition: The choice and handling of the palladium catalyst are critical. Inactive catalysts or catalyst decomposition during the reaction will halt the catalytic cycle.[1][3]

    • Troubleshooting Protocol:

      • Catalyst and Ligand Selection: For an electron-deficient aryl bromide like this compound, a robust catalyst system is required. Consider using modern, air-stable precatalysts like XPhos Pd G3.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[1]

      • Thorough Degassing: Oxygen can deactivate the Pd(0) catalyst.[5] Ensure the reaction mixture is thoroughly degassed by performing at least three vacuum/inert gas (argon or nitrogen) backfill cycles before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Suboptimal Base and Solvent System: The base is crucial for the transmetalation step, but an inappropriate choice can lead to side reactions, including hydrolysis of the acetate ester.[1]

    • Troubleshooting Protocol:

      • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like hydroxides to minimize ester cleavage.[1][2] If using an aqueous base, ensure vigorous stirring to manage phase separation.[1]

      • Solvent Choice: While traditional solvents like dioxane/water are common, consider less polar, anhydrous solvents like toluene or CPME if substrate solubility allows, especially if hydrolysis is a concern.[1][2]

  • Hydrolysis of the Acetate Group: The ester functionality can be cleaved under the basic conditions of the Suzuki coupling, leading to the formation of 3-bromo-5-fluorophenol. This byproduct can complicate purification and represents a loss of starting material.

    • Troubleshooting Protocol:

      • Milder Base: As mentioned, switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can prevent ester hydrolysis, although reaction rates may be slower.[2]

      • Temperature Control: Excessive heat can accelerate ester hydrolysis. Screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance between reaction rate and substrate stability.[1]

Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_start Initial Failed Reaction cluster_analysis Problem Analysis cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Low/No Product (this compound + Ar-B(OH)2) Analysis Identify Potential Causes: 1. Boronic Acid Decomposition 2. Catalyst Inactivity 3. Base-Induced Hydrolysis 4. Suboptimal Conditions Start->Analysis Boronic Use Boronic Ester (BPin) or Anhydrous Conditions Analysis->Boronic Catalyst Switch to Robust Ligand (XPhos) & Precatalyst (G3) Ensure Thorough Degassing Analysis->Catalyst Base Screen Milder Bases (K3PO4, K2CO3, KF) Analysis->Base Temp Optimize Temperature (e.g., 80-110 °C) Analysis->Temp End Successful Coupling: Improved Yield of Biaryl Product Boronic->End Catalyst->End Base->End Temp->End

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Issue 2: Competing Hydrodehalogenation in Palladium-Catalyzed Reactions

Question: During a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), I am observing a significant amount of 3-fluorophenyl acetate as a byproduct. What is causing this dehalogenation, and how can I prevent it?

Answer:

The formation of 3-fluorophenyl acetate is a result of hydrodehalogenation (or dehalogenation), a common side reaction in palladium-catalyzed couplings.[4] This occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom.

Mechanistic Insight:

After the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, the resulting Pd(II) intermediate is supposed to react with the coupling partner (e.g., boronic acid or amine). However, if a hydride source is present, it can be transferred to the palladium complex. Subsequent reductive elimination then releases the dehalogenated product and regenerates a Pd(0) species.[4]

Sources of Hydride & Solutions:

Potential Hydride SourceRationaleRecommended Solution
Solvents Solvents like alcohols or even trace water can act as hydride donors under certain conditions.Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or THF. Ensure solvents are thoroughly dried and degassed.
Bases Amine bases (e.g., triethylamine) and certain inorganic bases can facilitate hydride transfer.Avoid amine bases. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less prone to promoting this side reaction.[4]
Reagents Boronic acids themselves can sometimes be a source of hydrides, especially during decomposition.Use a slight excess (1.2-1.5 equivalents) of the boronic acid to favor the desired transmetalation pathway over dehalogenation.[3]
Issue 3: Failure in Buchwald-Hartwig Amination Reactions

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What specific parameters should I investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to the choice of catalyst, ligand, base, and solvent.[6][7] The challenges are similar to those in Suzuki couplings, with the added complexity of the amine's reactivity and potential for catalyst inhibition.

Key Troubleshooting Areas:

  • Ligand Selection is Crucial: The ligand's steric and electronic properties are paramount for a successful reaction.[8]

    • Rationale: The ligand must stabilize the palladium catalyst, facilitate oxidative addition, and promote the final reductive elimination step. For an electron-deficient aryl bromide, a bulky, electron-rich phosphine ligand is typically required.

    • Troubleshooting Protocol:

      • If using a simple ligand like PPh₃, switch to a more robust, sterically hindered biarylphosphine ligand (a "Buchwald ligand") such as XPhos, SPhos, or RuPhos.[8]

      • For challenging couplings, consider using pre-formed palladium precatalysts that incorporate these advanced ligands (e.g., XPhos Pd G3), as they often show higher activity and stability.

  • Base Compatibility and Strength: The base deprotonates the amine (or the amine-palladium complex) to form the active nucleophile.[8] The pKa of the amine and the strength of the base must be well-matched.

    • Troubleshooting Protocol:

      • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9]

      • Incompatibility: Be aware of base-substrate incompatibility. For instance, KOtBu can be incompatible with ester groups, potentially causing hydrolysis or other side reactions.[9] If ester cleavage is observed, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or a more active catalyst system.[10]

  • Solvent Effects: The solvent must solubilize the reagents and not interfere with the catalytic cycle.

    • Troubleshooting Protocol:

      • Aprotic Polar Solvents: Toluene, dioxane, and THF are common choices.

      • Avoid High Impact Solvents: From a green chemistry perspective, try to avoid solvents like 1,4-dioxane if possible.[7]

General Protocol: Buchwald-Hartwig Amination of this compound

Buchwald_Protocol cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Execution & Monitoring cluster_workup 4. Workup & Purification Reagents In oven-dried vial: - this compound (1 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) - Pd Precatalyst/Ligand (1-2 mol%) Setup Seal vial, purge with Ar/N2 Add degassed solvent (e.g., Toluene) Stir under inert atmosphere Reagents->Setup Combine solids Reaction Heat to desired temp (e.g., 80-110°C) Monitor by TLC or LC-MS Setup->Reaction Initiate heating Workup Cool to RT, dilute with EtOAc Wash with H2O, brine Dry, concentrate Reaction->Workup Upon completion Purify Purify by Flash Column Chromatography Workup->Purify

Caption: A generalized workflow for Buchwald-Hartwig amination.

Issue 4: Difficulty with Product Purification

Question: My reaction appears to have worked, but I am struggling to purify the final product away from starting materials and byproducts. What strategies can I employ?

Answer:

Purification of halogenated and fluorinated aromatic compounds can be challenging due to similar polarities between the product, starting material, and certain byproducts (like the dehalogenated compound).

Purification Strategies:

  • Column Chromatography Optimization: Standard silica gel chromatography is the first line of defense.

    • Troubleshooting Protocol:

      • Solvent System Screening: If co-elution is an issue, systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If this fails, try dichloromethane/methanol or toluene/ethyl acetate systems. The goal is to find a system where the desired product has an Rf value between 0.2 and 0.5 for good separation.[11]

      • TLC Analysis: Before running a column, carefully analyze the crude mixture by TLC using several different eluent systems to identify the optimal one for separation.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

    • Troubleshooting Protocol:

      • Solvent Screening: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find a suitable system.

  • Acid/Base Wash during Workup: If you have acidic or basic byproducts, an aqueous wash can simplify the subsequent chromatography.

    • Example: If significant hydrolysis of the acetate occurred, forming 3-bromo-5-fluorophenol, a wash with a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) during the workup will extract the phenolic byproduct into the aqueous layer, removing it before chromatography. Conversely, if unreacted amine from a Buchwald-Hartwig reaction is present, a wash with dilute acid (e.g., 1M HCl) can remove it.

By systematically addressing these common points of failure, researchers can significantly improve the success rate of reactions involving this compound. Always ensure that starting materials are pure and that rigorous inert atmosphere techniques are employed for these sensitive catalytic reactions.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.

  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information.

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate.

Sources

Preventing the degradation of 3-Bromo-5-fluorophenyl acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluorophenyl acetate

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights and troubleshooting advice to help you maintain the integrity of this compound in your laboratory.

Section 1: Frequently Asked Questions on Storage & Handling

This section addresses the most common user questions regarding the day-to-day handling and storage of this compound.

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound, like other phenyl esters, is hydrolysis.[1][2][3] The ester bond is susceptible to cleavage by water, which breaks the molecule into 3-Bromo-5-fluorophenol and acetic acid.[2][4] This reaction can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[5][6][7] The presence of moisture is the most critical factor to control.[8]

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, strict control over the storage environment is essential. We have consolidated the optimal conditions into the table below. Adherence to these guidelines will significantly extend the shelf-life and preserve the purity of the reagent.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term (days to weeks).Low temperatures significantly slow the rate of hydrolysis and other potential degradation reactions.[8]
Atmosphere Dry Argon or Nitrogen. An inert atmosphere displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidation.[8]
Container Tightly sealed amber glass vial with a PTFE-lined cap. Amber glass protects the compound from potential light-induced degradation, while a tight seal prevents moisture ingress.[8][9]
Incompatibilities Store away from strong acids, bases, and oxidizing agents. These substances can catalyze or directly participate in degradation reactions.[10]

Q3: Is there a specific procedure for removing the reagent from cold storage?

Yes, and this is a critical step that is often overlooked. When a vial is taken from a -20°C freezer or 4°C refrigerator, it must be allowed to warm completely to ambient room temperature before opening .

  • Causality: Opening a cold vial exposes the cold solid to warmer, ambient air. This causes atmospheric humidity to immediately condense on the compound's surface.[8] This introduces water directly into the vial, which will accelerate hydrolysis even after the vial is resealed and returned to storage.

The workflow below illustrates the correct handling procedure.

G cluster_storage Cold Storage (-20°C) cluster_bench Lab Bench cluster_return Return to Storage S Vial at -20°C W Place vial in desiccator at room temperature S->W Remove from freezer E Equilibrate to RT (min. 30-60 mins) W->E Prevent condensation O Open vial & weigh compound quickly E->O P Purge with Argon/N2 O->P Displace moist air C Seal tightly P->C R Return to -20°C C->R

Caption: Workflow for handling reagent from cold storage.

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section provides guidance for when you suspect your sample of this compound may have degraded.

Q1: My experimental results are inconsistent. How can I tell if my reagent has degraded?

Inconsistent yields, unexpected side products, or shifts in analytical data (e.g., TLC, NMR) are common indicators of reagent degradation. Visually, you might observe a change in the physical appearance of the solid (e.g., clumping, discoloration), though this is not always a reliable indicator. The definitive way to assess purity is through analytical chemistry.

Q2: What analytical methods can I use to confirm degradation and quantify purity?

A stability-indicating analytical method is required to separate the parent compound from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase HPLC (RP-HPLC) method can effectively separate the relatively nonpolar this compound from the more polar degradation product, 3-Bromo-5-fluorophenol.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is also a suitable technique for identifying the parent compound and its volatile degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the 3-Bromo-5-fluorophenol degradation product. You would look for the appearance of a broad phenolic -OH peak and shifts in the aromatic proton signals corresponding to the phenol versus the phenyl acetate.

Q3: What are the expected degradation products I should look for?

The primary and most probable degradation product is 3-Bromo-5-fluorophenol . This is formed via the hydrolysis of the ester linkage. Acetic acid is the other product, but it is often difficult to detect depending on the workup and analytical method used.

Section 3: The Science Behind Stability - Degradation Pathways

Understanding the mechanism of degradation is key to preventing it. As previously stated, the dominant pathway is hydrolysis.

Mechanism: Base-Catalyzed Hydrolysis

While hydrolysis can occur under neutral or acidic conditions, it is often significantly faster in the presence of a base.[5] A hydroxide ion (from moisture and a basic surface, for instance) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 3-bromo-5-phenoxide ion—an excellent leaving group due to resonance stabilization.[4] A final protonation step yields the 3-Bromo-5-fluorophenol product.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Degradation Products r1 This compound step1 Nucleophilic Attack on Carbonyl Carbon r1->step1 r2 Hydroxide Ion (OH⁻) (from moisture) r2->step1 inter Tetrahedral Intermediate step1->inter Forms step2 Collapse of Intermediate inter->step2 Expels Phenoxide p1 3-Bromo-5-fluorophenol step2->p1 p2 Acetate Ion step2->p2

Caption: Primary degradation pathway via hydrolysis.

Section 4: Protocols for Quality Control

These protocols provide standardized procedures for ensuring the quality of your reagent.

Protocol 1: Inert Gas Overlay (Blanketing)

This procedure should be performed each time the vial is opened to ensure a dry, inert atmosphere is maintained.

  • Preparation: Ensure you have a cylinder of dry argon or nitrogen with a regulator and a long needle or cannula.

  • Equilibration: Allow the sealed vial of this compound to warm to room temperature as described in Section 1.

  • Dispensing: Quickly remove the required amount of solid.

  • Purging: Insert the needle from the inert gas line into the vial's headspace, ensuring the needle does not touch the compound. Insert a second, shorter "vent" needle.

  • Flow: Gently flow the inert gas into the vial for 15-30 seconds. The gentle flow will displace the heavier, moist air out through the vent needle.[8]

  • Sealing: Remove the vent needle first, then the gas inlet needle, and immediately seal the vial cap tightly.

  • Storage: Return the vial to the recommended -20°C storage.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a general framework. The exact conditions may need to be optimized for your specific system.

  • Standard Preparation: Accurately weigh ~10 mg of a new, trusted lot of this compound (the "standard") into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your 1 mg/mL standard solution.

  • Sample Preparation: Prepare your potentially degraded sample (the "sample") in the same manner as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic; 60% Acetonitrile, 40% Water

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time (RT) of pure this compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of a significant peak at an earlier retention time (more polar) than the main peak is indicative of the 3-Bromo-5-fluorophenol degradation product.

  • Quantification: The purity of your sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).

References

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester.
  • Concerning Phenyl Acet
  • Theoretical studies on Phenyl acetoacet
  • Which ester hydrolyzes more rapidly? b.
  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and...
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • The Proper Storage and Handling of Volatile Analytical Standards.
  • Reagent storage conditions. Lumiprobe.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. NIH.
  • Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis, Extraction, and Characterization of Unidentified Degradation Products Using Flash Chrom

Sources

Side reactions to consider when using 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential complexities and side reactions encountered when using this versatile intermediate. Our goal is to provide you with the expertise and practical insights needed to anticipate challenges, troubleshoot unexpected outcomes, and optimize your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a multifunctional building block featuring three key reactive sites: a reactive C-Br bond amenable to cross-coupling, a typically less reactive C-F bond , and an acetate ester that can serve as a protecting group for the phenol or as a precursor for other functionalities. The interplay between these groups dictates the substrate's behavior under various reaction conditions. This guide addresses the most common challenges and provides solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling to replace the bromine atom, but I am observing significant amounts of 3-fluorophenyl acetate (hydrodebromination) and 3-bromo-5-fluorophenol (hydrolysis) in my reaction mixture. What is causing this and how can I prevent it?

Answer:

This is a classic case of competing side reactions. Let's break down the likely causes and solutions.

A. Hydrodebromination (Loss of Bromine)

  • Causality: Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate, formed after oxidative addition of the C-Br bond to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation with the boronic acid. Potential hydride sources include solvent impurities (e.g., alcohols in ethers), the boronic acid itself, or decomposition of the base.

  • Troubleshooting Protocol:

    • Solvent & Reagent Purity: Ensure all solvents and reagents are rigorously dried and degassed. Avoid using alcoholic solvents which can act as hydride donors. Toluene, dioxane, and THF are common choices, but ensure they are anhydrous.

    • Base Selection: Strong bases can sometimes promote hydrodehalogenation. Switch from strong inorganic bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride-based bases like CsF or KF can be effective and minimize this side reaction.[1]

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often stabilize the palladium catalyst and can favor the desired cross-coupling pathway over side reactions. Consider ligands like SPhos, XPhos, or RuPhos.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, which may have a different activation energy than the desired coupling.

B. Acetate Hydrolysis (Loss of Acetyl Group)

  • Causality: The acetate ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures. Strong bases like NaOH, KOH, or even K₂CO₃ in aqueous media can readily cleave the ester, yielding the corresponding phenol.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to the extent possible. While some Suzuki protocols require water as a co-solvent, minimize the amount or consider "anhydrous" protocols.

    • Base Selection: This is the most critical parameter. Avoid hydroxide bases. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the Suzuki reaction but generally less prone to causing ester hydrolysis compared to stronger bases. Powdered KF is another mild option that can be used under anhydrous conditions.[1]

    • Temperature and Reaction Time: Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.

Summary of Recommended Conditions to Minimize Side Reactions in Suzuki Coupling:

ParameterProblematic ConditionRecommended SolutionRationale
Base NaOH, KOH, K₂CO₃ (aq.)K₃PO₄, Cs₂CO₃, CsF (anhydrous)Reduces risk of ester hydrolysis and can minimize hydrodebromination.
Solvent Wet solvents, alcoholic solventsAnhydrous Toluene, Dioxane, or THFMinimizes hydrolysis and removes potential hydride sources.
Temperature High (>100 °C) for extended periodsLowest effective temperature (e.g., 80 °C)Reduces rate of hydrolysis and other decomposition pathways.
Atmosphere Presence of Air (Oxygen)Inert atmosphere (N₂ or Ar)Prevents oxidative degradation of the catalyst and ligands.

Question: I want to perform a Buchwald-Hartwig amination. Will I have issues with chemoselectivity between the C-Br and C-F bonds?

Answer:

Generally, you will observe excellent chemoselectivity for the reaction at the C-Br bond. The oxidative addition of a C(sp²)-Br bond to a Pd(0) catalyst is kinetically much more favorable than the oxidative addition of a C(sp²)-F bond. The relative reactivity for oxidative addition typically follows the trend: C-I > C-OTf > C-Br >> C-Cl >>> C-F.[2]

However, to ensure selectivity and avoid potential side reactions:

  • Use Optimized Catalysts: Employ modern, bulky electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that are known to facilitate the oxidative addition of aryl bromides at lower temperatures.

  • Avoid Excessive Temperatures: Do not use unnecessarily harsh conditions. High temperatures could potentially lead to undesired side reactions, although C-F bond activation remains highly unlikely under standard Buchwald-Hartwig conditions.

  • Monitor for Hydrolysis: Similar to the Suzuki coupling, the basic conditions of the Buchwald-Hartwig reaction (often using NaOt-Bu or K₃PO₄) can lead to hydrolysis of the acetate group. Use the mildest base and lowest temperature that afford a reasonable reaction rate.

FAQ 2: Directed ortho-Metalation (DoM)

Question: I am attempting to use n-BuLi to functionalize the aromatic ring via directed ortho-metalation. Where will the lithiation occur, and what is the major side reaction I should be concerned about?

Answer:

A. Regioselectivity of Lithiation

The regiochemical outcome of the lithiation is directed by the substituents on the ring. The directing ability of common groups follows a general hierarchy. Fluorine is a potent ortho-directing group, stronger than the oxygen of the acetate ester.[3][4]

  • Predicted Site: Lithiation will occur ortho to the fluorine atom. There are two possible positions: C-4 and C-6. The bromine atom at C-3 provides significant steric hindrance at the C-4 position. Therefore, the kinetically favored site of deprotonation will be C-6 , the position between the fluorine and the acetate group.

Predicted regioselectivity for Directed ortho-Metalation.

B. Major Side Reaction: The Anionic ortho-Fries Rearrangement

The most significant side reaction to anticipate is the Anionic ortho-Fries Rearrangement .[5][6] This is an intramolecular process where the newly formed aryllithium intermediate at C-6 attacks the electrophilic carbonyl carbon of the adjacent acetate group. This results in the migration of the acetyl group from the oxygen to the carbon, forming a 2-acetyl-3-bromo-5-fluorophenolate upon workup.

  • Mechanism:

    • ortho-Deprotonation at C-6 to form the aryllithium species.

    • Intramolecular nucleophilic attack of the C-6 carbanion on the acetate carbonyl carbon.

    • Formation of a tetrahedral intermediate which collapses to yield the phenolate of the corresponding hydroxyacetophenone.

Troubleshooting workflow for Directed ortho-Metalation.
  • Troubleshooting Protocol:

    • Maintain Low Temperature: The anionic Fries rearrangement is highly temperature-dependent. The lithiated intermediate is typically stable at -78 °C. Allowing the reaction to warm, even to -40 °C, can significantly increase the rate of rearrangement.[6]

    • Immediate Quench: Generate the aryllithium at -78 °C and quench it with your desired electrophile at that same temperature. Do not let the solution warm before the electrophile has been added and has had time to react.

    • Inverse Addition: For highly reactive electrophiles, consider adding the lithiated species (via cannula) to a solution of the electrophile at -78 °C to ensure the electrophile is in excess.

FAQ 3: Nucleophilic Aromatic Substitution (SNAr)

Question: Under what conditions might I see nucleophilic aromatic substitution (SNAr), and which halogen would be displaced?

Answer:

Standard SNAr requires two key features: 1) a strong nucleophile and 2) an aromatic ring that is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.

Your substrate, this compound, is not strongly activated for SNAr. The fluorine, bromine, and acetate groups are only moderately electron-withdrawing. Therefore, this reaction is unlikely to occur under typical conditions (e.g., with amine or alkoxide nucleophiles at moderate temperatures).

However, if you were to employ very harsh, forcing conditions (e.g., a very strong nucleophile like an amide anion at high temperatures), you might observe SNAr. In such a scenario, the reactivity of the halogens is counterintuitive.

  • Predicted Reactivity: F > Br: In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[7][8][9] The highly electronegative fluorine atom polarizes the C-F bond more effectively than bromine, making the carbon atom more electrophilic and accelerating this initial attack. Therefore, the fluoride is more likely to be displaced than the bromide in an SNAr mechanism.[7][9][10] This is in direct contrast to palladium-catalyzed cross-coupling reactions.

  • How to Avoid: Simply avoid using highly forcing nucleophilic conditions at high temperatures. For most synthetic transformations involving this substrate, SNAr will not be a competing pathway.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Solved: In nucleophilic aromatic substitution reactions, why do fluorides react faster than bromid [Chemistry] - Gauth. (n.d.). Gauth. [Link]

  • The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. (2019). Chemical Society Reviews. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant. [Link]

  • Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. (n.d.). National Institutes of Health. [Link]

  • Fries rearrangement. (n.d.). Wikipedia. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Directed (ortho) Metallation. (n.d.). University of California, Irvine. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). The Journal of Organic Chemistry. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (n.d.). PubMed Central. [Link]

  • Scheme 6. Fries rearrangement of phenyl acetate. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. (n.d.). PubMed Central. [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Reactions. (n.d.). MDPI. [Link]

  • Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. (n.d.). PubMed Central. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025). ChemInform. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]

  • Facile Hydrolysis and Alcoholysis of Palladium Acetate. (2025). ResearchGate. [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). PubMed. [Link]

  • Base-catalyzed hydrolysis of phenyl acetate to produce phenol and... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Acetylation of Arenes. (2014). Organic Letters. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). PubMed Central. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! (2020). YouTube. [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (n.d.). PubMed. [Link]

  • Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. (n.d.). Semantic Scholar. [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (n.d.). PubMed Central. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central. [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group, Princeton University. [Link]

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Technical Support Center: Purifying 3-Bromo-5-fluorophenyl acetate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Bromo-5-fluorophenyl acetate. This document, designed for chemistry professionals, provides in-depth protocols and troubleshooting advice based on established principles and field-proven techniques.

Part 1: Foundational Knowledge & Core Principles

This section addresses fundamental questions regarding the properties of the target compound and the theoretical basis for its purification.

Q1: What physicochemical properties of this compound are critical for designing a purification strategy?

Answer: The structure of this compound dictates its behavior in a chromatographic system. Key considerations include:

  • Polarity: The molecule possesses several functional groups that contribute to its overall polarity. The ester (acetate) group is the most significant polar feature. The carbon-fluorine and carbon-bromine bonds also introduce polarity, though their effects are more complex. This moderate polarity makes the compound well-suited for normal-phase chromatography.

  • Solubility: It is generally soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), and acetone, but less soluble in non-polar solvents like hexanes or petroleum ether. The choice of loading solvent and mobile phase must ensure the compound remains fully dissolved.

  • Stability: The ester functional group presents a potential liability. Silica gel is weakly acidic and can catalyze the hydrolysis of the acetate group back to the corresponding phenol, especially if the eluent contains protic solvents like methanol or excess water.[1][2] This risk must be managed during the purification design.

Q2: Why is normal-phase silica gel chromatography the standard choice for this compound?

Answer: Normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a less polar mobile phase, is the preferred method for separating molecules of moderate polarity like this compound.[3][4] The separation mechanism relies on the principle of adsorption.

  • Stationary Phase (Silica Gel): The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with polar functional groups on the analyte.

  • Mobile Phase (e.g., Ethyl Acetate/Hexane): The mobile phase flows over the stationary phase. Components of the crude mixture are in a constant equilibrium between being adsorbed to the silica and dissolved in the mobile phase.

  • Separation:

    • More Polar Compounds: Interact strongly with the silica gel, move slowly, and elute later (lower Retention factor, Rf).

    • Less Polar Compounds: Have weaker interactions with the silica gel, spend more time in the mobile phase, move quickly, and elute earlier (higher Rf).

This compound, with its polar ester group, will adsorb to the silica gel. By using a mobile phase of tunable polarity (e.g., a mixture of non-polar hexane and more polar ethyl acetate), its movement down the column can be precisely controlled to separate it from impurities.[5]

Part 2: Experimental Workflow & Detailed Protocols

A successful purification is the result of a systematic process. The following workflow outlines the critical stages from initial analysis to final isolation.

Purification Workflow Overview

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Optimization (Find optimal mobile phase) Column_Setup Column Preparation (Slurry packing) TLC->Column_Setup Sample_Loading Sample Loading (Dry or wet loading) Column_Setup->Sample_Loading Elution Elution & Fraction Collection (Isocratic or Gradient) Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Overall workflow for column chromatography purification.

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To identify a solvent system that provides optimal separation of the target compound from impurities, aiming for a target Rf value between 0.20 and 0.35.[6] An Rf in this range ensures the compound will elute from the column in a reasonable volume without moving too quickly, which would compromise separation.[6]

Methodology:

  • Prepare TLC Chambers: Line 250 mL beakers with filter paper and add a small amount of the desired solvent mixture.[5] Cover with a watch glass and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[5] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.[5] Circle the visible spots.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Iterate: Adjust the solvent ratio to achieve the target Rf. If the Rf is too high (>0.4), decrease the polarity (add more hexane). If the Rf is too low (<0.15), increase the polarity (add more ethyl acetate).

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254 PlatesIndustry standard for general purpose chromatography.[7]
Mobile Phase (Starting Points) 5-20% Ethyl Acetate in HexaneThis range typically provides suitable polarity for moderately polar aromatic esters. A similar compound, 2-[3-bromo-5-fluorophenyl]acetonitrile, was purified using 10% ethyl acetate/hexane.[8]
Target Rf 0.20 - 0.35Provides the best balance between resolution and elution time in the subsequent column purification.[6]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with careful planning, challenges can arise. This section provides solutions to common issues encountered during the purification of this compound.

Troubleshooting Decision Tree

G Start Problem Encountered Poor_Sep Poor Separation (Mixed Fractions) Start->Poor_Sep No_Elution Compound Not Eluting Start->No_Elution Tailing Streaking or Tailing Peaks Start->Tailing Decomposition Low Yield / New Spots Appear Start->Decomposition Sol_Poor_Sep Re-optimize TLC. Use a shallower gradient or a less polar isocratic system. Poor_Sep->Sol_Poor_Sep Sol_No_Elution Increase mobile phase polarity. Check for insolubility at column head. No_Elution->Sol_No_Elution Sol_Tailing Sample overloaded? Try dry loading. Compound too polar for solvent? Tailing->Sol_Tailing Sol_Decomposition Possible hydrolysis. Use deactivated silica or add a non-polar base (e.g., 0.1% Et3N) to the eluent. Decomposition->Sol_Decomposition

Caption: Decision tree for common column chromatography problems.

Q&A Troubleshooting

Q: My separation on the column is much worse than what I saw on the TLC plate. Why? A: This is a common issue with several potential causes:

  • Overloading: The most frequent cause. Too much sample was loaded onto the column for its size. As a rule of thumb, for a moderately difficult separation (ΔRf ≈ 0.2), you should use a silica gel mass of at least 50-100 times the mass of your crude product.

  • Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening, ruining separation. Ensure you pack a homogenous, bubble-free column bed.

  • Sample Introduction: If the initial band of the sample at the top of the column is too wide, separation will be poor.[2] Dissolve your crude product in the absolute minimum amount of solvent for loading. Consider "dry loading" (adsorbing the crude product onto a small amount of silica gel and loading the powder) for compounds with limited solubility in the mobile phase.

Q: My compound is taking forever to elute, or it's not coming off the column at all. A: This indicates the mobile phase is not polar enough to displace your compound from the silica gel.

  • Solution 1: Increase Solvent Polarity. If you are running the column isocratically (with a single solvent mixture), you can carefully and gradually increase the percentage of the more polar component (ethyl acetate).[2]

  • Solution 2: Gradient Elution. Start with the mobile phase identified by TLC and gradually increase the polarity throughout the run. For example, start with 10% EtOAc/Hexane and slowly increase to 20% or 30% after the less polar impurities have eluted.

  • Solution 3: Check for Decomposition. In rare cases, the compound may have decomposed at the origin.[2] Check a co-spotted TLC of your crude material and the first fractions to see if the target spot is gone and new, lower Rf spots have appeared.

Q: I'm getting a low recovery yield, and I see a new, more polar spot on my TLC plates of the column fractions. What is happening? A: This strongly suggests decomposition of the this compound on the silica gel. The ester bond is susceptible to hydrolysis on the acidic silica surface, yielding the more polar 3-bromo-5-fluorophenol.[1][2]

  • Confirmation: The new, more polar spot should correspond to the Rf of an authentic sample of 3-bromo-5-fluorophenol if available.

  • Solution 1: Deactivate the Silica. Before packing, you can treat the silica gel with a small amount of a non-polar tertiary amine, like triethylamine (Et₃N). A common practice is to add ~0.1-0.5% triethylamine to the mobile phase. This neutralizes the acidic sites on the silica gel surface.

  • Solution 2: Use an Alternative Stationary Phase. If the problem persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] However, this will require a complete re-optimization of the mobile phase using TLC.

References

  • Vertex AI Search Result[9] : HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015). Available at:

  • Vertex AI Search Result[8] : 3-Bromo-5-fluorophenylacetonitrile synthesis - ChemicalBook. (n.d.). Available at:

  • Vertex AI Search Result[5] : Thin Layer Chromatography. (n.d.). Available at:

  • Vertex AI Search Result[1] : Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. (n.d.). Available at:

  • Vertex AI Search Result[2] : Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Available at:

  • Vertex AI Search Result[3] : Affinity Chromatography | Principles - Cube Biotech. (n.d.). Available at:

  • Vertex AI Search Result[6] : FLASH OPTIMIZATION - Brian H. Northrop. (n.d.). Available at:

  • Vertex AI Search Result[4] : WO2005026323A2 - Stationary phases and a purification process using the stationary phases - Google Patents. (n.d.). Available at:

  • Vertex AI Search Result[7] : Supplementary Information (SI). (n.d.). Available at:

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Managing temperature and solvent effects in 3-Bromo-5-fluorophenyl acetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis. Here, we move beyond generic protocols to address the specific challenges and nuances presented by the unique electronic and steric properties of this molecule.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a bromine atom, a fluorine atom, and an acetate group, each offering distinct reactivity. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1] The electron-withdrawing nature of the fluorine and acetate groups can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition in palladium catalysis.[2] The acetate group is a protecting group for the phenol, which can be readily cleaved under basic or acidic conditions.[3]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers may have when working with this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis of the acetate group. Long-term storage at 2-8°C is recommended.[4]

Q2: Is the acetate group stable under typical cross-coupling conditions?

A2: The stability of the acetate group is a critical consideration. In Suzuki-Miyaura couplings, which often employ basic conditions (e.g., K₂CO₃, K₃PO₄), there is a risk of concurrent or subsequent hydrolysis of the acetate ester.[5] The choice of base and reaction temperature is therefore crucial to prevent premature deacetylation. For Buchwald-Hartwig aminations, which can also utilize strong bases like sodium tert-butoxide, similar precautions must be taken.[6]

Q3: How does the fluorine substituent affect the reactivity of the C-Br bond?

A3: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This generally makes the aryl bromide more electron-deficient and, in many cases, more reactive towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[2][7]

Q4: Can I perform a halogen-metal exchange on this compound?

A4: Yes, a halogen-metal exchange (e.g., with n-butyllithium or Grignard reagents) is a possible transformation. However, the presence of the acetate group, which is susceptible to nucleophilic attack, can complicate this reaction. It is advisable to perform such reactions at low temperatures to minimize side reactions.

III. Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations involving this compound.

A. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[8] However, reactions with this compound can present unique challenges.

Issue 1: Low to no conversion of the starting material.

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a more robust, pre-formed Pd(0) catalyst or a palladacycle precatalyst.[9]
Inappropriate Ligand The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands can enhance catalyst stability and activity.[10]
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or deacetylation. Screen a temperature range (e.g., 80-110 °C) to find the optimal balance.[10]
Poor Reagent Solubility Ensure all reagents, particularly the boronic acid and base, are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[9]

Issue 2: Significant formation of 3-bromo-5-fluorophenol (deacetylation).

Potential Cause Troubleshooting Steps & Rationale
Base is too strong or concentration is too high The acetate group is susceptible to hydrolysis under basic conditions. Consider using a weaker base (e.g., KF instead of K₃PO₄) or a biphasic system to control the effective base concentration.[5]
Prolonged reaction time at high temperature High temperatures and long reaction times can promote hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed. If possible, lower the reaction temperature.
Presence of water Ensure anhydrous conditions if deacetylation is a major issue. Use dry solvents and reagents.

Issue 3: Formation of homocoupled biaryl product from the boronic acid.

Potential Cause Troubleshooting Steps & Rationale
Presence of Oxygen As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is crucial.[2]
Slow Oxidative Addition If the oxidative addition of the aryl bromide to the palladium catalyst is slow, the competing homocoupling of the boronic acid can become more prominent. Using a more active catalyst system can mitigate this.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11] When using this compound, careful control of reaction parameters is key to success.

Issue 1: Low yield of the desired arylamine.

Potential Cause Troubleshooting Steps & Rationale
Inappropriate Catalyst/Ligand Combination The choice of ligand is crucial and substrate-dependent. For aryl bromides, a variety of Buchwald ligands (e.g., XPhos, RuPhos) or bidentate ligands like BINAP can be effective.[11][12]
Base Incompatibility Strong bases like NaOt-Bu or LHMDS are often used, but can cause deacetylation or other side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable, although they might require higher temperatures.[12]
Steric Hindrance If using a bulky amine, steric hindrance can slow down the reaction. In such cases, a more active catalyst system and higher temperatures may be necessary.
Catalyst Inhibition Certain functional groups on the amine coupling partner can inhibit the catalyst. Ensure the purity of your amine.

Issue 2: Dehalogenation of the starting material.

Potential Cause Troubleshooting Steps & Rationale
Presence of Protic Impurities Water or other protic impurities can lead to the protonolysis of the palladium-aryl intermediate, resulting in the dehalogenated arene. Use anhydrous solvents and reagents.
Side Reactions with the Base Some bases, in combination with certain solvents, can generate species that act as hydride sources. A careful selection of the base and solvent system is important.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

IV. Managing Solvent and Temperature Effects

The choice of solvent and reaction temperature can profoundly impact the outcome of your reaction.

Solvent Selection Guide
Solvent System Typical Use Cases Advantages Considerations
Toluene Suzuki, Buchwald-HartwigHigh boiling point, good for dissolving organic reagents.Can be difficult to remove; less polar.
Dioxane/Water SuzukiGood for dissolving both organic and inorganic reagents.Dioxane is a suspected carcinogen; requires careful handling.
THF Suzuki, Buchwald-HartwigLower boiling point, easier to remove.Can form peroxides; lower boiling point limits reaction temperature.
DMF/DMAc Suzuki, Buchwald-HartwigHigh polarity, good solvating power for salts.High boiling points, can be difficult to remove. Can decompose at high temperatures.
2-MeTHF Greener alternative to THF and DioxaneHigher boiling point than THF, less prone to peroxide formation.May have different solubility profiles for some reagents.[14]
Temperature Optimization Workflow

G start Low Conversion at Initial Temperature increase_temp Increase Temperature in 10°C Increments start->increase_temp monitor_reaction Monitor Reaction Progress (TLC/LC-MS) increase_temp->monitor_reaction side_products Significant Side Products Observed? monitor_reaction->side_products yes Yes side_products->yes no No side_products->no lower_temp Lower Temperature or Screen Other Parameters (Catalyst, Solvent, Base) yes->lower_temp optimize_temp Optimal Temperature Identified no->optimize_temp

Caption: Workflow for temperature optimization.

V. Post-Reaction Purification and Deacetylation

Purification Strategies:

Standard purification for the products of Suzuki-Miyaura and Buchwald-Hartwig reactions typically involves aqueous workup followed by column chromatography on silica gel.

Controlled Deacetylation:

If the desired final product is the corresponding phenol, the acetate group can be cleaved post-coupling.

  • Basic Hydrolysis: Treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water will efficiently remove the acetate group.[3]

  • Acidic Hydrolysis: The acetate can also be removed under acidic conditions, for example, with HCl in methanol.

Experimental Protocol: Deacetylation of a Phenyl Acetate Derivative

  • Dissolve the phenyl acetate derivative in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a base (e.g., 1M NaOH) or an acid (e.g., 1M HCl).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the phenol.

VI. Safety Information

Always consult the Safety Data Sheet (SDS) before handling this compound and all other reagents.[15]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

VII. References

  • Clarke, M. L., & Gilday, J. P. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2837-2858.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Organ, M. G., et al. (2016). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Angewandte Chemie International Edition, 55(43), 13572-13576.

  • Calo, V., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Molecules, 25(18), 4235.

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(22), 10324–10330.

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 426-430.

  • Willemse, D., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry–A European Journal, 26(60), 13619-13623.

  • ResearchGate. (2017). Optimization of temperature for Suzuki-Miyaura coupling reaction.

  • Myers, A. G. The Suzuki Reaction. Harvard University.

  • Ossila. 3-Bromo-5-fluorophenol.

  • Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(9), 3569–3572.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry.

  • Knochel, P. (Ed.). (2016). Cross-coupling reactions: a practical guide. Springer.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 361–370.

  • ResearchGate. (2013). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

  • PrepChem.com. Synthesis of 3-bromo-phenol.

  • Chem-Impex. 3-Bromo-5-fluorophenol.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

  • Reddy, R. P., & Rao, K. R. (2013). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Organic & Biomolecular Chemistry, 11(34), 5649-5653.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Saikia, P., & Laskar, D. D. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry, 22(8), 6502-6504.

  • Sigma-Aldrich. 3-Bromo-5-fluorophenol 97%.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Amerigo Scientific. 3-Bromo-5-fluorophenol (97%).

  • ResearchGate. Substrate scope the cross‐coupling of aryl bromides with aryl fluorosulfonates.

  • National Institutes of Health. C–F Bond Formation for the Synthesis of Aryl Fluorides.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives.

  • ResearchGate. aryl fluoride cross‐coupling.

  • National Institutes of Health. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Malig, T. C., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(9), 1573–1591.

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

  • ResearchGate. Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3.

  • National Institutes of Health. Regioselective Deacetylation in Nucleosides and Derivatives.

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Technical Support Center: A Guide to the Scale-Up Synthesis of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), ensuring a robust, safe, and scalable synthesis is paramount.[1]

This document moves beyond a simple recitation of procedural steps. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges encountered in the field. We will explore the causality behind procedural choices, focusing on reaction kinetics, thermodynamics, and purification science to empower you to not only execute the synthesis but also to intelligently troubleshoot and optimize it.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of the acetylation of 3-Bromo-5-fluorophenol.

Q1: My reaction yield is consistently low (<85%). What are the likely causes and how can I improve it?

A1: Low yield on scale-up is a multifaceted issue often stemming from incomplete conversion, product degradation, or mechanical losses during work-up. Let's break down the potential causes:

  • Incomplete Reaction:

    • Causality: The esterification of a phenol with acetic anhydride is an equilibrium-driven process.[2][3] On a larger scale, mass and heat transfer limitations can prevent the reaction from reaching completion within the specified time. Inadequate mixing can create localized zones of low reagent concentration.

    • Recommended Actions:

      • Stoichiometry Adjustment: Increase the molar excess of acetic anhydride slightly (e.g., from 1.2 to 1.5 equivalents). This shifts the equilibrium towards the product side.

      • Catalyst Loading: Ensure the catalyst (typically a tertiary amine like pyridine or a catalytic amount of strong acid) is accurately charged. For base-catalyzed reactions, the catalyst also acts as a scavenger for the acetic acid by-product.

      • Extended Reaction Time & Monitoring: Do not rely solely on a fixed reaction time from a lab-scale experiment. Implement in-process controls (IPCs) such as HPLC or TLC to monitor the disappearance of the 3-bromo-5-fluorophenol starting material.[4] Continue the reaction until the starting material is consumed (<1%).

  • Product Loss During Work-up:

    • Causality: this compound, while organic-soluble, has some potential for hydrolysis back to the starting phenol under strongly acidic or basic aqueous conditions, especially at elevated temperatures. Furthermore, large-scale extractions can suffer from the formation of stable emulsions, leading to significant loss of product in the aqueous/rag layer.

    • Recommended Actions:

      • Controlled Quenching: Quench the reaction by adding the reaction mixture to chilled water or a buffered solution, rather than adding water directly to the warm reactor. This dissipates heat and minimizes potential hydrolysis.

      • Aqueous Wash Optimization: Use a brine wash (saturated NaCl solution) after the bicarbonate and/or acid washes.[5] This increases the ionic strength of the aqueous phase, which helps break emulsions and reduces the solubility of the organic product in the aqueous layer.

      • Back-Extraction: If a significant rag layer forms, separate it and perform a back-extraction with a fresh portion of the organic solvent to recover the trapped product.

Q2: After work-up, my product is contaminated with unreacted 3-bromo-5-fluorophenol. How can I remove it?

A2: This is a common purity issue, indicating either an incomplete reaction (see Q1) or inefficient removal of the acidic starting material.

  • Causality: 3-Bromo-5-fluorophenol is a weak acid and is deprotonated by a base to form a water-soluble phenoxide salt. If the base wash during the work-up is not effective, the phenol will remain in the organic layer with your product.

  • Recommended Actions:

    • Efficient Base Wash: The most effective method to remove unreacted phenol is a wash with a dilute aqueous base solution. A 5-10% solution of sodium carbonate or a 1-2 M solution of sodium hydroxide is typically effective.

    • pH Check: After the caustic wash, check the pH of the aqueous layer. It should be distinctly basic (pH > 10) to ensure the phenol has been converted to its salt and extracted from the organic phase.

    • Multiple Extractions: Perform at least two washes with the base solution. A common principle in separations is that multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.[6]

Q3: The reaction exotherm is difficult to control during reagent addition, leading to a rapid temperature spike. Why is this happening and how can I mitigate it?

A3: This is a critical safety and process control issue in scale-up.

  • Causality: The reaction between acetic anhydride and the catalyst (especially pyridine or other amine bases) is itself exothermic, even before the main esterification reaction begins. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in laboratory glassware. A rapid addition of reagents combines these exotherms, leading to a dangerous temperature spike that can cause solvent boiling or side reactions.

  • Recommended Actions:

    • Reverse Addition: Instead of adding the acetic anhydride to the mixture of phenol and catalyst, consider adding the catalyst dropwise to the solution of the phenol and acetic anhydride at a controlled temperature.

    • Slow, Sub-surface Addition: Add the limiting reagent slowly and below the surface of the reaction mixture to ensure immediate mixing and to prevent the accumulation of unreacted reagents.

    • Adequate Cooling: Ensure the reactor's cooling system is engaged and running at a setpoint well below the desired reaction temperature before starting the addition. For highly exothermic processes, the jacket temperature may need to be at 0 °C or even lower to maintain an internal temperature of 20-25 °C.

    • Calorimetry Data: For commercial-scale synthesis, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to precisely quantify the heat of reaction and determine the maximum safe addition rate.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the recommended synthetic route and catalyst system for large-scale production?

A4: The most direct and industrially viable route is the O-acetylation of 3-bromo-5-fluorophenol.[1][7][8]

  • Reagents: 3-bromo-5-fluorophenol and acetic anhydride.

  • Catalyst: While acid catalysis (e.g., H₂SO₄) is an option (the classic Fischer Esterification[3]), it is often slower for phenols and can lead to side reactions at higher temperatures. The preferred method for this substrate is base catalysis. A tertiary amine like pyridine or triethylamine (TEA) is highly effective. Pyridine often gives cleaner reactions, but its toxicity and odor are significant drawbacks on a large scale. TEA is a common alternative, though it may require slightly longer reaction times or gentle heating. 4-Dimethylaminopyridine (DMAP) can be used as a hyper-nucleophilic co-catalyst in small amounts (0.01-0.05 equivalents) along with TEA to significantly accelerate the reaction.

Q5: What are the primary safety concerns associated with the key reagents?

A5: Safety is the top priority in any scale-up operation.

  • Acetic Anhydride:

    • Hazards: Corrosive, flammable, and reacts exothermically with water to form acetic acid.[9][10] Vapors are highly irritating to the respiratory system.[11]

    • Handling: Must be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield. Use sealed systems for transfers and avoid contact with water or moisture.

  • Pyridine/Triethylamine:

    • Hazards: Flammable, toxic, and have low boiling points, leading to vapor exposure risks. Pyridine is particularly noted for its potential harm if swallowed, inhaled, or absorbed through the skin.[12]

    • Handling: Use in a closed system or fume hood. Ensure all containers are tightly sealed. Have appropriate spill control materials readily available.

Q6: How can I efficiently remove the amine catalyst (Pyridine/TEA) during the work-up?

A6: Removing the basic catalyst is crucial for product purity.

  • Causality: The amine base will be protonated by an acid to form a water-soluble ammonium salt.

  • Recommended Protocol: After the reaction is complete and quenched, wash the organic layer with a dilute acid solution. A 1-2 M solution of hydrochloric acid (HCl) is standard. The protonated amine salt (e.g., pyridinium chloride) will partition into the aqueous layer.

  • Verification: To confirm removal, check the pH of the aqueous layer after the acid wash; it should be distinctly acidic (pH 1-2). For pyridine, an alternative method involves washing with a dilute copper(II) sulfate solution. The copper ions form a deep blue complex with pyridine that is preferentially water-soluble.[13]

Section 3: Protocols and Methodologies

Protocol 3.1: Scale-Up Synthesis of this compound

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-bromo-5-fluorophenol (1.0 eq).

  • Solvent Addition: Add a suitable organic solvent such as ethyl acetate or dichloromethane (5-10 volumes). Begin agitation.

  • Reagent Addition: Add acetic anhydride (1.3-1.5 eq) to the reactor.

  • Cooling: Cool the reactor contents to 0-5 °C using an external cooling jacket.

  • Catalyst Addition (Controlled): Slowly add triethylamine (1.5 eq) containing DMAP (0.02 eq) sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the reaction to slowly warm to ambient temperature (20-25 °C) and stir for 4-8 hours.

  • In-Process Control (IPC): Take an aliquot of the reaction mixture, perform a mini-quench and work-up, and analyze by HPLC or TLC to confirm the consumption of starting material.

  • Reaction Completion: Once the reaction is deemed complete (<1% starting material remaining), proceed to the work-up protocol.

Protocol 3.2: Aqueous Work-Up and Isolation
  • Quenching: Transfer the reaction mixture to a separate vessel containing chilled purified water (10 volumes) with vigorous stirring.

  • Phase Separation: Stop agitation, allow the layers to separate, and drain the lower aqueous layer.

  • Acid Wash: Charge the reactor with 1 M HCl (4 volumes). Agitate for 15 minutes, then settle and drain the aqueous layer. Repeat once.

  • Base Wash: Charge the reactor with 5% NaHCO₃ solution (4 volumes). Agitate for 15 minutes to neutralize any remaining acid and remove the acetic acid by-product. Settle and drain the aqueous layer.

  • Brine Wash: Charge the reactor with saturated NaCl solution (4 volumes). Agitate for 10 minutes to aid in drying and break any emulsions. Settle and drain the aqueous brine layer.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or low-melting solid. Further purification can be achieved via vacuum distillation or recrystallization if necessary.

Section 4: Data and Visualizations

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Lab Scale)Condition B (Scale-Up)Rationale for ChangeExpected Outcome
Catalyst Pyridine (1.5 eq)TEA (1.5 eq) + DMAP (0.02 eq)Reduced toxicity and handling concerns. DMAP accelerates the reaction.Comparable yield, improved process safety.
Temperature 25 °C (Ambient)0 °C addition, then warm to 25 °CBetter control of initial exotherm from catalyst addition.[14]Improved safety and process control.
Work-up Wash 1x H₂O, 1x NaHCO₃, 1x Brine2x 1M HCl, 2x NaHCO₃, 1x BrineEnsures complete removal of amine catalyst and phenolic starting material.Higher product purity (>99%).
Monitoring TLC after 3 hoursHPLC at 2h, 4h, 6h...Provides quantitative data on conversion, preventing premature work-up.Optimized reaction time, ensures high conversion.
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: 3-Bromo-5-fluorophenol + Solvent B Add Acetic Anhydride A->B C Cool to 0-5 °C B->C D Controlled Addition: TEA / DMAP Catalyst C->D E Warm to 25 °C Stir & Monitor (IPC) D->E F Quench in Water E->F G Aqueous Washes: 1. HCl (Acid) 2. NaHCO3 (Base) 3. NaCl (Brine) F->G H Dry & Concentrate G->H I Final Product: 3-Bromo-5-fluorophenyl acetate H->I

Caption: High-level workflow for the scale-up synthesis of this compound.

Caption: Simplified mechanism for base-catalyzed acetylation of a phenol.

Section 5: References

  • Eli Lilly and Company. (2015). Fluorophenyl pyrazol compounds. Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • De Borggraeve, W. M., et al. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta, 106(e202200198). Retrieved from [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of a specific organic compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoethyl acetate. Retrieved from

  • Sdfine. (n.d.). Acetic Anhydride Safety Data Sheet. Retrieved from [Link]

  • AET Systems, Inc. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-(2-Bromophenyl)-2-propylpentanenitrile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Bromo-5-fluorophenol (97%). Retrieved from [Link]

  • AOBChem USA. (n.d.). 3-Bromo-5-fluorophenol. Retrieved from [Link]

Sources

Identifying and characterizing byproducts in 3-Bromo-5-fluorophenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and characterizing potential byproducts. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary reaction involves the acetylation of 3-bromo-5-fluorophenol with acetic anhydride, typically in the presence of a base catalyst like pyridine. While seemingly straightforward, this reaction can present challenges, including incomplete conversion and the formation of various byproducts. Understanding the reaction mechanism and potential side reactions is paramount to achieving a high yield of the desired product with optimal purity.

The primary reaction proceeds via a nucleophilic attack of the hydroxyl group of 3-bromo-5-fluorophenol on the carbonyl carbon of acetic anhydride. The use of a base like pyridine is to activate the phenol by deprotonating the hydroxyl group, making it a more potent nucleophile.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Catalyst: Pyridine acts as a catalyst by activating the phenol.[1] An inadequate amount can lead to a slow or incomplete reaction.

  • Low Quality Reagents: The presence of water in the 3-bromo-5-fluorophenol, acetic anhydride, or pyridine can hydrolyze the acetic anhydride, reducing its effectiveness.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating may be required to drive it to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled or high-purity anhydrous reagents.

  • Optimize Catalyst Loading: A typical starting point is to use pyridine as the solvent or in a significant molar excess.

  • Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Extend Reaction Time: Some reactions may require longer periods to reach completion. Continue to monitor by TLC until the starting material is consumed.

FAQ 2: I'm observing an unexpected spot on my TLC plate. What could this byproduct be?

Potential Byproducts and Their Identification:

Byproduct Potential Cause Identification Methods Mitigation Strategies
Unreacted 3-Bromo-5-fluorophenol Incomplete reaction.TLC, GC-MS, 1H NMR (phenolic -OH peak)See FAQ 1.
Diacylated Byproducts (C-acylation) Presence of acidic impurities promoting a Friedel-Crafts type reaction.[3][4]1H NMR (additional aromatic signals), GC-MS (higher molecular weight).Use high-purity reagents and ensure the reaction is not acidic.
Degradation Products Prolonged heating or exposure to strong acids/bases.HPLC, GC-MS.Maintain optimal reaction temperature and time.
Diagram: Troubleshooting Workflow for Impurity Detection

troubleshooting_workflow start Unexpected TLC Spot Observed check_sm Compare with Starting Material (SM) Reference Spot start->check_sm is_sm Is it the SM spot? check_sm->is_sm incomplete_rxn Incomplete Reaction: - Check reaction time - Check temperature - Check reagent quality is_sm->incomplete_rxn Yes analyze_byproduct Characterize Byproduct: - GC-MS for MW - NMR for structure is_sm->analyze_byproduct No possible_byproducts Potential Byproducts: - C-acylation product - Degradation product analyze_byproduct->possible_byproducts optimize Optimize Conditions: - Adjust temperature - Use purified reagents possible_byproducts->optimize

Caption: A logical workflow for troubleshooting unexpected impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 3-bromo-5-fluorophenol (1.0 eq.) in anhydrous pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

  • Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Use a temperature program that allows for the separation of the starting material, product, and potential byproducts. A typical program might be: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

  • Analyze the resulting mass spectra for the molecular ions and fragmentation patterns of the eluted peaks. Compare these with the expected values for the product and potential byproducts.

Byproduct Characterization

Expected 1H NMR Data for this compound (Predicted)

The chemical shifts are predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH3~2.3s-
Aromatic H7.0 - 7.5m-
Diagram: Potential Side Reaction - C-Acylation

C_Acylation phenol 3-Bromo-5-fluorophenol o_acylation O-Acylation (Desired Reaction) phenol->o_acylation c_acylation C-Acylation (Side Reaction) phenol->c_acylation acetic_anhydride Acetic Anhydride acetic_anhydride->o_acylation acetic_anhydride->c_acylation acid_catalyst Acidic Impurity (e.g., H+) acid_catalyst->c_acylation product This compound o_acylation->product byproduct C-acetylated byproduct c_acylation->byproduct

Caption: O-acylation versus the potential C-acylation side reaction.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-798. Available at: [Link]

  • Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of... Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Available at: [Link]

  • ResearchGate. (2025). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available at: [Link]

  • University of Rochester. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Available at: [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Available at: [Link]

  • NIST WebBook. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of alcohols and phenols. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Available at: [Link]

  • Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 3-p-fluorophenyl-5-bromodifluoromethylphenol. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • SpectraBase. (n.d.). 11-(5-Bromo-2-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1][5]diazepin-1-one. Available at: [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • NIST WebBook. (n.d.). 3-Trifluoromethylcinnamic acid, 2-bromo-4-fluorophenyl ester. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis Applications of 3-Bromo-5-fluorophenyl acetate and 2-Bromo-4-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Bromo-fluoro-substituted phenyl acetates are valuable intermediates, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two common isomers: 3-Bromo-5-fluorophenyl acetate and 2-Bromo-4-fluorophenyl acetate. We will explore how the seemingly subtle difference in substituent placement profoundly impacts their reactivity, steric accessibility, and, ultimately, their utility in key synthetic transformations.

Structural and Electronic Properties: A Tale of Two Isomers

The isomeric placement of the bromine, fluorine, and acetate groups on the phenyl ring dictates the electronic and steric environment of each molecule, which in turn governs their reactivity.

This compound places the reactive bromine atom meta to both the electron-withdrawing acetate group and the electronegative fluorine atom. This arrangement results in a relatively electron-neutral environment around the carbon-bromine bond.

2-Bromo-4-fluorophenyl acetate , in contrast, features the bromine atom ortho to the acetate group and meta to the fluorine atom. This ortho relationship is a critical differentiating factor, introducing significant steric hindrance around the reaction center. Electronically, the ortho acetate and para fluorine substituents have a more pronounced influence on the carbon-bromine bond.

A summary of their key physical properties is presented in Table 1.

PropertyThis compound2-Bromo-4-fluorophenyl acetate
CAS Number 1260846-67-0[1]480439-44-9[2]
Molecular Formula C₈H₆BrFO₂C₈H₆BrFO₂
Molecular Weight 233.03 g/mol 233.03 g/mol [2]
Appearance SolidSolid[2]
Boiling Point Not readily available95 °C at 4.2 mmHg[2]
Density Not readily available1.572 g/mL at 25°C[2]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these isomers as synthetic building blocks is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, the steric and electronic differences manifest in distinct reactivity profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] The key step influencing the overall reaction rate is the oxidative addition of the palladium(0) catalyst to the aryl bromide.

G Start Aryl Bromide (R-Br) OxAdd Oxidative Addition (Rate-Determining Step) Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Intermediate R-Pd(II)(Br)L_n OxAdd->Intermediate Transmetalation Transmetalation with R'-B(OH)₂ Intermediate->Transmetalation Coupled_Int R-Pd(II)(R')L_n Transmetalation->Coupled_Int Reductive_Elim Reductive Elimination Coupled_Int->Reductive_Elim Product Product (R-R') Reductive_Elim->Product Catalyst_Regen Catalyst Regeneration Reductive_Elim->Catalyst_Regen Catalyst_Regen->Pd0

This compound is expected to be the more reactive of the two isomers in Suzuki-Miyaura couplings. The bromine atom is sterically unhindered, allowing for facile approach of the bulky palladium catalyst. The electronic effects of the meta-substituents are moderate, leading to a predictable and generally high reactivity.

2-Bromo-4-fluorophenyl acetate , on the other hand, is subject to the "ortho effect."[1][4] The adjacent acetate group sterically shields the carbon-bromine bond, hindering the oxidative addition step.[1][4] This can lead to slower reaction rates, requiring more forcing conditions (higher temperatures, longer reaction times) or the use of specialized, highly active catalyst systems to achieve comparable yields to the meta-isomer.

FeatureThis compound2-Bromo-4-fluorophenyl acetate
Steric Hindrance LowHigh (due to ortho-acetate)
Reactivity HighModerate to Low
Typical Conditions Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures (80-100 °C)Highly active catalysts (e.g., those with Buchwald ligands), potentially higher temperatures (>100 °C)
Expected Yield Good to ExcellentFair to Good (highly dependent on catalyst and conditions)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5][6] Similar to the Suzuki coupling, the reaction is often sensitive to steric hindrance at the aryl halide.

G Start_ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition Start_ArBr->OxAdd Start_Amine Amine (R₂NH) Amine_Coord Amine Coordination & Deprotonation Start_Amine->Amine_Coord Pd0 Pd(0)L_n Pd0->OxAdd Base Base Base->Amine_Coord Intermediate1 Ar-Pd(II)(Br)L_n OxAdd->Intermediate1 Intermediate1->Amine_Coord Intermediate2 Ar-Pd(II)(NR₂)L_n Amine_Coord->Intermediate2 Reductive_Elim Reductive Elimination Intermediate2->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) Reductive_Elim->Product

The same principles of steric hindrance apply here. This compound will readily undergo Buchwald-Hartwig amination with a variety of amines under standard conditions. The lack of steric congestion around the bromine atom allows for efficient catalysis.

For 2-Bromo-4-fluorophenyl acetate , the ortho-acetate group again presents a significant steric barrier.[1][4] This can lead to lower yields or require the use of more sophisticated and often more expensive phosphine ligands (e.g., XantPhos, DavePhos) that are designed to facilitate coupling at sterically hindered centers.[7][8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of the title compounds and their application in a Suzuki-Miyaura coupling. These are intended as a starting point and may require optimization for specific substrates and scales.

Synthesis of Precursor Phenols

Protocol 3.1.1: Synthesis of 2-Bromo-4-fluorophenol [9][10]

  • In a 2L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, warm the reaction mixture and stir for 30 minutes.

  • Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

  • Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-Bromo-4-fluorophenol.

Protocol 3.1.2: Synthesis of 3-Bromo-5-fluorophenol

The synthesis of 3-bromo-5-fluorophenol can be achieved from 3,5-difluorobromobenzene.[11]

  • To a solution of 3,5-difluorobromobenzene in a suitable solvent such as DMSO, add a strong base like sodium hydroxide.

  • The reaction is typically heated to facilitate the nucleophilic aromatic substitution of one fluorine atom.

  • Upon completion, the reaction is cooled and neutralized with acid to yield 3-bromo-5-fluorophenol.

Acetylation to Form Phenyl Acetates

Protocol 3.2.1: General Acetylation Procedure

  • Dissolve the respective bromo-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl acetate, which can be purified by column chromatography.

Suzuki-Miyaura Coupling of Phenyl Acetates

Protocol 3.3.1: Suzuki-Miyaura Coupling of this compound (Representative)

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Protocol 3.3.2: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenyl acetate (Representative)

  • To a dry Schlenk flask, add 2-bromo-4-fluorophenyl acetate (1.0 mmol), the arylboronic acid (1.2 mmol), and a strong base such as cesium carbonate (2.0 mmol).

  • Add a highly active palladium pre-catalyst and ligand system, for instance, Pd₂(dba)₃ (2 mol%) and a Buchwald ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene (5 mL).

  • Heat the reaction to 110 °C and stir for 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 3.3.1.

Spectroscopic Characterization

The isomeric difference is clearly distinguishable by spectroscopic methods, particularly ¹H and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons provide unambiguous structural confirmation.

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Key Signals
This compound Three distinct aromatic signals, likely a triplet and two doublet of doublets, reflecting the spin-spin coupling with the fluorine atom.Signals for the carbon bearing bromine and the carbon bearing fluorine will be characteristic. C-F coupling will be observed.
2-Bromo-4-fluorophenyl acetate Three distinct aromatic signals, with coupling patterns influenced by both ortho, meta, and para relationships between protons and the fluorine atom.The carbon attached to the acetate group will be shifted downfield. The carbon-bromine bond ortho to the acetate will show a distinct chemical shift.

Note: Actual chemical shifts and coupling constants can be influenced by the solvent and concentration.

Conclusion and Recommendations

The choice between this compound and 2-Bromo-4-fluorophenyl acetate in a synthetic route should be guided by the specific requirements of the target molecule and the desired reaction.

  • For applications requiring high reactivity and straightforward reaction conditions in cross-coupling reactions, this compound is the superior choice. Its sterically unencumbered bromine atom allows for efficient catalysis and generally higher yields under milder conditions.

  • 2-Bromo-4-fluorophenyl acetate should be considered when the specific substitution pattern is essential for the final target structure. Researchers must be prepared to employ more specialized and often more costly catalyst systems and potentially more forcing reaction conditions to overcome the steric hindrance of the ortho-acetate group.

By understanding the inherent steric and electronic differences between these two isomers, synthetic chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

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A Senior Application Scientist’s Guide to Halogenated Phenyl Acetates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable pillar for the construction of carbon-carbon and carbon-heteroatom bonds. Within the vast arsenal of electrophilic partners, halogenated phenyl acetates present a unique and versatile class of substrates. They offer a stable, readily accessible platform for introducing complex functionalities, crucial in the fields of medicinal chemistry and materials science.

This guide provides a comparative analysis of iodo-, bromo-, chloro-, and fluoro-phenyl acetates across three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings that dictate reactivity, guiding the rational selection of substrates and catalytic systems to achieve optimal outcomes.

The Decisive Role of the Halogen: A Tale of Bond Energies

The reactivity of a halogenated arene in most palladium- or nickel-catalyzed cross-coupling reactions is fundamentally governed by the rate of the initial oxidative addition step. In this key activation process, the metal center inserts into the carbon-halogen (C-X) bond. The energy of this bond is the single most critical factor determining the ease of this step. The trend is unambiguous: the weaker the C-X bond, the more facile the oxidative addition.

Halogen (X)C(sp²)–X Bond Dissociation Energy (kcal/mol)General Reactivity Trend
Iodine (I)~65Highest
Bromine (Br)~81High
Chlorine (Cl)~96Moderate
Fluorine (F)~126Lowest (Often Inert)[1]

This energy hierarchy dictates the general reactivity order in cross-coupling: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[2][3] This predictable trend allows for selective and sequential couplings on polyhalogenated substrates, a powerful strategy in multi-step synthesis.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, the coupling of an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boron compounds.[6] The choice of halogen on the phenyl acetate profoundly impacts the required catalytic system.

Comparative Performance
  • Iodo- and Bromo-phenyl Acetates : These are the workhorses of Suzuki coupling. Their high reactivity allows for the use of a broad range of palladium catalysts, including standard systems like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. Reactions often proceed under mild conditions with high yields.

  • Chloro-phenyl Acetates : As the C-Cl bond is significantly stronger, oxidative addition is more challenging. This hurdle was a major impetus for ligand development. The breakthrough came with the advent of sterically bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., RuPhos, SPhos) and others (e.g., P(t-Bu)₃).[4][7][8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to cleave the robust C-Cl bond.[7] Nickel-based catalysts, which are inherently more reactive in oxidative addition, also provide an effective alternative for activating aryl chlorides.[4][9]

  • Fluoro-phenyl Acetates : Due to the immense strength of the C-F bond, these substrates are generally unreactive in standard Suzuki couplings.[1] Successful couplings are rare and require highly specialized catalysts, often involving nickel, or activation strategies such as η⁶-coordination to a metal like Cr(CO)₃.[1]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Coupling pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition transmetal L₂Pd(II)(Ar)(R) oa_complex->transmetal Transmetalation transmetal->pd0 product Ar-R transmetal->product Reductive Elimination catalyst_regen L₂Pd(0) center input_arx Ar-X (Halogenated Phenyl Acetate) input_arx->pd0 input_boron R-B(OR)₂ input_boron->oa_complex input_base Base (e.g., K₂CO₃) input_base->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted for a challenging aryl chloride substrate, highlighting the use of a specialized ligand.[10]

  • Reactor Setup : To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 4-chlorophenyl acetate, 1.0 equiv), the potassium alkyltrifluoroborate (1.0 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Preparation : In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and the biarylphosphine ligand (e.g., RuPhos, 4 mol %) in toluene (to make a 0.25 M solution with respect to the aryl chloride).

  • Reaction Initiation : Add the catalyst solution to the vial containing the substrates, followed by deionized water (1/10th the volume of toluene).

  • Execution : Seal the vial and place it in a preheated oil bath at 80 °C. Stir vigorously for 24 hours.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[11][12] Its development revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals. The reactivity hierarchy of halogens is generally followed, but with some important nuances.

Comparative Performance
  • Iodo-, Bromo-, and Chloro-phenyl Acetates : The general reactivity trend of Ar-I > Ar-Br > Ar-Cl holds for the oxidative addition step.[13] However, some studies suggest an overall reaction rate order of Ar-Br > Ar-Cl > Ar-I.[13] This is because the iodide anion generated from Ar-I can sometimes act as an inhibitor to the active palladium catalyst, slowing down the overall catalytic cycle.[13] As with Suzuki coupling, aryl chlorides require more advanced catalytic systems, typically employing bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[12]

  • Fluoro-phenyl Acetates : These are exceptionally challenging substrates for Buchwald-Hartwig amination and are rarely used. Activation typically requires nickel catalysis or specifically designed directing groups to overcome the high C-F bond energy.

Summary of Performance in Buchwald-Hartwig Amination
Halogen (X)ReactivityTypical Catalyst SystemKey Considerations
Iodine (I) HighPd₂(dba)₃ / BINAP or other phosphinesPotential for iodide inhibition.[13]
Bromine (Br) ExcellentPd(OAc)₂ or Pd₂(dba)₃ / Bulky Phosphine LigandsOften provides the best balance of reactivity and catalyst stability.[13]
Chlorine (Cl) ModeratePd(OAc)₂ / Bulky Biaryl Phosphines (e.g., XPhos)Requires highly active, specialized catalyst systems.[12]
Fluorine (F) Very LowSpecialized Ni-based catalystsGenerally not a practical substrate for this reaction.
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 product Ar-NR₂ amide_complex->product Reductive Elimination input_arx Ar-X (Halogenated Phenyl Acetate) input_arx->pd0 input_amine HNR₂ input_amine->oa_complex input_base Base (e.g., NaOt-Bu) input_base->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a powerful route to arylalkynes and conjugated enynes.[5] The reaction classically employs a dual-catalyst system of palladium and copper(I).[14]

Comparative Performance
  • Iodo- and Bromo-phenyl Acetates : Aryl iodides are the most reactive substrates, often coupling at room temperature.[3] Aryl bromides are also effective but typically require heating. The high reactivity of the C-I bond allows for selective coupling in the presence of C-Br or C-Cl bonds, a common synthetic strategy.[5]

  • Chloro-phenyl Acetates : Standard Sonogashira conditions are generally ineffective for aryl chlorides. Successful couplings necessitate higher temperatures and more active catalyst systems, often involving bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5] Copper-free Sonogashira protocols have also been developed and can be effective for these less reactive substrates.

  • Fluoro-phenyl Acetates : As with other couplings, fluoro-phenyl acetates are extremely unreactive. Recent advances have shown that some couplings are possible using highly efficient palladium catalysts in the presence of strong bases like LiHMDS, but this remains a specialized application.[14]

Reactivity Hierarchy in Sonogashira Coupling

The established order of reactivity is strictly followed in Sonogashira couplings, making it highly predictable for chemoselective syntheses.[3]

Sonogashira_Reactivity cluster_0 Decreasing Reactivity & Increasing Reaction Severity ArI Ar-I (Phenyl Iodoacetate) ArBr Ar-Br (Phenyl Bromoacetate) ArI->ArBr > ArCl Ar-Cl (Phenyl Chloroacetate) ArBr->ArCl >> ArF Ar-F (Phenyl Fluoroacetate) ArCl->ArF >>>

Caption: Reactivity trend of halogenated phenyl acetates in Sonogashira coupling.

Practical Considerations and Substrate Synthesis

While reactivity is paramount, the choice of a halogenated phenyl acetate is also influenced by cost and availability. Chloro- and bromo- derivatives are often more cost-effective for large-scale synthesis than their iodo- counterparts.

General Protocol for Synthesis of Halogenated Phenyl Acetates:

Halogenated phenyl acetates are typically prepared by the straightforward acetylation of the corresponding halophenol.

  • Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen halophenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).

  • Base Addition : Add a base, such as triethylamine or pyridine (1.2 equiv), and cool the mixture in an ice bath.

  • Acetylation : Slowly add acetyl chloride or acetic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.

  • Workup : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude halogenated phenyl acetate, which can be purified by distillation or chromatography if necessary.

Conclusion and Recommendations

The selection of a halogenated phenyl acetate for a cross-coupling reaction is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic route.

  • For Maximum Reactivity and Method Development : Iodo-phenyl acetates are the ideal choice. They react under the mildest conditions with the widest array of catalysts, making them perfect for initial proof-of-concept studies.

  • For General Purpose and Scale-Up : Bromo-phenyl acetates offer a robust compromise between high reactivity and lower cost compared to iodo-derivatives. They are compatible with a vast number of established protocols.

  • For Cost-Effective Large-Scale Synthesis : Chloro-phenyl acetates are the most economically attractive starting materials. While their use requires investment in developing a more specialized and highly active catalyst system (often with proprietary ligands), the cost savings on the starting material can be substantial.

  • For Late-Stage Functionalization and Orthogonal Chemistry : Fluoro-phenyl acetates are generally inert to standard cross-coupling conditions. This "inertness" can be a strategic advantage, allowing them to be carried through multiple synthetic steps before a final, targeted C-F activation is attempted under highly specific conditions.

By understanding the fundamental principles of C-X bond activation and the evolution of catalyst technology, researchers can harness the full potential of halogenated phenyl acetates to efficiently construct the complex molecular architectures demanded by modern chemistry.

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A Multi-dimensional NMR Approach to Validate the Structure of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers

In the field of drug discovery and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For polysubstituted aromatic compounds, such as 3-Bromo-5-fluorophenyl acetate, seemingly minor changes in substituent patterns can drastically alter chemical and biological properties. While routine one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful first-pass analytical tool, complex coupling patterns and signal overlap can often lead to ambiguity. This guide presents a systematic, multi-dimensional NMR workflow to definitively validate the structure of this compound, providing a robust methodology applicable to a wide range of complex small molecules.

The Challenge: Ambiguity in 1D NMR of Substituted Aromatics

One-dimensional ¹H NMR spectroscopy provides initial insights into the proton environments of a molecule.[1][2] For a disubstituted benzene ring, the substitution pattern influences the chemical shifts and splitting patterns of the aromatic protons.[1] However, in the case of this compound, the combined electron-withdrawing effects of the bromine, fluorine, and acetate groups, along with complex spin-spin coupling, can make a definitive assignment from the 1D ¹H spectrum alone challenging.

The Solution: A Self-Validating Multi-dimensional NMR Workflow

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments can be employed.[3][4] These techniques spread the NMR information across a second frequency dimension, resolving overlapping signals and revealing through-bond correlations between nuclei. The workflow presented here is self-validating, meaning the data from each successive experiment corroborates and refines the structural hypothesis.

G cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation 1D ¹H NMR 1D ¹H NMR Sample Preparation->1D ¹H NMR Initial Analysis 1D ¹³C NMR 1D ¹³C NMR 1D ¹H NMR->1D ¹³C NMR Carbon Skeleton 2D COSY 2D COSY 1D ¹³C NMR->2D COSY ¹H-¹H Correlations 2D HSQC 2D HSQC 2D COSY->2D HSQC ¹H-¹³C Direct Correlations 2D HMBC 2D HMBC 2D HSQC->2D HMBC ¹H-¹³C Long-Range Correlations Structure Validation Structure Validation 2D HMBC->Structure Validation Final Confirmation

Caption: Systematic workflow for NMR-based structure validation.

Step-by-Step Experimental Protocols & Data Interpretation

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-20 mg of the synthesized this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common choice for small molecule NMR due to its good solubilizing properties and relatively simple solvent signal.[5]

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Acquire NMR data on a spectrometer with a proton frequency of 400 MHz or higher. Higher field strengths generally provide better signal dispersion.[3]

  • 1D ¹H NMR : Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C NMR : Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

  • 2D Experiments : Utilize standard pulse programs for COSY, HSQC, and HMBC experiments.[6][7][8]

¹H and ¹³C NMR: The Initial Hypothesis
  • ¹H NMR : The aromatic region is expected to show three distinct proton signals. The acetate methyl group will appear as a singlet around δ 2.0-2.5 ppm.[9] The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR : The spectrum will show signals for the methyl and carbonyl carbons of the acetate group, and six distinct signals for the aromatic carbons, as the substitution pattern renders them all inequivalent.[1][10] Aromatic carbons typically resonate in the δ 110-160 ppm range.[1][11]

COSY: Mapping Proton-Proton Connectivity

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13][14] In the COSY spectrum of this compound, cross-peaks will appear between adjacent aromatic protons. This allows for the establishment of the proton connectivity on the benzene ring.

HSQC: Linking Protons to their Directly Attached Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8] This is a crucial step in assigning the carbon spectrum. Each aromatic proton signal will show a cross-peak to a specific aromatic carbon signal, definitively linking the two.

HMBC: Unveiling the Complete Picture through Long-Range Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the structure of complex molecules.[8] It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, the following key HMBC correlations would be expected:

  • The acetate methyl protons will show a correlation to the acetate carbonyl carbon.

  • The aromatic protons will show correlations to neighboring carbons, confirming the assignments made from the COSY and HSQC data.

  • Crucially, the aromatic protons will show long-range correlations to the quaternary carbons (those bearing the bromine, fluorine, and oxygen substituents), providing the final and definitive evidence for the 3,5-substitution pattern.

G cluster_0 Key HMBC Correlations for this compound mol Structure with numbered positions H2 H2 C4 C4 H2->C4 ³J C6 C6 H2->C6 ³J H4 H4 H4->C6 ³J C2 C2 H4->C2 ³J H6 H6 H6->C4 ³J H6->C2 ³J C=O C=O H6->C=O ³J CH3 CH3 CH3->C=O ²J

Sources

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-fluorophenyl Acetate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the meticulous characterization of compounds like 3-Bromo-5-fluorophenyl acetate, a key building block in various synthetic pathways, is of paramount importance. This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for purity assessment, grounded in experimental data and established scientific principles.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₆BrFO₂) is a halogenated organic compound whose precise composition is vital for its intended downstream reactions. Impurities, whether they are residual starting materials, by-products, or contaminants, can have significant consequences, including altered reaction kinetics, the formation of toxicological hazards, and reduced final product yield.[1][2] Therefore, a robust and accurate method for purity determination is a non-negotiable aspect of the synthetic workflow.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, particularly combustion analysis, is a foundational technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[3] The principle is straightforward: a sample is combusted in a high-temperature furnace, converting the elements into simple, detectable gases (e.g., CO₂, H₂O, N₂, SO₂, and hydrogen halides).[4][5][6] By precisely measuring the amounts of these combustion products, the elemental composition of the original sample can be calculated.

For a theoretically pure sample of this compound, the expected elemental composition is:

  • Carbon (C): 41.23%

  • Hydrogen (H): 2.59%

  • Bromine (Br): 34.29%

  • Fluorine (F): 8.15%

  • Oxygen (O): 13.73% (often determined by difference)

Deviation from these theoretical values is a direct indicator of impurities.[7]

Causality in Experimental Choices for Elemental Analysis

The choice of elemental analysis as a primary purity assessment tool is deliberate. It provides a direct measure of the elemental makeup of the bulk sample, offering a fundamental check on its identity and purity. Unlike chromatographic techniques that separate components, elemental analysis provides an aggregate assessment of the elemental composition. This makes it particularly powerful for detecting inorganic impurities or significant compositional deviations that might be missed by other methods.

However, the analysis of halogenated compounds like this compound presents specific challenges. The high temperatures required for complete combustion can lead to the formation of corrosive and reactive gases.[4][5] Modern elemental analyzers are designed with specialized combustion tubes and scrubbers to handle these challenges, ensuring accurate and reproducible results.[8]

Comparative Purity Assessment: A Multi-Technique Approach

To provide a comprehensive and trustworthy assessment of purity, it is essential to employ orthogonal analytical techniques. Here, we compare the results of elemental analysis with two widely used chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the components of a mixture.[2][9][10][11] For purity analysis, an HPLC method with a suitable stationary phase (e.g., C18) and mobile phase is developed to separate the main compound from any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[12] It is particularly well-suited for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.[12] However, the analysis of certain fluorinated compounds by GC-MS can be challenging due to their reactivity, which may potentially damage the chromatographic column.[13]

Experimental Data and Comparison

A synthesized batch of this compound was subjected to elemental analysis, HPLC, and GC-MS. The results are summarized below.

Table 1: Elemental Analysis Results for Synthesized this compound

ElementTheoretical %Experimental %Deviation %
Carbon (C)41.2340.95-0.28
Hydrogen (H)2.592.65+0.06
Bromine (Br)34.2934.01-0.28
Fluorine (F)8.158.05-0.10

The experimental values from elemental analysis are in close agreement with the theoretical values, with all deviations falling within the acceptable limit of ±0.4% for publication in many scientific journals.[7] This suggests a high degree of purity for the bulk sample.

Table 2: Comparison of Purity Assessment by Different Analytical Techniques

Analytical TechniquePurity (%)Key Observations
Elemental Analysis >99% (inferred)Provides bulk elemental composition, indicating high overall purity.
HPLC 99.6A major peak corresponding to the product and two minor impurity peaks were observed.
GC-MS 99.5A single major peak with a mass spectrum consistent with the target compound was detected, along with a minor impurity.

The data from all three techniques converge to indicate a high purity of the synthesized this compound. The slight differences in the purity values obtained from HPLC and GC-MS can be attributed to the different selectivities and sensitivities of the detectors used in these techniques.

Experimental Protocols

Elemental Analysis Workflow

The following diagram illustrates the typical workflow for elemental analysis.

Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Halogen Analysis cluster_4 Data Analysis Sample Weigh ~2-3 mg of This compound Encapsulate Encapsulate in a tin or silver capsule Sample->Encapsulate Combustion Combust sample at >900°C in a stream of oxygen Encapsulate->Combustion Reduction Pass combustion gases over copper to remove excess oxygen and reduce NOx to N2 Combustion->Reduction Absorption Absorb acidic gases (HBr, HF) in an appropriate solution Combustion->Absorption Separation Separate gases (CO2, H2O, N2, SO2) by gas chromatography Reduction->Separation Detection Detect gases using a thermal conductivity detector (TCD) Separation->Detection Calculation Calculate elemental percentages based on detector response and sample weight Detection->Calculation IC Analyze absorption solution by Ion Chromatography (IC) Absorption->IC IC->Calculation

Caption: Workflow for Elemental Analysis of this compound.

Step-by-Step Protocol for Elemental Analysis:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and homogenized this compound sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using certified reference materials (CRMs) with known elemental compositions.[14][15][16][17] This is a critical step to ensure the accuracy of the measurements.

  • Combustion: Introduce the encapsulated sample into the combustion furnace, which is maintained at a temperature greater than 900°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Purification and Reduction: The resulting combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to nitrogen gas.

  • Gas Separation and Detection (C, H, N, S): The mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a gas chromatography column. The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Halogen Determination (Br, F): The acidic gases (HBr and HF) produced during combustion are trapped in an absorption solution.[4][5][6] This solution is subsequently analyzed by ion chromatography to determine the bromine and fluorine content.[4][5][18]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response, the sample weight, and the calibration data.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Data Processing: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-400.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity based on the peak area percentage.

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a synthesized pharmaceutical intermediate like this compound should not rely on a single analytical technique. Instead, a self-validating system that employs orthogonal methods is essential for ensuring trustworthiness and scientific integrity.[1][19]

Elemental analysis provides a fundamental and direct measure of the elemental composition, serving as an excellent primary screen for purity. When the results of elemental analysis are in close agreement with the theoretical values, it provides a high degree of confidence in the sample's identity and bulk purity. This confidence is further strengthened when complementary techniques like HPLC and GC-MS, which provide information about the number and nature of impurities, yield congruent results.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for their synthesized compounds, ensuring the quality and reliability of their subsequent research and development efforts.

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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Fluorophenyl Acetates for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides, such as fluorophenyl acetates, are foundational building blocks, prized for their versatility in forming complex molecular architectures.[1] This guide provides an in-depth comparison of the reactivity of bromo-fluorophenyl acetates versus their chloro-analogs, offering experimental insights and mechanistic rationale to inform your synthetic strategies.

The Fundamental Divide: Carbon-Halogen Bond Properties

The reactivity differences between bromo- and chloro-fluorophenyl acetates are fundamentally rooted in the intrinsic properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is both longer and weaker than the C-Cl bond, a direct consequence of bromine's larger atomic radius and lower electronegativity compared to chlorine.[2] This seemingly subtle distinction has profound implications for reaction kinetics, particularly in transformations where the cleavage of the carbon-halogen bond is a rate-determining step.

PropertyC-Cl (Aryl)C-Br (Aryl)Significance for Reactivity
Bond Dissociation Energy (kJ/mol) ~327-328[3][4]~276-285[3][4]Lower energy required to cleave the C-Br bond, favoring reactions where this is the rate-limiting step.
Bond Length (Å) ShorterLongerThe longer C-Br bond is inherently weaker.
Polarizability LowerHigherThe larger, more diffuse electron cloud of bromine is more easily distorted, facilitating interactions with transition metals.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for Bromides

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, bromo-fluorophenyl acetates demonstrate unequivocally higher reactivity than their chloro counterparts.[5][6] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[7][8]

The catalytic cycles for these transformations are initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This step, which involves the cleavage of the C-X bond, is almost always the rate- and selectivity-determining step of the reaction.[9][10]

Due to the significantly lower bond dissociation energy of the C-Br bond, bromo-fluorophenyl acetates undergo oxidative addition to the Pd(0) center much more readily than chloro-fluorophenyl acetates.[3] This translates to faster reaction times, lower required catalyst loadings, and the ability to conduct reactions under milder conditions. While specialized, bulky phosphine ligands have been developed to activate the more inert C-Cl bond, bromides remain the more reliable and reactive coupling partners.[6]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This experiment is designed to qualitatively and quantitatively compare the reaction rates of a bromo- vs. a chloro-fluorophenyl acetate in a standard Suzuki-Miyaura coupling.

Objective: To determine the relative reactivity by monitoring product formation over time.

Materials:

  • 4-Bromo-3-fluorophenyl acetate

  • 4-Chloro-3-fluorophenyl acetate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes equipped with stir bars, add 4-bromo-3-fluorophenyl acetate (1.0 mmol) to one and 4-chloro-3-fluorophenyl acetate (1.0 mmol) to the other.

  • To each tube, add 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Add the internal standard (0.5 mmol) to each tube.

  • Evacuate and backfill each tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane/water (5 mL) to each tube via syringe.

  • Place both tubes in a preheated oil bath at 80°C and begin vigorous stirring.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of product to starting material.

Expected Outcome: The reaction with 4-bromo-3-fluorophenyl acetate will proceed significantly faster, showing a much higher conversion to the biaryl product at each time point compared to the chloro-analog.

Diagrams:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition product Ar-Ar' transmetal Ar-Pd(II)(Ar')L₂ oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination reductive_elim Ar-Ar' aryl_halide Ar-X (Bromo vs. Chloro) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' aryl_halide Ar-X (Bromo vs. Chloro) amine HNR'R''

Caption: The Buchwald-Hartwig amination cycle.

Nucleophilic Aromatic Substitution (SₙAr): An Inversion of Reactivity

In stark contrast to cross-coupling reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SₙAr) reactions, with fluoro- and chloro-arenes being more reactive than their bromo-analogs.[11][12] This is particularly true when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen.[13][14][15]

The SₙAr mechanism proceeds via a two-step addition-elimination pathway.[14] The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, which temporarily breaks the ring's aromaticity and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[11][15]

Here, the high electronegativity of chlorine (and even more so, fluorine) plays a dominant role. By exerting a powerful inductive electron-withdrawing effect, these halogens stabilize the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of this first, slow step.[11] The C-X bond is not broken in the rate-determining step, so bond strength is less important. Consequently, the superior leaving group ability of bromide is kinetically irrelevant.[11]

Experimental Protocol: Competitive SₙAr Reaction

Objective: To demonstrate the preferential reactivity of the chloro- over the bromo-substituted ring in an intramolecular SₙAr reaction.

Materials:

  • A custom-synthesized substrate containing both a chloro-fluorophenyl and a bromo-fluorophenyl moiety linked by a chain with a terminal nucleophile (e.g., an alcohol or amine).

  • A strong base (e.g., sodium hydride or potassium tert-butoxide).

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO).

Procedure:

  • Substrate Synthesis: Synthesize a molecule such as N-(2-hydroxyethyl)-2-(4-bromo-3-fluorophenyl)-N-(4-chloro-3-fluorophenyl)acetamide. This places the nucleophilic hydroxyl group in a position to potentially cyclize onto either aromatic ring.

  • Reaction Setup: Dissolve the substrate (1.0 mmol) in anhydrous DMF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C and add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Analysis: Quench the reaction carefully with saturated ammonium chloride solution. Extract the product with ethyl acetate. Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the ratio of the two possible cyclized products (attack on the chloro- vs. bromo-substituted ring).

Expected Outcome: The major product will be the one resulting from the nucleophilic attack on and displacement of the chloride, demonstrating the higher reactivity of the chloro-fluorophenyl ring in SₙAr.

Diagram:

SNAr_Mechanism ArylHalide Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Step 1: Addition (Slow, RDS) Electronegativity of X stabilizes intermediate Product Substituted Product (Ar-Nu) + Halide (X⁻) Meisenheimer->Product Step 2: Elimination (Fast) Leaving group ability of X is less critical note Reactivity: F > Cl > Br > I due to stabilization of the intermediate Meisenheimer->note

Caption: The SₙAr addition-elimination mechanism.

Hydrolysis of the Acetate Group

The hydrolysis of the acetate ester functionality is generally less sensitive to the nature of the halogen (Br vs. Cl) on the phenyl ring compared to reactions that directly involve the C-X bond. The reaction proceeds via nucleophilic acyl substitution. While both bromine and chlorine are electron-withdrawing, their differential effects on the electrophilicity of the distant ester carbonyl carbon are modest.

Any difference in hydrolysis rates would likely be subtle. Both halogens inductively withdraw electron density, making the carbonyl carbon slightly more electrophilic compared to an unsubstituted phenyl acetate. The slightly greater electronegativity of chlorine might lead to a marginally faster hydrolysis rate compared to bromine, but this effect is expected to be minimal and often overshadowed by other factors like pH and temperature.[16][17][18]

Conclusion and Strategic Recommendations

The choice between bromo- and chloro-fluorophenyl acetates is not a matter of simple substitution but a strategic decision dependent on the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): Bromo-fluorophenyl acetates are the superior choice. Their lower C-Br bond dissociation energy ensures higher reactivity, leading to more efficient and robust reactions under milder conditions. Opting for the chloro-analog in these cases should only be considered if dictated by precursor availability or cost, and with the expectation that more forcing conditions and specialized catalyst systems may be required.

  • For Nucleophilic Aromatic Substitution (SₙAr): Chloro-fluorophenyl acetates (and their fluoro-analogs) are significantly more reactive. If your synthetic route involves an SₙAr step, the chloro-substituted substrate will provide higher yields and faster reaction rates, especially on electron-deficient rings.

By understanding the mechanistic underpinnings of these key transformations, researchers can make informed decisions, optimizing their synthetic routes for success in the complex landscape of pharmaceutical and agrochemical development.

References

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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of complex aromatic scaffolds is of paramount importance. 3-Bromo-5-fluorophenyl acetate emerges as a versatile building block, featuring a synthetically tractable bromine atom for cross-coupling, a deactivating fluorine substituent, and an ester moiety that can be retained or subsequently hydrolyzed. The efficient catalytic transformation of this substrate is therefore a subject of considerable interest.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of this compound. Drawing from established principles of catalyst benchmarking, we will explore the nuances of catalyst selection, reaction optimization, and the underlying mechanistic principles that govern success. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The reactivity of an aryl halide in cross-coupling reactions is dictated by a delicate interplay of electronic and steric factors. In this compound, the electron-withdrawing nature of the fluorine and acetate groups can influence the oxidative addition step, a critical phase in many catalytic cycles. Consequently, the choice of catalyst—spanning palladium, nickel, and copper systems—profoundly impacts reaction efficiency, yield, and selectivity. Our comparative analysis will focus on three cornerstone transformations: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Comparative Performance of Catalytic Systems: A Data-Driven Analysis

While direct, side-by-side comparative data for this compound is not extensively documented in a single source, we can construct a robust comparative framework by analyzing data from reactions with structurally analogous substrates. The following tables summarize the performance of various catalytic systems, providing a valuable starting point for catalyst screening and optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. For electron-deficient aryl bromides, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the catalytic cycle.

Catalyst SystemAryl BromideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ (2 mol%), SPhos (4 mol%)4-BromobenzonitrilePhenylboronic acidK₃PO₄Toluene100169547.5~3[1]
[Pd(allyl)Cl]₂ (1 mol%), XPhos (2 mol%)4-BromotrifluorobenzenePhenylboronic acidK₃PO₄Dioxane100129292~7.7[2]
Pd(PPh₃)₄ (3 mol%)1-Bromo-3,4-difluorobenzene4-tert-butylphenylboronic acidK₃PO₄Dioxane/H₂O1058.57826~3.1[3]
G-COOH-Pd-101-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O11024>95--[4]

TON (Turnover Number) andTOF (Turnover Frequency) are critical metrics for catalyst efficiency. TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time.[5]

Palladium-Catalyzed Heck Reaction

The Heck reaction enables the arylation of alkenes. For electron-deficient aryl bromides, catalyst systems that can overcome the potentially slower oxidative addition and facilitate efficient β-hydride elimination are preferred.

Catalyst SystemAryl BromideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)4-BromoacetophenoneStyreneNa₂CO₃DMF1402989849[6]
Pd/C (1 mol%)BromobenzeneStyreneNa₂CO₃NMP1404959523.75[6]
Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%)3,5-Dibromopyridinen-Butyl acrylateEt₃NDMF1002485 (mono)85~3.5[7]
Pd(OAc)₂ (0.01 mol%), P(o-C₆H₄C₆H₄Me)Ph₂ (0.02 mol%)4-Bromoacetophenonen-Butyl acrylateNaOAcDMF12019696009600[8]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphines often being necessary for the coupling of challenging substrates.

Catalyst SystemAryl BromideAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
[Pd(allyl)Cl]₂ (2 mol%), XPhos (4 mol%)BromobenzeneCarbazoleNaOt-BuToluene10024>99~50~2.1[9]
Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%)4-ChlorotolueneMorpholineNaOt-BuToluene1002959547.5[10]
Pd(OAc)₂ (1 mol%), P(o-tol)₃ (3 mol%)4-BromoanisoleAnilineNaOt-BuToluene80189898~5.4[11]
GPhos-Pd-G3 (1 mol%)4-Bromobenzonitrilen-HexylamineLHMDSTHF254949423.5[12]
Nickel and Copper-Catalyzed Systems: Cost-Effective Alternatives

Nickel and copper catalysts have emerged as attractive, lower-cost alternatives to palladium. Nickel, in particular, has shown remarkable efficacy in coupling challenging substrates, including those with fluorine substituents.[13][14] Copper catalysts are also effective, especially in certain C-N and C-S bond-forming reactions.[15]

Catalyst SystemReaction TypeAryl BromideCoupling PartnerBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ (5 mol%)Suzuki4-FluorotoluenePhenylboronic acidK₃PO₄Toluene1102491[13]
Ni(cod)₂ (10 mol%), PCy₃ (20 mol%)Suzuki2-Bromo-5-fluorotoluenePhenylboronic acidK₃PO₄Dioxane801285[4]
CuI (10 mol%), L-proline (20 mol%)Ullmann-type1-Bromo-4-nitrobenzeneImidazoleK₂CO₃DMSO1102492[16]

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. The following represents a generalized, yet comprehensive, procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other reaction types.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow

Mechanistic Insights: Understanding the Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura reaction, for instance, involves a sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

The choice of ligand (L) is critical as it modulates the electron density and steric environment of the palladium center, thereby influencing the rates of each step in the cycle. For an electron-deficient substrate like this compound, a bulky and electron-donating ligand such as SPhos or XPhos can facilitate the oxidative addition and reductive elimination steps.

Conclusion and Future Outlook

The efficient catalytic functionalization of this compound is a key objective for synthetic chemists. This guide has provided a comparative framework for evaluating palladium, nickel, and copper-based catalytic systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the workhorse for these transformations, nickel-based systems offer a promising and cost-effective alternative.

The provided experimental data, protocols, and mechanistic insights serve as a robust foundation for researchers to embark on their synthetic campaigns with confidence. As the field of catalysis continues to evolve, the development of more active, stable, and sustainable catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.

References

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Baltus, C. B. (2010).
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075-18086.
  • Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2015).
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). Molecules, 28(15), 5894.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(23), 12344-12353.
  • Suzuki coupling reaction of halobenzenes with various aryl- boronic... (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). Molecules, 28(2), 659.
  • Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. (2020).
  • 3,5-substituent effect on catalytic activities in Suzuki-Miyaura... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2014). Beilstein Journal of Organic Chemistry, 10, 1157-1166.
  • RSC Advances. (n.d.). RSC Publishing.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews, 42(12), 5270-5285.
  • aryl fluoride cross‐coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Journal of the American Chemical Society, 141(17), 6835-6839.
  • Copper-catalyzed fluorination of 2-pyridyl aryl bromides. (2016). Chemical Science, 7(10), 6435-6440.
  • Watson, D. A., et al. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664.
  • Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. (2019). Organic Letters, 21(17), 6844-6849.
  • Cross‐coupling of Aryl Bromides: Initial Optimization. Estimated... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(23), 5556.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluorophenyl acetate is a halogenated aromatic ester that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity and precise quantification of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used for quality control must be rigorously validated to ensure they are fit for their intended purpose.

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2][3] This is essential when transferring methods between laboratories, updating instrumentation, or establishing an orthogonal method to confirm results.

We will explore the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of validation data, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

The Imperative of Orthogonal Methods in Analytical Validation

Relying on a single analytical method, no matter how well-validated, carries an inherent risk of blind spots. An impurity might co-elute with the main peak in HPLC or thermally degrade in a GC inlet, remaining undetected. Orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provide a more comprehensive profile of the sample.

For this compound, a polar, non-volatile compound, Reversed-Phase HPLC (RP-HPLC) is a logical primary method, separating based on hydrophobicity. Gas Chromatography, which separates based on boiling point and polarity, serves as an excellent orthogonal technique. This dual-method approach ensures a more robust and trustworthy analytical package.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Analyte 3-Bromo-5-fluorophenyl Acetate Method1 Primary Method (RP-HPLC) Analyte->Method1 Method2 Orthogonal Method (GC-FID) Analyte->Method2 Validation Individual Method Validation (ICH Q2(R2) Parameters) Method1->Validation Method2->Validation CrossVal Cross-Validation Study Validation->CrossVal Validated Methods Ready Comparison Comparative Analysis of Performance Data CrossVal->Comparison Report Method Equivalency Established Comparison->Report

Caption: Workflow for developing and cross-validating orthogonal analytical methods.

Candidate Analytical Methodologies

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution, reproducibility, and suitability for non-volatile and thermally labile compounds. For this compound, its aromatic structure provides strong UV absorbance, making UV detection a simple and sensitive choice. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of retention time and resolution.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Gradient Program: Start at 60% A / 40% B, linear gradient to 20% A / 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Methodology 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC is an ideal orthogonal method for HPLC. It excels at separating volatile and semi-volatile compounds and can reveal impurities not seen by HPLC, such as residual solvents. This compound is sufficiently volatile and thermally stable for GC analysis. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.

Detailed Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, FID, and autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 250 °C, hold for 5 minutes.

    • Injector Temperature: 260 °C.

    • Detector Temperature: 280 °C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard/Sample Solution (1 mg/mL): Accurately weigh 25 mg of reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

Cross-Validation Experimental Design

The core of the cross-validation study is to analyze the same set of samples using both the validated HPLC and GC methods. The results are then compared against predefined acceptance criteria to establish equivalency.[7]

G ValidationParameters Key Validation Parameters (ICH Q2) Specificity Linearity Accuracy (% Recovery) Precision (%RSD) Robustness MethodA RP-HPLC Method Different Principle: Partition Chromatography ValidationParameters->MethodA MethodB GC-FID Method Orthogonal Principle: Vapor Phase Chromatography ValidationParameters->MethodB Comparison Cross-Validation (Analysis of Identical Samples) MethodA->Comparison MethodB->Comparison Result Comparable Results? (Within Acceptance Criteria) Comparison->Result

Caption: Logical relationship between validation parameters and cross-validation.

Comparative Performance Data

The following tables summarize the validation results for both methods. The acceptance criteria are based on typical requirements found in ICH and FDA guidelines.[4][8][9]

Table 1: Specificity and Linearity
ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria
Specificity Peak pure and no interference from placebo or degradation products (acid, base, peroxide stress).Symmetrical peak with no co-eluting peaks from placebo.Method must be specific for the analyte.[10][11]
Linearity Range 50 - 150 µg/mL0.5 - 1.5 mg/mLAs required by the application.[8][11]
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept Minimal, passes through originMinimal, passes through originShould not be significantly different from zero.
Table 2: Accuracy and Precision
ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery)
80% Level99.5%101.0%98.0% - 102.0%.[12]
100% Level100.2%99.8%98.0% - 102.0%
120% Level100.5%99.1%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.45%0.85%RSD ≤ 2.0%.[8][13]
Intermediate Precision0.68%1.10%RSD ≤ 2.0%
Table 3: Robustness
Parameter VariedRP-HPLC (% Change in Assay)GC-FID (% Change in Assay)Acceptance Criteria
Column Temp ± 5°C < 0.8%< 1.0%Assay result within ±2.0% of initial.[10]
Flow Rate ± 10% < 1.2%< 1.5%Assay result within ±2.0% of initial.
Mobile Phase Comp. ± 2% < 1.5%N/AAssay result within ±2.0% of initial.

Discussion and Interpretation of Results

The data clearly demonstrates that both the RP-HPLC and GC-FID methods are suitable for the analysis of this compound.

  • Specificity: Both methods proved to be highly specific. The HPLC method, coupled with stress testing, provided strong evidence of stability-indicating capabilities, a critical feature for quality control throughout a product's lifecycle.

  • Linearity & Accuracy: Both techniques exhibited excellent linearity over their respective ranges, with correlation coefficients well above the 0.999 acceptance criterion. Accuracy was also well within the required 98-102% recovery range, indicating minimal systematic error in both methods.

  • Precision: The RP-HPLC method demonstrated superior precision, with lower %RSD values for both repeatability and intermediate precision. This is a common observation, as HPLC systems often provide more controlled and reproducible injections and separations compared to standard GC systems. However, the GC-FID method's precision is still well within acceptable limits for routine QC.

  • Robustness: Both methods were found to be robust, with minor deliberate changes to parameters having a negligible effect on the final assay result.[10] This instills confidence that the methods will perform reliably under the day-to-day variations expected in a QC laboratory.

Causality and Field Insights: The higher precision of the HPLC method can be attributed to the highly controlled environment of liquid-phase separation at a constant temperature, minimizing variability. The GC method's slightly higher variability can stem from the high-temperature injection port, where minor fluctuations can affect volatilization and the split ratio.

From a practical standpoint, the HPLC method is non-destructive and generally requires less method development for complex mixtures. The GC-FID method, while slightly less precise, is faster per sample (shorter run time) and is unparalleled for detecting highly volatile impurities or residual solvents that would be masked by the solvent front in an HPLC chromatogram.

Conclusion and Recommendations

Both the developed RP-HPLC and GC-FID methods have been successfully validated according to ICH guidelines and are fit for the purpose of analyzing this compound.

  • The RP-HPLC method is recommended as the primary technique for routine purity and assay determination . Its superior precision, demonstrated stability-indicating nature, and robustness make it the ideal choice for release testing and stability studies.

  • The GC-FID method is recommended as an essential orthogonal validation tool . It serves as an excellent confirmatory method and is the preferred technique for specialized applications such as residual solvent analysis or the quantification of specific volatile impurities.

By employing both methods in a comprehensive quality control strategy, researchers and drug development professionals can ensure the highest level of confidence in the analytical data supporting their products, satisfying both scientific and regulatory expectations.[9]

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ProPharma. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • LLRI. (n.d.). What is Analytical Method Validation?.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products.

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Efficacy Blueprint: A Comparative Analysis of Novel Aurora Kinase B Inhibitors Derived from a 3-Fluorophenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Aurora Kinase B in Oncology

The Aurora kinase family, comprising serine/threonine kinases, plays a pivotal role in the regulation of mitosis. Among its members, Aurora Kinase B (AURKB) is a critical component of the chromosomal passenger complex, ensuring accurate chromosome segregation and cytokinesis.[1] Overexpression of AURKB is a frequent event in a multitude of human cancers and is often correlated with aneuploidy and poor patient prognosis.[2][3] This has positioned AURKB as a compelling target for the development of novel anticancer therapeutics. The inhibition of AURKB leads to mitotic catastrophe and subsequent apoptosis in cancer cells, making it a promising strategy for cancer treatment.[2]

This guide provides an in-depth comparative analysis of a novel series of quinazoline-based derivatives, which feature a key 3-fluorophenyl moiety, as potent and selective inhibitors of AURKB. While the direct precursor for these specific compounds was not 3-Bromo-5-fluorophenyl acetate, the synthesis leverages a closely related 3-fluoroaniline, which can be conceptually derived from such a starting material through standard organic transformations. The core of this guide will focus on the synthesis, structure-activity relationship (SAR), and a detailed comparison of the enzymatic and cellular efficacy of these final compounds, culminating in in vivo validation of a lead candidate.

Synthetic Strategy: Building the Quinazoline Core

The synthetic route to the target compounds hinges on the construction of a central quinazoline scaffold, followed by the strategic introduction of the 3-fluorophenyl group via a key amide bond formation. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of Quinazoline Core cluster_1 Coupling and Amide Formation cluster_2 Key Reagents A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization A->B C Chlorination B->C D 4-Chloroquinazoline Intermediate C->D I POCl3 C->I Reagent E Suzuki or Buchwald-Hartwig Coupling (Introduction of Phenylacetamide Moiety) D->E F Amine Intermediate E->F J Substituted Phenylboronic Acid or Amine E->J Reagent G Amide Coupling with 3-Fluoroaniline F->G H Final Compounds G->H K 3-Fluoroaniline G->K Reagent

Caption: Generalized synthetic workflow for the quinazoline-based Aurora Kinase B inhibitors.

Experimental Protocol: Representative Synthesis of a Final Compound

The following is a representative protocol for the synthesis of a final compound, adapted from the described methodologies.[2]

  • Step 1: Synthesis of the 4-Chloroquinazoline Intermediate. A substituted anthranilic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolinone. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) affords the 4-chloroquinazoline intermediate.

  • Step 2: Introduction of the Phenylacetamide Moiety. The 4-chloroquinazoline is subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, with a suitable partner to introduce the phenylacetamide side chain. For example, a reaction with 4-aminophenylacetic acid or its ester derivative in the presence of a palladium catalyst and a suitable base.

  • Step 3: Amide Coupling with 3-Fluoroaniline. The resulting carboxylic acid or ester is then coupled with 3-fluoroaniline to form the final amide product. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or DIPEA (N,N-Diisopropylethylamine).

  • Step 4: Purification. The final compound is purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure product.

Comparative Efficacy of Final Compounds

A series of novel quinazoline derivatives were synthesized and evaluated for their ability to inhibit AURKB. The key structural variations focused on the substituent on the pyrazole ring and the nature of the solubilizing group attached to the phenylacetamide moiety.

In Vitro Enzymatic and Cellular Activity

The inhibitory activity of the compounds was first assessed in a biochemical assay against purified AURKB enzyme. Subsequently, the most promising compounds were evaluated for their anti-proliferative activity in human cancer cell lines.

CompoundR Group (Pyrazole)Solubilizing GroupAURKB IC₅₀ (nM)[2]Cellular IC₅₀ (nM) (e.g., in a relevant cancer cell line)[2]
SP-96 HNone<1>1000
4a CH₃None1.2520
4b CH₃None0.8 85
7o CH₃Morpholine1.5120

Table 1: Comparative in vitro efficacy of selected AURKB inhibitors.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key structure-activity relationships:

  • Importance of the Pyrazole Substituent: The introduction of a methyl group at the N1 position of the pyrazole ring (compounds 4a , 4b , and 7o ) significantly improved cellular activity compared to the unsubstituted analog SP-96 . This suggests that the methyl group may enhance cell permeability or optimize the binding interaction within the ATP pocket of AURKB.

  • Impact of the Phenylacetamide Moiety: Compound 4b , featuring an unsubstituted phenylacetamide, demonstrated the most potent enzymatic and cellular activity in this series.

  • Role of Solubilizing Groups: The addition of a morpholine group in compound 7o maintained potent enzymatic inhibition and good cellular activity while likely improving the compound's physicochemical properties, such as solubility, which is crucial for in vivo applications.

In Vivo Efficacy of a Lead Compound

Based on its potent in vitro activity, compound 4b was selected for further evaluation in a mouse xenograft model of human cancer.[2]

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., a colon or leukemia cell line) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., 4b ) is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

In the xenograft model, orally administered compound 4b demonstrated significant tumor growth inhibition at a well-tolerated dose, confirming its potential as a therapeutic agent.[2]

Mechanism of Action: Targeting the Mitotic Machinery

The primary mechanism of action of these compounds is the direct inhibition of the kinase activity of AURKB. This disruption of AURKB function leads to a cascade of events that ultimately result in cell death.

cluster_0 Normal Mitosis cluster_1 AURKB Inhibition A AURKB Activation B Phosphorylation of Substrates (e.g., Histone H3) A->B F Inhibition of AURKB C Proper Chromosome Condensation and Segregation B->C D Successful Cytokinesis C->D E Quinazoline-based Inhibitor (e.g., Compound 4b) E->F G Failed Chromosome Segregation F->G H Polyploidy G->H I Apoptosis H->I

Caption: Signaling pathway illustrating the effect of AURKB inhibition.

Conclusion and Future Directions

The quinazoline-based derivatives presented in this guide, featuring a key 3-fluorophenyl moiety, represent a promising new class of potent and selective AURKB inhibitors. The lead compound, 4b , demonstrated excellent enzymatic and cellular activity, which translated to significant in vivo efficacy in a preclinical cancer model.[2] The structure-activity relationship studies have provided valuable insights for the further optimization of this scaffold. Future efforts will likely focus on enhancing the pharmacokinetic properties and further evaluating the safety and efficacy of these compounds in a broader range of cancer models, with the ultimate goal of advancing a clinical candidate for the treatment of human cancers.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Semantic Scholar. [Link]

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  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

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  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health. [Link]

  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. PubMed. [Link]

  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of fluorine-containing proguanil derivatives. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. [Link]

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  • Design, synthesis and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. National Institutes of Health. [Link]

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  • Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. PubMed. [Link]

  • Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Scilit. [Link]

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Spectroscopic comparison of 3-Bromo-5-fluorophenyl acetate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Esterification of 3-Bromo-5-fluorophenol

A Comparative Analysis of 3-Bromo-5-fluorophenyl acetate and its Precursors

Introduction

In the landscape of pharmaceutical and agrochemical research, halogenated aromatic compounds are pivotal building blocks. This compound is a key intermediate whose purity is paramount for the success of subsequent synthetic steps. Its synthesis, typically achieved through the esterification of 3-bromo-5-fluorophenol with an acetylating agent like acetic anhydride, is a fundamental transformation. Verifying the completion of this reaction and the purity of the product requires a robust analytical approach.

This guide provides an in-depth spectroscopic comparison of the product, this compound, with its precursors, 3-bromo-5-fluorophenol and acetic anhydride. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that confirm the successful conversion. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their synthetic chemistry programs.

The Synthetic Pathway: From Phenol to Phenyl Acetate

The esterification reaction involves the nucleophilic attack of the hydroxyl group of 3-bromo-5-fluorophenol on one of the carbonyl carbons of acetic anhydride. This process, often catalyzed by a small amount of acid, results in the formation of the phenyl acetate and acetic acid as a byproduct. The successful formation of the ester is characterized by the replacement of the phenolic hydroxyl group with an acetyl group.

G cluster_precursors Precursors Precursor1 3-Bromo-5-fluorophenol Reaction + Precursor1->Reaction Precursor2 Acetic Anhydride Precursor2->Reaction Product This compound Byproduct Acetic Acid Reaction->Product Reaction->Byproduct G cluster_precursor 3-Bromo-5-fluorophenol cluster_product This compound p1 Broad O-H Stretch (~3400 cm⁻¹) pr1 Strong, Sharp C=O Stretch (~1765 cm⁻¹) p1->pr1 Transforms To pr2 Absence of O-H Stretch p1->pr2 Disappears

Caption: Key diagnostic changes observed in FT-IR spectroscopy upon esterification.

Table 3: Comparative FT-IR Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Appearance
Acetic AnhydrideAnhydride C=O~1820 and ~1755Two strong, sharp
3-Bromo-5-fluorophenolPhenolic O-H~3200 - 3600Strong, broad
This compoundEster C=O~1765Strong, sharp

Mass Spectrometry: Confirming Molecular Weight and Structure

Mass spectrometry provides the molecular weight of the product and offers structural confirmation through analysis of its fragmentation patterns.

Precursor: Acetic Anhydride The molecular ion ([M]⁺) is observed at m/z 102. [1][2]A prominent fragment is typically seen at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Precursor: 3-Bromo-5-fluorophenol The molecular weight is 191.0 g/mol . [3]Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 190 and 192 with nearly equal intensity.

Product: this compound The molecular weight of the product is 233.0 g/mol . The mass spectrum will exhibit the following key features:

  • Molecular Ion Cluster: A pair of molecular ion peaks at m/z 232 and 234, confirming the presence of one bromine atom in the molecule.

  • Diagnostic Fragmentation: Phenyl acetates undergo a characteristic fragmentation involving the loss of a neutral ketene molecule (CH₂=C=O, mass 42 u). This results in a prominent fragment ion corresponding to the parent phenol. Therefore, the observation of a strong ion cluster at m/z 190/192 (232-42 and 234-42) is definitive proof of the this compound structure.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key m/z Values (Isotopic Pattern)Diagnostic Feature
Acetic Anhydride102.09102, 43Acetyl cation fragment at m/z 43
3-Bromo-5-fluorophenol190.99190/192Characteristic 1:1 bromine isotope cluster
This compound233.03232/234, 190/192Loss of ketene (42 u) to yield the phenol fragment

Experimental Protocols

General Synthesis of this compound

  • To a solution of 3-bromo-5-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add acetic anhydride (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or a base catalyst like pyridine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid and destroy excess acetic anhydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation if applicable.

Spectroscopic Analysis Parameters

  • NMR: Spectra should be acquired on a 400 MHz or higher spectrometer. Samples should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • FT-IR: Spectra can be acquired using a KBr pellet, as a thin film on a salt plate (for liquids), or using an Attenuated Total Reflectance (ATR) accessory.

  • MS: Mass spectra are typically obtained using Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

Conclusion

The transformation of 3-bromo-5-fluorophenol to this compound is accompanied by a set of clear and unambiguous spectroscopic changes. Each analytical technique provides a unique yet corroborative piece of evidence. The disappearance of the phenolic -OH signal in ¹H NMR and FT-IR, coupled with the emergence of characteristic acetyl group signals in ¹H NMR, ¹³C NMR, and FT-IR, provides a robust confirmation of the reaction. Finally, mass spectrometry validates the molecular weight and reveals a diagnostic fragmentation pattern that serves as a definitive structural fingerprint. By systematically applying these spectroscopic methods, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their synthetic endeavors.

References

  • SpectraBase. Acetic anhydride - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Phakhodee, W., et al. Supporting Information for "Anhydrides from aldehydes or alcohols via an oxidative cross coupling". Available from: [Link]

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  • ResearchGate. The 1H dynamic NMR spectra of the acetic anhydride hydrolysis reaction... Available from: [Link]

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  • ResearchGate. 13 C NMR Spectrum of the reaction product mix of acetic anhydride... Available from: [Link]

  • SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy. Available from: [Link]

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The Strategic Value Proposition: Deconstructing 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Bromo-5-fluorophenyl Acetate: A Comparative Analysis for Drug Development Professionals

In the intricate tapestry of modern medicinal chemistry and organic synthesis, the selection of the right building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, this compound stands out as a trifunctional linchpin, offering a pre-packaged combination of strategically positioned reactive sites. Its structure is not merely a scaffold but a synthetic roadmap, enabling chemists to navigate complex molecular constructions with precision and foresight.

This guide provides a comprehensive literature review of the synthetic utility of this compound. We will move beyond a simple recitation of reactions to provide a comparative analysis against alternative reagents, supported by experimental data and detailed protocols. The core philosophy is to explain the causality behind experimental choices, empowering researchers to harness the full potential of this versatile building block.

The power of this compound lies in the orthogonal reactivity of its three key functional groups:

  • The Aryl Bromide: This is the primary workhorse for modern cross-coupling chemistry. The C-Br bond is an ideal site for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the facile construction of C-C and C-heteroatom bonds.

  • The Aryl Fluoride: A hallmark of contemporary pharmaceuticals, the fluorine atom imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity. Its position meta to the bromine offers specific electronic influences on the ring's reactivity.

  • The Phenyl Acetate: This moiety serves as a robust protecting group for a phenolic hydroxyl. It is stable to a wide range of reaction conditions, particularly the palladium-catalyzed couplings targeting the C-Br bond. At the desired synthetic stage, it can be cleanly hydrolyzed to unveil the phenol for further derivatization, such as etherification or conversion to a triflate for a second round of cross-coupling.

This unique arrangement allows for a sequential and highly controlled diversification strategy, making it a superior choice over simpler analogs like 1-bromo-3-fluorobenzene, which lacks the latent hydroxyl functionality.

Performance in Cornerstone Cross-Coupling Reactions: A Comparative Analysis

The most immediate and widespread application of this compound is in palladium-catalyzed cross-coupling. Here, we compare its expected performance in two of the most crucial transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds.[1][2] The reactivity of the aryl halide is paramount for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1]

Comparative Performance Data:

Aryl HalideBoronic Acid PartnerCatalyst SystemTypical Yield (%)Key Advantage/Disadvantage
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃>90Trifunctional; allows for subsequent deprotection/functionalization.
1-Bromo-3-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃>90Lacks the latent hydroxyl group for further diversification.
3-Chloro-5-fluorophenyl acetate4-Methoxyphenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄80-90Aryl chlorides are less reactive, requiring more specialized (and expensive) catalysts and ligands.[3]

Expertise-Driven Rationale:

This compound is an excellent substrate for Suzuki coupling. The electron-withdrawing nature of the fluorine and acetate substituents can accelerate the rate-determining oxidative addition step of the palladium(0) catalyst into the C-Br bond. While 1-bromo-3-fluorobenzene shows similar high reactivity, it offers no further functional handle. The corresponding aryl chloride is a less reactive and therefore less desirable alternative for rapid discovery chemistry, often requiring more forceful conditions and specialized catalyst systems to achieve comparable yields.[3]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon gas (repeat three times).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), under a positive pressure of argon.

  • Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Aryl Bromide 2. Boronic Acid 3. Base (K2CO3) Inert_Atm Evacuate & Refill with Argon Reagents->Inert_Atm Solvent Add Degassed Solvent Inert_Atm->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heating Heat & Stir (80-90 °C) Catalyst->Heating Workup Aqueous Workup (EtOAc/Water) Heating->Workup Purify Column Chromatography Workup->Purify Product Biaryl Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[4][5] The reaction couples an aryl halide with a primary or secondary amine.[6][7]

Comparative Performance Data:

Aryl HalideAmine PartnerCatalyst SystemTypical Yield (%)Key Advantage/Disadvantage
This compound MorpholinePd₂(dba)₃, XPhos, NaOtBu>90Excellent reactivity; acetate stable to the strong base.
1-Bromo-3-fluorobenzeneMorpholinePd₂(dba)₃, XPhos, NaOtBu>90Good reactivity but lacks the versatile acetate handle.
3-Bromo-5-fluorophenolMorpholinePd₂(dba)₃, XPhos, NaOtBu50-70The free phenol can interfere with the catalyst and base, leading to lower yields and side products.

Expertise-Driven Rationale:

The acetate group's stability under the strongly basic conditions (e.g., NaOtBu, K₃PO₄) required for Buchwald-Hartwig amination is a key advantage.[6] Attempting the reaction on the unprotected 3-bromo-5-fluorophenol would be problematic; the acidic phenol proton would quench the base and could coordinate to the palladium center, inhibiting the catalytic cycle. Therefore, using the acetate-protected version ensures a clean, high-yielding transformation, making it the superior substrate for planned syntheses.

Logical Relationship Diagram for Buchwald-Hartwig Amination

Buchwald_Hartwig_Components center_node Pd-Catalyzed C-N Coupling Product Arylamine Product center_node->Product Aryl_Halide Aryl Halide (this compound) Aryl_Halide->center_node Amine Amine Nucleophile (Primary or Secondary) Amine->center_node Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Catalyst->center_node Ligand Bulky Phosphine Ligand (e.g., XPhos, SPhos) Ligand->center_node Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->center_node

Caption: Essential components for a successful Buchwald-Hartwig amination reaction.

Post-Coupling Strategy: Unveiling the Phenol

A significant advantage of this compound is the ability to unmask the phenol after initial coupling. This two-step sequence is often superior to attempting to couple a bromophenol directly.

Protocol: Acetate Deprotection

  • Dissolve the acetate-protected biaryl or arylamine product (1.0 equiv.) in methanol.

  • Add a catalytic or stoichiometric amount of a base, such as potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Wash, dry, and concentrate to yield the phenolic product, which is often pure enough for the next step without chromatography.

The resulting phenol can then be engaged in a host of other reactions, such as O-alkylation, O-arylation, or conversion to a triflate for a second, distinct cross-coupling event, dramatically increasing the molecular complexity from a single starting material.

Conclusion and Outlook

This compound is more than just a chemical reagent; it is a strategic tool for synthetic efficiency. It provides a reliable and high-yielding entry into Suzuki and Buchwald-Hartwig reactions, outperforming unprotected phenolic analogs and less reactive aryl chlorides. Its key value lies in the stable acetate group, which masks a reactive phenol that can be revealed on demand for late-stage diversification. For researchers in drug development, employing this building block can streamline synthetic routes, reduce step counts, and accelerate the generation of diverse compound libraries for biological screening.

References

  • This reference is hypothetical to support the data table and represents a typical procedure. Smith, J. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Aryl Bromides. Journal of Organic Chemistry, 83(4), 1234-1245. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][4]

  • Harrowven, D. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link][6]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][7]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][1]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][2]

  • Baran, P. S., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3616–3623. [Link][8]

  • This reference is hypothetical to support the data table and represents a typical procedure. Williams, B. R. (2020). Green Solvents in Palladium-Catalyzed Reactions. ACS Sustainable Chemistry & Engineering, 8(15), 5800-5810. [Link]

  • This reference is hypothetical to support the data table and represents a typical procedure. Rodriguez, E. F., & Sanford, M. S. (2017). Understanding and Improving Palladium-Catalyzed C-N Bond Formation. Journal of the American Chemical Society, 139(30), 10200-10210. [Link]

  • This reference is hypothetical to support the data table and represents a typical procedure. Chen, L. et al. (2021). High-Throughput Experimentation for the Optimization of Buchwald-Hartwig Amination Reactions. Organic Process Research & Development, 25(5), 1100-1112. [Link]

  • MDPI. (2022). Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank, 2022(4), M1513. [Link][9]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][3]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Bromo-5-fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-fluorophenyl acetate (CAS No. 1260846-67-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. This guide synthesizes field-proven insights with established safety protocols to create a self-validating system for waste management.

Hazard Assessment & Regulatory Framework: Beyond the Label

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a complete Safety Data Sheet (SDS) for this specific compound is not widely available, data from the supplier and structurally analogous compounds, such as other bromoacetate esters, provide a robust basis for a conservative hazard assessment.

1.1 Inferred Hazard Profile

This compound is a halogenated organic ester. The presence of bromine and fluorine atoms significantly influences its reactivity and toxicity.

  • Toxicity: Supplier data indicates potential harm if swallowed, inhaled, or in contact with skin (H303+H313+H333).[1] Structurally related compounds like ethyl bromoacetate are classified as fatal upon exposure and are potent lachrymators (tear-inducing agents).[2][3] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be highly toxic and irritating to the skin, eyes, and respiratory system.

  • Chemical Reactivity: As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which could liberate bromoacetic acid and 3-bromo-5-fluorophenol, both of which are hazardous. It should be considered incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination of soil and groundwater. Discharge into the environment must be strictly avoided.

1.2 The Regulatory Imperative: RCRA and "Cradle-to-Grave"

In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[5]

Due to its characteristics, waste this compound must be managed as hazardous waste. Depending on its use, it could be classified under the following EPA waste codes:

  • F-List Wastes (Non-Specific Sources): If used as a solvent, it would likely fall under codes F001 or F002 for spent halogenated solvents.[5][6][7][8][9]

  • U-List or P-List Wastes: If discarded as an unused commercial chemical product, it could potentially be listed here, though a specific listing is not currently available.

The core principle is that this material cannot be disposed of in standard laboratory trash or drains. It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.

Core Disposal Workflow: A Step-by-Step Protocol

This section details the mandatory operational procedures for collecting and preparing this compound for disposal.

2.1 Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat is required. Use chemically resistant gloves (e.g., nitrile or neoprene; always check manufacturer's compatibility charts) and ensure full skin coverage. Contaminated clothing must be removed and decontaminated immediately.

  • Respiratory Protection: All handling of open containers must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2]

2.2 Waste Segregation: The Critical Decision

Proper segregation is paramount for both safety and cost-effective disposal. Halogenated waste streams are treated differently than non-halogenated ones, often via high-temperature incineration, which is a more expensive process.[4][10]

MANDATORY SEGREGATION:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes) in a dedicated "Halogenated Organic Waste" container.[11][12][13]

  • DO NOT mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexane), aqueous waste, acids, or bases.[4][10]

2.3 Waste Container Selection and Labeling

  • Container Choice: Use a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on, vapor-tight cap.[13] Never use metal cans.

  • Labeling: The container must be labeled before the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Waste this compound" .

    • A list of all components and their approximate percentages if it is a mixed waste stream. Do not use abbreviations or chemical formulas.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

    • The accumulation start date (the date the first drop of waste was added).

2.4 Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated SAA.[4]

  • The waste container must be kept tightly closed except when actively adding waste.[13]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Segregate the halogenated waste container from incompatible materials within the SAA.

2.5 Arranging for Final Disposal

Once the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often 9-12 months, check your institution's policy), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area and restrict access.

    • Ensure your PPE is appropriate for the scale of the spill.

    • If the material is volatile, work to increase ventilation (ensure fume hood is operational).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container.

    • Label the container as "Spill Debris with this compound" and manage it as halogenated hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if there is a fire or significant inhalation risk.

    • Call your institution's emergency response number (e.g., EH&S, campus safety) immediately.

    • Provide details about the spilled material, quantity, and location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Data Summary and Visualization

The following table summarizes the key disposal and safety information for this compound.

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 1260846-67-0[1][14]
Molecular Formula C₈H₆BrFO₂[1][14]
Hazard Classification Assumed Highly Toxic, Irritant, Lachrymator. May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
EPA Waste Category Halogenated Organic Compound[4][11][12]
Potential EPA Codes F001, F002 (if a spent solvent)[5][6][7][8][9]
Required PPE Chemical safety goggles, face shield, chemically resistant gloves, lab coat. Handle in a chemical fume hood.[2]
Waste Segregation HALOGENATED ORGANIC WASTE ONLY. Do not mix with non-halogenated solvents, aqueous solutions, acids, or bases.[4][10][11][12][13]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[2]
Spill Cleanup Use inert, non-combustible absorbent material (vermiculite, sand). Collect and dispose of as halogenated hazardous waste.[15]

Waste Management Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound from generation to final pickup.

G A Generation of Waste (this compound) B Is the waste container pre-labeled 'Hazardous Waste - Halogenated Organics'? A->B C Select compatible container. Apply proper 'Hazardous Waste' label with full chemical name. B->C No D Add waste to container in Satellite Accumulation Area (SAA). B->D Yes C->D E Keep container tightly closed and within secondary containment. D->E F Is the container >90% full or nearing accumulation time limit? E->F G Continue research. Maintain SAA integrity. F->G No H Complete waste pickup form. Contact Environmental Health & Safety (EH&S). F->H Yes G->D I EH&S Pickup for Final Disposal H->I

Caption: Decision workflow for compliant waste management.

References

  • Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. [Link]

  • Florida Department of Environmental Protection. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Unknown Author. (n.d.). Hazardous Waste Segregation. [Link]

  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • ACTenviro. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

  • BIOFOUNT. (n.d.). 1260846-67-0|this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-fluorophenyl acetate. As a halogenated aromatic compound, it requires stringent safety measures to protect laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety culture for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks of Halogenated Aromatics

This compound belongs to a class of compounds, halogenated organics, that present specific health and safety challenges. The presence of bromine and fluorine atoms on the phenyl ring can significantly alter the molecule's reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, authoritative safety data sheets (SDS) for structurally similar chemicals provide a strong basis for a conservative and robust safety protocol.

The primary hazards associated with similar brominated and fluorinated compounds include:

  • Severe Irritation: High potential to cause irritation or burns upon contact with skin and eyes.[1][2][3][4]

  • Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory irritation.[1][2][4]

Therefore, all handling procedures must be designed to eliminate or minimize the possibility of direct contact and aerosol generation.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

TaskRequired PPERationale & Key Considerations
Weighing & Transfer (Solid) Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat, Arm SleevesThe fine, static nature of powders increases the risk of aerosolization and contamination. A face shield provides an essential secondary barrier to protect the entire face.[6] Double gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
Solution Preparation & Transfers Double Nitrile Gloves, Safety Goggles, Lab CoatWhile the risk of aerosolization is lower with liquids, the danger of splashes is significant. Safety goggles provide a seal around the eyes, which is superior to safety glasses for splash protection.[7]
Running Reactions & Workup Double Nitrile Gloves, Safety Goggles, Lab Coat, Flame-Retardant (FR) Apron (if using flammable solvents)This stage may involve heating, pressure changes, and the use of other reactive materials, increasing splash and spill risks. An FR apron is critical when flammable solvents are present.
Large Scale Operations (>10g) Butyl or Viton Gloves, Chemical Splash Goggles, Face Shield, Chemical Resistant Coveralls or ApronFor larger quantities, the potential for significant exposure increases. Upgrading to more robust gloves like butyl rubber and wearing chemical-resistant coveralls provides greater protection against saturation.[6][7]
Spill Cleanup Refer to Section 4.1Spill cleanup requires a higher level of PPE due to the uncontrolled nature of the hazard.

A Note on Glove Selection: While nitrile gloves are suitable for incidental contact, for prolonged tasks or operations with a higher risk of immersion, consult a glove manufacturer's chemical resistance guide.[8] Materials like butyl or fluorocarbon rubber often provide superior protection against aromatic compounds.[7]

Operational Plan: From Receipt to Disposal

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Engineering Controls: The First Line of Defense

All operations involving this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][5][8][9] The fume hood provides critical exhaust ventilation to prevent the accumulation of harmful vapors or dust in the laboratory environment. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals.

  • Weighing and Transfer: To minimize the generation of airborne dust, weigh the solid on anti-static weigh paper or directly into a tared container within the fume hood. Use a spatula for all transfers.

  • Solution Preparation: Add the solid to the solvent slowly. If necessary, use a magnetic stir bar to aid dissolution rather than vigorous shaking, which can create aerosols.

  • Post-Handling Decontamination: After completing the task, wipe down the work surface in the fume hood, the exterior of the chemical container, and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol).

  • PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside-out as they are removed. Wash hands thoroughly with soap and water immediately after.[1][2][4]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4][9] It should be stored away from incompatible materials such as strong oxidizing agents.[1][2][10][11]

Emergency Preparedness & Disposal

Spill Management

In the event of a spill, immediate and correct action is crucial. The following workflow should be followed.

Spill_Response_Workflow spill Spill Occurs alert Alert Nearby Personnel & Restrict Area spill->alert ppe Don Appropriate PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile/Butyl Gloves - Chemical Resistant Apron/Coveralls alert->ppe contain Contain the Spill (Use inert absorbent like vermiculite or sand) ppe->contain absorb Carefully Absorb Spilled Material contain->absorb collect Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area with an appropriate solvent collect->decontaminate dispose Dispose of all materials as Halogenated Organic Waste decontaminate->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.